molecular formula C15H12O6 B191197 (+)-Eriodictyol CAS No. 552-58-9

(+)-Eriodictyol

Cat. No.: B191197
CAS No.: 552-58-9
M. Wt: 288.25 g/mol
InChI Key: SBHXYTNGIZCORC-ZDUSSCGKSA-N
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Description

Eriodictyol is a bioactive flavanone abundant in citrus fruits and various medicinal plants, recognized for its multifaceted pharmacological potential in scientific research. Its significant value lies in its ability to simultaneously modulate multiple cellular signaling pathways, offering a broad spectrum of investigational applications. In oncology research, Eriodictyol demonstrates potent activity by inducing mitochondrial apoptosis and cell cycle arrest at the G2/M phase. Studies on lung carcinoma and glioma cell lines have shown that it regulates the Bcl-2/Bax signaling pathway and effectively inhibits the mTOR/PI3K/Akt cascade, a critical axis in cell survival and proliferation . Furthermore, it suppresses metastasis and proliferation in glioma cells by blocking the PI3K/Akt/NF-κB signaling pathway . Beyond cancer, Eriodictyol exhibits robust neuroprotective properties. Research using APP/PS1 mouse models of Alzheimer's disease has revealed that it ameliorates cognitive dysfunction and reduces amyloid-β aggregation and Tau hyperphosphorylation. This protective effect is achieved by inhibiting ferroptosis, a novel form of cell death, through vitamin D receptor-mediated activation of the Nrf2/HO-1 signaling pathway . Its antioxidant mechanism is also linked to the direct activation of the Nrf2/ARE pathway, enhancing the expression of phase II enzymes like heme oxygenase-1 (HO-1) for long-term cellular defense against oxidative injury . The compound's strong anti-inflammatory activity is evident in models of acute lung injury and osteoarthritis, where it attenuates inflammation by suppressing the production of key inflammatory mediators such as NO, PGE2, and various interleukins, and by inhibiting the PI3K/AKT/NF-κB signaling cascade . Recent investigations have also identified Eriodictyol as a suppressor of the cellular entry of SARS-CoV-2, functioning through the inhibition of transmembrane serine protease 2 (TMPRSS2) and the disruption of the spike protein-ACE2 interaction . This diverse mechanistic profile makes Eriodictyol a valuable tool for probing complex biological processes in disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
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InChI

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHXYTNGIZCORC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70877706
Record name (+)-Eriodictyol
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Molecular Weight

288.25 g/mol
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Physical Description

Solid
Record name Eriodictyol
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Solubility

0.07 mg/mL at 20 °C
Record name Eriodictyol
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CAS No.

552-58-9
Record name (+)-Eriodictyol
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Record name (+)-Eriodictyol
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Record name (S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4-benzopyrone
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Record name ERIODICTYOL
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Record name Eriodictyol
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Melting Point

269 - 270 °C
Record name Eriodictyol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(+)-Eriodictyol: A Technical Guide to Discovery, Isolation, and Characterization from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eriodictyol, a polyphenolic flavanone, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] As a naturally occurring bioactive compound, its isolation from plant sources is a critical first step for research and development in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the discovery and isolation of (+)-Eriodictyol from its primary natural sources. It includes detailed experimental protocols for various extraction and purification techniques, a comparative summary of quantitative yields, and visual workflows to facilitate a comprehensive understanding of the processes involved. The focus is on providing actionable, technical information for professionals engaged in natural product chemistry and drug development.

Natural Sources and Discovery

This compound, the (2S)-enantiomer, is the predominant form found in nature.[2] It was first identified in Yerba Santa (Eriodictyon californicum), a plant native to North America traditionally used for its medicinal properties.[1][2] Since its initial discovery, Eriodictyol has been isolated from a variety of other plant sources. The most significant and commercially viable sources include:

  • Citrus Fruits: Lemons (Citrus limon) and oranges (Citrus sinensis) are rich sources, containing Eriodictyol primarily in its glycoside form, Eriocitrin, within the peel and pulp.[1][3][4]

  • Yerba Santa (Eriodictyon spp.): The leaves of this plant are a particularly rich source of the aglycone form of Eriodictyol and its derivative, homoeriodictyol.[5][6]

  • Afzelia africana: The bark of this African tree has been shown to contain a high concentration of Eriodictyol.[7][8]

  • Peanut Hulls (Arachis hypogaea): As an agricultural byproduct, peanut hulls represent a sustainable and low-cost source of Eriodictyol and other flavonoids.[9][10]

The discovery of Eriodictyol is linked to the broader investigation of "vitamin P" substances, which are flavonoids recognized for their role in maintaining capillary health.[4] Its potent bioactivity continues to drive research into its therapeutic potential.[11][12]

Quantitative Data: Eriodictyol Yield from Natural Sources

The efficiency of Eriodictyol extraction is highly dependent on the plant source, the extraction method employed, and the specific solvent system used. The following table summarizes quantitative yields reported in the literature, providing a comparative basis for process development.

Plant SourcePlant PartExtraction MethodSolventYieldPurityReference
Eriodictyon californicumLeavesSoxhlet ExtractionEthyl Acetate2.5% (by mass) of Homoeriodictyol Sodium Salt~80% (crude)[5]
Eriodictyon californicumLeavesMacerationMethanol0.5% (by mass) of HomoeriodictyolNot Specified[5]
Afzelia africanaBarkMaceration90% Methanol12% (w/w) of crude extractNot Specified[7][8]
Arachis hypogaea (Peanut)HullsEthanolic Extraction & HPCCCn-hexane/ethyl acetate/methanol/water8 mg from 1000 mg extract>96%[10]
Citrus sinensis (Orange)PeelEthyl Acetate ExtractionEthyl Acetate37.68 µg/ml (of Eriocitrin)90% (of Eriocitrin)[13]

Experimental Protocols: Extraction and Isolation

The selection of an appropriate extraction and purification protocol is critical for maximizing yield and purity. Below are detailed methodologies for key techniques.

Ultrasound-Assisted Extraction (UAE) from Eriodictyon californicum

This method is efficient for extracting flavonoids and is considered a green chemistry technique due to reduced solvent consumption and extraction time.[3][5]

Protocol:

  • Plant Material Preparation: Dry the leaves of Eriodictyon californicum and grind them into a coarse powder.

  • Extraction:

    • Combine the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasonic power of 250 W for 25 minutes, maintaining a controlled temperature (e.g., 40-60°C).[5]

  • Initial Isolation:

    • Following extraction, centrifuge the mixture to separate the supernatant from the solid plant residue.

    • Collect the supernatant, which contains the crude flavonoid extract.

  • Concentration: Concentrate the ethanolic extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

Soxhlet Extraction from Eriodictyon californicum

A classic and exhaustive extraction method, suitable for obtaining a high yield of Eriodictyol (as homoeriodictyol sodium salt).[5]

Protocol:

  • Preparation: Place 100 g of powdered, dried Eriodictyon californicum leaves into a cellulose thimble and load it into a Soxhlet apparatus.

  • Extraction:

    • Add 1300 mL of ethyl acetate to the round-bottom flask.

    • Heat the solvent to its boiling point and continue the extraction for 10 hours.

  • Dewaxing:

    • Concentrate the ethyl acetate extract to approximately 40% of its original volume using a rotary evaporator (<40°C).

    • Store the concentrated extract at 4°C overnight to precipitate waxes.

    • Filter the cold extract to remove the precipitated waxes.

  • Precipitation of Homoeriodictyol Sodium Salt:

    • Further concentrate the dewaxed extract until it becomes a thick syrup.

    • Dissolve the syrup in a 5% sodium carbonate solution.

    • A yellow precipitate of homoeriodictyol sodium salt will form. Stir the mixture for 1 hour.

  • Purification:

    • Filter the precipitate and wash it with a small amount of cold water.

    • Recrystallize the crude product from water to obtain the purified salt.

    • Dry the final product in a vacuum oven at 40°C.[5]

Maceration and Column Chromatography from Afzelia africana

This protocol is effective for isolating Eriodictyol from bark material and involves a multi-step purification process.[7]

Protocol:

  • Preparation: Pulverize 500 g of dried Afzelia africana bark.

  • Maceration:

    • Soak the pulverized bark in 90% methanol for three days with periodic agitation.

    • Filter the mixture and collect the filtrate.

    • Concentrate the filtrate to dryness using a rotary evaporator at 50°C to yield the crude extract (approx. 12% w/w).[7]

  • Fractionation (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Eriodictyol.

  • Final Purification:

    • Pool the Eriodictyol-rich fractions and concentrate them.

    • Perform further purification using techniques like preparative HPLC or recrystallization to achieve high purity.

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes. The following are represented using Graphviz (DOT language) as specified.

experimental_workflow plant Plant Material (e.g., E. californicum leaves) prep Drying & Grinding plant->prep extraction Extraction (UAE, Soxhlet, or Maceration) prep->extraction filtration Filtration & Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography, HPLC, Recrystallization) crude_extract->purification pure_compound This compound purification->pure_compound analysis Analysis (HPLC, LC-MS, NMR) pure_compound->analysis

Caption: General workflow for the isolation and purification of this compound.

Eriodictyol exerts its significant antioxidant effects primarily through the activation of the Nrf2 signaling pathway.[3][14] This pathway is a master regulator of the cellular antioxidant response.

nrf2_pathway cluster_nucleus eriodictyol This compound keap1_nrf2 Keap1-Nrf2 Complex (Inactive) eriodictyol->keap1_nrf2 promotes dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces nrf2 Nrf2 (Active) keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Nrf2 binds protection Cellular Protection genes->protection

Caption: Eriodictyol's activation of the Nrf2 antioxidant signaling pathway.

Advanced Purification and Chiral Separation

Achieving high purity (>98%) often requires advanced chromatographic techniques. Furthermore, since Eriodictyol possesses a chiral center at the C2 position, separating its enantiomers can be crucial for pharmacological studies.[15]

  • High-Performance Countercurrent Chromatography (HPCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, reducing the risk of irreversible adsorption of the target compound. It has been successfully used to isolate Eriodictyol from peanut hulls with high purity.[10] The method relies on partitioning the components of a mixture between two immiscible liquid phases.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): To resolve the racemic mixture of eriodictyol, a stereospecific HPLC method is necessary. An amylose-based chiral stationary phase, such as Chiralpak AD-RH, can be used in a reversed-phase mode to separate the (+) and (-) enantiomers effectively.[15] The mobile phase composition (e.g., acetonitrile/water or methanol/water with an acidic modifier) is a critical parameter for achieving optimal enantioseparation.[15][16]

Characterization and Quality Control

Once isolated, the identity and purity of this compound must be confirmed through analytical techniques:

  • HPLC: Used to determine the purity of the isolated compound. A C18 reversed-phase column is commonly employed.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight (288.25 g/mol ) and provides fragmentation patterns for structural confirmation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the isolated molecule.[7]

  • Circular Dichroism (CD): An online HPLC-CD method can be used to determine the elution order and confirm the stereochemistry of the separated enantiomers.[15]

References

The Biosynthesis of (+)-Eriodictyol in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eriodictyol, a bioactive flavanone found in a variety of plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic pathway and associated experimental workflows to facilitate further research and development.

Introduction

Eriodictyol is a flavanone, a class of flavonoids characterized by a C6-C3-C6 carbon skeleton. Its biosynthesis in plants is a multi-step process that begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a wide range of secondary metabolites. Subsequently, a series of enzymatic reactions leads to the formation of the flavanone naringenin, which is then hydroxylated to yield this compound. This guide will dissect each step of this pathway, providing the necessary technical details for its study and manipulation.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic conversions. The pathway can be broadly divided into two main stages: the general phenylpropanoid pathway and the flavonoid biosynthesis pathway.

General Phenylpropanoid Pathway

This initial stage provides the precursor 4-coumaroyl-CoA.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by PAL. In some organisms, a Tyrosine Ammonia Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid.

  • Cinnamate-4-Hydroxylase (C4H): Trans-cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid. C4H is a cytochrome P450 monooxygenase that requires NADPH and a cytochrome P450 reductase (CPR) for its activity.

  • 4-Coumaroyl-CoA-Ligase (4CL): The final step in this stage is the activation of p-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA, by 4CL. This reaction is ATP-dependent.

Flavonoid Biosynthesis Pathway

This stage utilizes 4-coumaroyl-CoA to synthesize the flavanone backbone and subsequently modify it to produce eriodictyol.

  • Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is a key regulatory point in the flavonoid pathway.

  • Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific intramolecular cyclization to form (2S)-naringenin, a reaction catalyzed by CHI.

  • Flavanone 3'-Hydroxylase (F3'H): The final step in the biosynthesis of this compound is the hydroxylation of naringenin at the 3' position of the B-ring. This reaction is catalyzed by F3'H, another cytochrome P450 monooxygenase that also requires NADPH and CPR.[1][2]

Eriodictyol_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI This compound This compound Naringenin->this compound F3'H 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Naringenin Chalcone

Figure 1: Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data: Enzyme Kinetics

The efficiency of each enzymatic step in the biosynthesis of this compound can be quantitatively assessed by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A summary of reported kinetic data for the key enzymes in this pathway is presented in Table 1. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.

EnzymeSubstrateKm (µM)Vmax (units)Plant SourceReference
PAL L-Phenylalanine101.34.858 µmol min-1Cistanche deserticola[3]
L-Phenylalanine14500.15 nmol h-1 mg-1 proteinMusa cavendishii[4]
C4H trans-Cinnamic acid24 ± 3.281.4 ± 7.9 pmol min-1 mg-1 proteinCitrus sinensis[2]
trans-Cinnamic acid1.2 - 40.68Not specifiedVarious[5]
4CL 4-Coumaric acid100Not specifiedPopulus trichocarpa x P. deltoides[6]
Caffeic acid1000Not specifiedPopulus trichocarpa x P. deltoides[6]
CHS p-Coumaroyl-CoA20 - 200Not specifiedVarious[7]
CHI ChalconeNot specifiedNot specifiedMedicago sativa[1][8]
F3'H Naringenin24 ± 3.281.4 ± 7.9 pmol min-1 mg-1 proteinCitrus sinensis[2]

Table 1: Kinetic parameters of key enzymes in the this compound biosynthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the enzymes of the eriodictyol pathway, they are often expressed in a heterologous host such as Escherichia coli.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Isolate mRNA from plant tissue Isolate mRNA from plant tissue Reverse Transcription to cDNA Reverse Transcription to cDNA Isolate mRNA from plant tissue->Reverse Transcription to cDNA PCR amplify gene of interest PCR amplify gene of interest Reverse Transcription to cDNA->PCR amplify gene of interest Ligate into expression vector Ligate into expression vector PCR amplify gene of interest->Ligate into expression vector Transform E. coli Transform E. coli Ligate into expression vector->Transform E. coli Culture transformed E. coli Culture transformed E. coli Transform E. coli->Culture transformed E. coli Induce protein expression (e.g., IPTG) Induce protein expression (e.g., IPTG) Culture transformed E. coli->Induce protein expression (e.g., IPTG) Harvest cells by centrifugation Harvest cells by centrifugation Induce protein expression (e.g., IPTG)->Harvest cells by centrifugation Cell lysis (e.g., sonication) Cell lysis (e.g., sonication) Harvest cells by centrifugation->Cell lysis (e.g., sonication) Centrifuge to separate soluble fraction Centrifuge to separate soluble fraction Cell lysis (e.g., sonication)->Centrifuge to separate soluble fraction Affinity chromatography (e.g., Ni-NTA) Affinity chromatography (e.g., Ni-NTA) Centrifuge to separate soluble fraction->Affinity chromatography (e.g., Ni-NTA) SDS-PAGE analysis of purity SDS-PAGE analysis of purity Affinity chromatography (e.g., Ni-NTA)->SDS-PAGE analysis of purity Enzyme activity assay Enzyme activity assay SDS-PAGE analysis of purity->Enzyme activity assay Determine kinetic parameters (Km, Vmax) Determine kinetic parameters (Km, Vmax) Enzyme activity assay->Determine kinetic parameters (Km, Vmax) HPLC analysis of reaction products HPLC analysis of reaction products Enzyme activity assay->HPLC analysis of reaction products

Figure 2: General experimental workflow for enzyme characterization.

Protocol 1: Heterologous Expression and Purification of a His-tagged Enzyme in E. coli

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest.

    • Synthesize first-strand cDNA using a reverse transcriptase.

    • Amplify the coding sequence of the target enzyme by PCR using gene-specific primers that include restriction sites for cloning and a sequence for a polyhistidine (His) tag.

    • Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

    • Ligate the digested gene into the expression vector.

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the ligation product.

  • Protein Expression:

    • Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Analyze the purity of the eluted fractions by SDS-PAGE.

    • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Enzyme Activity Assays

Protocol 2: Chalcone Synthase (CHS) Activity Assay

This assay measures the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA.

  • Reaction Mixture (100 µL total volume):

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 1 mM DTT

    • 10 µM 4-coumaroyl-CoA

    • 30 µM malonyl-CoA

    • 1-5 µg of purified CHS enzyme

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

    • Initiate the reaction by adding the purified CHS enzyme.

    • Incubate the reaction at 30°C for 15-30 minutes.

    • Stop the reaction by adding 10 µL of 20% HCl.

    • Extract the product with 200 µL of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

    • Resuspend the residue in 50 µL of methanol for HPLC analysis.

Quantification of this compound by HPLC

Protocol 3: HPLC Analysis of Flavanones

This method allows for the separation and quantification of naringenin and eriodictyol.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A linear gradient from 10% to 60% Solvent B over 30 minutes.

    • Flow rate: 1.0 mL/min.

  • Detection:

    • UV detection at 288 nm.

  • Quantification:

    • Prepare standard curves for naringenin and eriodictyol using authentic standards.

    • Inject the resuspended samples from the enzyme assays.

    • Calculate the concentration of the product based on the peak area and the standard curve.

Gene Expression Analysis by qRT-PCR

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Flavonoid Biosynthesis Genes

This protocol is for measuring the transcript levels of genes involved in eriodictyol biosynthesis.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from plant tissues using a suitable kit or protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qRT-PCR Reaction (20 µL total volume):

    • 10 µL of 2x SYBR Green Master Mix

    • 0.5 µM of each forward and reverse primer for the target gene

    • 1 µL of diluted cDNA template

    • Nuclease-free water to 20 µL

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to verify primer specificity.

  • Data Analysis:

    • Use a suitable reference gene (e.g., actin or ubiquitin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[9]

Conclusion

The biosynthesis of this compound in plants is a fascinating and well-characterized metabolic pathway. This technical guide has provided a comprehensive overview of the core enzymatic steps, quantitative kinetic data, and detailed experimental protocols to facilitate further research in this area. The provided information will be a valuable resource for researchers aiming to understand, manipulate, and engineer this pathway for the enhanced production of this promising bioactive compound for applications in the pharmaceutical and nutraceutical industries. Further research into the regulatory networks governing this pathway will undoubtedly uncover new strategies for its optimization.

References

The Occurrence and Biological Significance of Eriodictyol and Its Derivatives in Citrus Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a flavanone abundant in citrus fruits, and its glycosidic derivatives, are attracting significant scientific attention for their potential therapeutic applications. These compounds exhibit potent antioxidant and anti-inflammatory properties, positioning them as promising candidates for the development of novel pharmaceuticals and nutraceuticals. This technical guide provides an in-depth overview of the natural occurrence of eriodictyol and its derivatives in various citrus species, details common experimental protocols for their extraction and quantification, and elucidates their involvement in key cellular signaling pathways. The information is presented to support further research and development in this promising field.

Natural Occurrence in Citrus Fruits

Eriodictyol and its derivatives are predominantly found in citrus fruits, with concentrations varying significantly depending on the species, cultivar, fruit part, and maturity. The most common derivative found in nature is the 7-O-rutinoside of eriodictyol, known as eriocitrin. Lemons and limes are particularly rich sources of these compounds. The distribution is not uniform within the fruit, with the peel (flavedo and albedo) generally containing higher concentrations than the juice or pulp.

Quantitative Data Summary

The following table summarizes the quantitative data for eriodictyol and its primary derivative, eriocitrin, in various citrus fruits. Data has been standardized to mg/100g of fresh weight (FW) where possible for comparative purposes.

Citrus SpeciesCultivar/VarietyFruit PartCompoundConcentration (mg/100g FW)Reference(s)
Lemon (Citrus limon)Eureka & LisbonPeelEriocitrin~150[1]
Lemon (Citrus limon)Not SpecifiedJuiceEriocitrin~20[1]
Lemon (Citrus limon)Not SpecifiedWhole FruitEriodictyol1.1[2]
Lime (Citrus aurantiifolia)Not SpecifiedWhole FruitEriodictyol0.29[2]
Orange (Citrus sinensis)Not SpecifiedWhole FruitEriodictyol1.5[2]
Orange (Citrus sinensis)Not SpecifiedPeel PowderEriocitrin3.157 (from 31.57 µg/ml extract)[3]
Grapefruit (Citrus paradisi)Not SpecifiedWhole FruitEriodictyol0.59[2]
Lemon (Citrus limon)Not SpecifiedJuiceEriocitrin16.17 (mg/100mL)[4]

Note: Direct comparison between studies can be challenging due to variations in analytical methods, extraction procedures, and the physiological state of the fruit.

Biosynthesis of Eriodictyol in Citrus

Eriodictyol is synthesized in citrus plants via the flavonoid biosynthesis pathway, a branch of the general phenylpropanoid pathway. The synthesis begins with the amino acid phenylalanine. A key intermediate in this pathway is naringenin, which is then hydroxylated to form eriodictyol. This flavanone can then be further modified, for instance, by glycosylation to form eriocitrin.[5][6][7]

Eriodictyol_Biosynthesis cluster_enzymes Enzymes Phenylalanine Phenylalanine p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Eriocitrin Eriocitrin Eriodictyol->Eriocitrin Glycosyltransferase CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase F3H F3'H: Flavonoid 3'-Hydroxylase

Fig. 1: Biosynthesis pathway of eriodictyol in citrus fruits.

Experimental Protocols

The extraction and quantification of eriodictyol and its derivatives from citrus matrices are critical for accurate analysis. The following sections outline common methodologies employed in the research.

Extraction of Eriodictyol and its Derivatives

A widely used method for the extraction of flavanones from citrus peel involves solvent extraction.

Protocol: Solvent Extraction from Citrus Peel [3][8]

  • Sample Preparation: Fresh citrus peel is shadow-dried for 7-10 days and then ground into a fine powder.

  • Defatting: The powdered peel is defatted using a non-polar solvent like n-hexane. This is typically done by stirring the powder in the solvent for several hours at room temperature, followed by filtration.

  • Extraction: The defatted residue is then extracted with a more polar solvent, such as ethyl acetate or methanol. The extraction is often carried out overnight with continuous stirring.

  • Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated extract.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., methanol, DMSO) for subsequent analysis.[9]

Ultrasound-assisted extraction is another common technique that can enhance extraction efficiency and reduce extraction time.[10][11]

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with a UV detector is the most common analytical technique for the quantification of eriodictyol and its derivatives.

Protocol: RP-HPLC Analysis [3][8]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed using a two-solvent system:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Elution Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: A flow rate of 1 mL/min is common.

  • Detection: Detection is typically performed using a UV-Vis detector at a wavelength of 280-288 nm, which is near the absorbance maximum for flavanones.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of the compound of interest.

For more detailed structural confirmation and analysis of complex mixtures, HPLC can be coupled with mass spectrometry (HPLC-MS).[9]

Experimental_Workflow Start Citrus Fruit Sample Peel_Separation Peel Separation and Drying Start->Peel_Separation Grinding Grinding to Powder Peel_Separation->Grinding Defatting Defatting (n-Hexane) Grinding->Defatting Extraction Solvent Extraction (Ethyl Acetate/Methanol) Defatting->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution HPLC_Analysis RP-HPLC-UV Analysis Reconstitution->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Fig. 2: A typical experimental workflow for the extraction and quantification of eriodictyol derivatives.

Cellular Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its biological effects by modulating several key cellular signaling pathways, primarily those involved in the cellular response to oxidative stress and inflammation.

The Nrf2/ARE Antioxidant Pathway

One of the most well-documented mechanisms of action for eriodictyol is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][5][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3] The upregulation of these phase II antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[5]

Modulation of MAPK and NF-κB Inflammatory Pathways

Eriodictyol has also been shown to modulate inflammatory responses by interfering with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7] It can inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[5][7] The inhibition of these pathways can, in turn, suppress the activation of the transcription factor NF-κB.[2] NF-κB is a master regulator of inflammation, and its inhibition leads to a downregulation in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[2][7]

Eriodictyol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 induces dissociation MAPK MAPK (p38, ERK, JNK) Eriodictyol->MAPK inhibits phosphorylation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocation NFkB_complex IκB-NF-κB Complex MAPK->NFkB_complex inhibits IκB degradation NFkB_cyto NF-κB NFkB_nucl NF-κB NFkB_cyto->NFkB_nucl translocation (inhibited) ARE ARE Nrf2_nucl->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucl->Inflammatory_Genes inhibits transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

References

Chemical structure and molecular formula of Eriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Eriodictyol

Introduction

Eriodictyol is a naturally occurring flavanone, a subclass of flavonoids, that has garnered significant scientific attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Found in a variety of plants, including citrus fruits like lemons, and medicinal plants such as Yerba Santa (Eriodictyon californicum), eriodictyol is a subject of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and physicochemical properties of eriodictyol, along with relevant experimental protocols and a visualization of its role in a key signaling pathway.

Chemical Structure and Molecular Formula

Eriodictyol, chemically known as (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one, is a tetrahydroxyflavanone.[4][5] Its structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with hydroxyl groups substituted at the 5, 7, 3', and 4' positions.[4] The molecular formula of eriodictyol is C15H12O6.[1][6][7][8]

The structural arrangement of eriodictyol, particularly the presence and location of its hydroxyl groups, is fundamental to its biological activity, enabling it to act as a free radical scavenger.[3]

Physicochemical and Identification Data

A summary of the key quantitative data for eriodictyol is presented in the table below, providing essential information for its handling, characterization, and experimental use.

PropertyValueSource(s)
Molecular Formula C15H12O6[1][4][6][7][8][9]
Molecular Weight 288.25 g/mol [1][4][6][7][8][9]
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one[4]
CAS Number 552-58-9[1][6]
Physical Description Solid[4]
Melting Point 269 - 270 °C[4][5]
Solubility in Water 0.07 mg/mL at 20 °C[4][5]
Solubility in DMSO ≥28.8 mg/mL[7]
LogP 2.02[4]

Experimental Protocols

The isolation and analysis of eriodictyol from natural sources are critical for its study. The following are examples of experimental protocols that have been employed.

Protocol 1: Extraction of Eriodictyol from Afzelia africana

This protocol describes a method for obtaining eriodictyol from the bark of Afzelia africana.

  • Sample Preparation: 500 g of Afzelia africana bark is collected and prepared for extraction.

  • Extraction: The prepared bark is extracted with 90% methanol.[5]

  • Yield: This method has been reported to yield approximately 12% eriodictyol.[5]

Protocol 2: Ultrasound-Assisted Extraction from Anacardium occidentale

This protocol details a method for extracting eriodictyol from the leaves of Anacardium occidentale using ultrasound.

  • Sample Preparation: Leaves of Anacardium occidentale L. are collected for extraction.

  • Extraction: Ultrasound-assisted extraction is performed. The temperature is maintained at 35 ± 5 °C using an external water bath to prevent degradation of the compound.[5]

Protocol 3: Analysis of Eriodictyol by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis and quantification of eriodictyol in extracts.

  • Sample Preparation: The extract containing eriodictyol is appropriately diluted and filtered prior to injection.

  • HPLC System: A standard HPLC system equipped with a suitable column (e.g., C18) is used.

  • Mobile Phase: A suitable mobile phase gradient is employed for the separation of eriodictyol from other components in the extract.

  • Detection: A UV detector is typically used for the detection of eriodictyol, with the wavelength set to its absorption maximum.

  • Quantification: The concentration of eriodictyol is determined by comparing the peak area of the sample to that of a known standard.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the relationships and processes involving eriodictyol, the following diagrams have been generated using the DOT language.

Eriodictyol_Extraction_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Bark, Leaves) extraction_step Extraction (e.g., Methanol, Ultrasound) plant_material->extraction_step crude_extract Crude Extract extraction_step->crude_extract Yields hplc_analysis HPLC Analysis crude_extract->hplc_analysis quantification Quantification hplc_analysis->quantification Nrf2_Activation_by_Eriodictyol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

References

Eriodictyol as a Bitter-Masking Flavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a naturally occurring flavanone predominantly found in the plant Eriodictyon californicum (Yerba Santa), has emerged as a significant molecule in the field of taste modulation, specifically for its ability to mask bitterness. This technical guide provides an in-depth analysis of Eriodictyol's role as a bitter-masking agent, detailing its mechanism of action, the specific bitter taste receptors it modulates, and its efficacy against a range of bitter compounds. This document synthesizes key research findings, presents quantitative data in a structured format, outlines detailed experimental protocols for assessing bitter-masking activity, and provides visual representations of the underlying biological pathways and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in taste masking and formulation development.

Introduction to Eriodictyol and Bitter Taste Perception

Eriodictyol is a flavanone, a class of flavonoids, historically used in traditional medicine and more recently identified for its taste-modifying properties.[1] It is one of several flavanones, including the structurally similar homoeriodictyol, isolated from Eriodictyon californicum that have demonstrated bitter-masking capabilities.[1][2] The ability to mask bitterness is of critical importance in the pharmaceutical industry, where the unpleasant taste of active pharmaceutical ingredients (APIs) can significantly impact patient compliance, particularly in pediatric and geriatric populations.

Bitter taste perception is a complex process initiated by the binding of bitter compounds to a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), which are located on the surface of taste receptor cells within the taste buds.[2] Humans possess approximately 25 different types of TAS2Rs, each capable of recognizing a variety of structurally diverse bitter compounds.[3] Upon activation by a bitter agonist, TAS2Rs trigger a downstream signaling cascade, leading to neurotransmitter release and the perception of bitterness in the brain.

Mechanism of Action: Eriodictyol as a TAS2R Antagonist

The primary mechanism by which Eriodictyol and related flavanones mask bitterness is through the antagonism of specific TAS2Rs.[2] As an antagonist, Eriodictyol binds to the bitter taste receptor but does not activate it. Instead, it blocks the binding of bitter agonists, thereby preventing the initiation of the downstream signaling cascade that leads to the perception of bitterness. Research has indicated that Eriodictyol and its derivatives can act as antagonists for several TAS2Rs, including hTAS2R14, hTAS2R31, and hTAS2R39.[3]

Signaling Pathway of Bitter Taste Perception and Eriodictyol's Point of Intervention

The canonical signaling pathway for bitter taste perception is initiated when a bitter compound (agonist) binds to a TAS2R. This binding event activates an associated heterotrimeric G-protein, typically gustducin. The activated G-protein dissociates into its α-gustducin and βγ-subunits. The βγ-subunits activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing membrane depolarization and the release of neurotransmitters, which signal to the brain the perception of a bitter taste.

Eriodictyol intervenes at the very beginning of this cascade by competitively binding to the TAS2R, thus preventing the initial binding of the bitter agonist.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Agonist Bitter Agonist TAS2R TAS2R (Bitter Taste Receptor) Bitter_Agonist->TAS2R Binds & Activates Eriodictyol Eriodictyol Eriodictyol->TAS2R Binds & Blocks G_Protein G-Protein (Gustducin) TAS2R->G_Protein Activates PLC PLCβ2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum (ER) IP3->ER Activates IP3R Ca2 Ca2+ release ER->Ca2 TRPM5 TRPM5 Channel Ca2->TRPM5 Opens Depolarization Membrane Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain (Bitter Perception) Neurotransmitter->Signal_to_Brain

Caption: Bitter taste signaling pathway and Eriodictyol's antagonism.

Quantitative Data on Bitter-Masking Efficacy

While specific IC50 values for Eriodictyol's bitter-masking activity are not widely reported in the literature, studies on its close structural analog, homoeriodictyol, provide significant quantitative insights into the efficacy of this class of flavanones. The following tables summarize the available data on the percentage of bitterness reduction for various bitter compounds.

Table 1: Bitter-Masking Efficacy of Homoeriodictyol Sodium Salt [4]

Bitter CompoundConcentration of Bitter CompoundConcentration of Homoeriodictyol Sodium SaltBitterness Reduction (%)
Caffeine500 mg/L100 mg/L~30-40%
QuinineNot specifiedNot specified~10-40%
ParacetamolNot specifiedNot specified~10-40%
SalicinNot specifiedNot specified~10-40%
AmarogentinNot specifiedNot specified~10-40%

Table 2: Antagonistic Activity of Flavonoids from Eriodictyon californicum against hTAS2R31 [2]

CompoundConcentration (µM)Inhibition of Saccharin Response (%)IC50 (µM)
Sakuranetin25>50%Not Determined
6-Methoxysakuranetin25>50%Not Determined
Jaceosidin25>50%Not Determined
Homoeriodictyol 25<50%Not Determined

Note: While homoeriodictyol did not show significant inhibition at the tested concentration in this specific assay, its bitter-masking effects are well-documented in sensory studies at higher concentrations.[2]

Experimental Protocols

The evaluation of bitter-masking agents like Eriodictyol typically involves two key types of experiments: in vitro cell-based assays to determine receptor-level interactions and in vivo human sensory panel evaluations to assess the perceptual effects.

Cell-Based Calcium Assay for TAS2R Antagonism

This protocol describes a common method for assessing the antagonist activity of a compound against a specific TAS2R expressed in a heterologous cell system.

  • Cell Culture and Transfection:

    • HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

    • Cells are transiently transfected with a plasmid encoding the human bitter taste receptor of interest (e.g., hTAS2R31) and a chimeric G-protein (e.g., Gα16-gust44) that couples the receptor to the calcium signaling pathway.

  • Calcium Indicator Loading:

    • Transfected cells are seeded into a 96-well plate.

    • After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • Assay Procedure:

    • The dye solution is removed, and the cells are washed with a buffer.

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • The test compound (Eriodictyol) is added to the wells at various concentrations.

    • After a short incubation period, the bitter agonist (e.g., saccharin for hTAS2R31) is added.

    • Fluorescence is measured over time to detect changes in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence upon agonist addition is calculated for each well.

    • The percentage of inhibition by the antagonist is determined by comparing the response in the presence and absence of the antagonist.

    • IC50 values can be calculated from the dose-response curves.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HEK-293T cells Transfection 2. Transfect with hTAS2R and G-protein plasmids Cell_Culture->Transfection Seeding 3. Seed cells into 96-well plate Transfection->Seeding Dye_Loading 4. Load cells with calcium-sensitive dye Seeding->Dye_Loading Baseline 5. Measure baseline fluorescence Dye_Loading->Baseline Add_Antagonist 6. Add Eriodictyol (antagonist) Baseline->Add_Antagonist Add_Agonist 7. Add bitter agonist Add_Antagonist->Add_Agonist Measure_Fluorescence 8. Measure fluorescence change Add_Agonist->Measure_Fluorescence Calculate_Inhibition 9. Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 10. Determine IC50 from dose-response curve Calculate_Inhibition->Determine_IC50

Caption: Workflow for a cell-based calcium assay to assess TAS2R antagonism.
Human Sensory Panel Evaluation

This protocol outlines a standard procedure for evaluating the effectiveness of a bitter-masking agent using a trained human sensory panel.

  • Panelist Recruitment and Training:

    • Recruit a panel of 10-15 healthy, non-smoking individuals.

    • Train panelists to identify and rate the intensity of bitterness using standard bitter solutions (e.g., caffeine, quinine) and a rating scale (e.g., a 15-point scale from "no bitterness" to "extremely bitter").

  • Sample Preparation:

    • Prepare a solution of the bitter compound at a concentration that is clearly bitter but not overwhelming.

    • Prepare a second solution containing the same concentration of the bitter compound plus the bitter-masking agent (Eriodictyol) at a specific concentration.

    • Prepare a third solution of plain water as a control.

    • All samples should be presented at a constant temperature and in a randomized, double-blind manner.

  • Tasting Procedure:

    • Panelists rinse their mouths with water before tasting the first sample.

    • Panelists take a specific volume of the sample, hold it in their mouth for a set time (e.g., 10 seconds), and then expectorate.

    • Panelists rate the perceived bitterness intensity on the provided scale.

    • Panelists rinse their mouths with water and wait for a specified period (e.g., 2 minutes) before tasting the next sample.

  • Data Analysis:

    • Collect the bitterness intensity ratings from all panelists.

    • Use statistical analysis (e.g., ANOVA) to determine if there is a significant difference in the perceived bitterness of the bitter compound with and without the masking agent.

    • Calculate the percentage of bitterness reduction.

Conclusion

Eriodictyol is a promising natural bitter-masking agent with a clear mechanism of action involving the antagonism of specific bitter taste receptors. The available data, particularly from studies on the closely related compound homoeriodictyol, demonstrates its effectiveness in reducing the bitterness of a variety of compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of Eriodictyol and other flavanones in the development of more palatable pharmaceuticals and food products. Further research to determine the specific IC50 values of Eriodictyol against a broader range of TAS2Rs will provide a more complete understanding of its potential as a versatile bitter-masking solution.

References

Eriodictyol: A Comprehensive Technical Guide to its Health Benefits and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a naturally occurring flavanone predominantly found in citrus fruits and medicinal plants, has garnered significant scientific attention for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the health benefits and therapeutic potential of eriodictyol, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. We delve into the molecular mechanisms and signaling pathways modulated by this promising compound. This document summarizes quantitative data from various in vitro and in vivo studies, details key experimental protocols, and provides visual representations of critical biological pathways to facilitate further research and drug development efforts.

Introduction

Eriodictyol ((S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a flavonoid that belongs to the flavanone subclass.[3] It is widely distributed in nature, found in citrus fruits like lemons, as well as in medicinal plants such as Eriodictyon californicum (Yerba Santa).[1] Flavonoids are well-recognized for their health-promoting properties, and eriodictyol is emerging as a particularly promising candidate for therapeutic development due to its potent biological activities.[1][4] This guide aims to consolidate the current scientific knowledge on eriodictyol, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Therapeutic Potential and Health Benefits

Eriodictyol exhibits a broad spectrum of pharmacological effects, which are summarized below.

Anticancer Activity

Eriodictyol has demonstrated significant anticancer activity across a range of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][5][6]

Table 1: In Vitro Cytotoxicity of Eriodictyol (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Cancer50[7]
FR2 (non-cancerous)Normal Rat Fibroblast95[7]
HeLaHuman Cervical Cancer>1.86 (Selectivity Index)[8]
K562Human Leukemia31.04 - 44.57 (µg/mL for extract)
MDA-MB-231Human Breast Cancer22.36 (for Butein, related compound)
SK-RC-45Human Renal Cancer>3.72 (Selectivity Index)[8]
HCT-116Human Colorectal Carcinoma-[8]
MCF-7Human Breast Adenocarcinoma>2.66 (Selectivity Index)
4T1Mouse Breast Cancer-[8]
CT-26Mouse Colon Carcinoma-[8]
RencaMouse Renal Adenocarcinoma-[8]
U87MGHuman Glioblastoma-
CHG-5Human Glioblastoma-
PC-3Human Prostate Cancer-
Y79Human Retinoblastoma-[6]
Antioxidant and Anti-inflammatory Effects

Eriodictyol is a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[9] Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes.[1][3]

Table 2: Antioxidant and Anti-inflammatory Activities of Eriodictyol

Assay/MarkerModel SystemEffectReference
DPPH Radical ScavengingIn vitroPotent scavenging activity[10][11][12]
ABTS Radical ScavengingIn vitroPotent scavenging activity[10][11][12][13]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NO production[3][9][14][15]
TNF-α, IL-6, IL-1β, MIP-2LPS-stimulated macrophages, in vivo modelsDecreased production[1][3]
ROS LevelsAβ25–35-induced primary mouse brain cellsDownregulated[7]
GSH-Px, SODAβ25–35-induced miceIncreased levels[7]
MDAAβ25–35-induced miceDecreased levels[7]
Neuroprotective Effects

Eriodictyol has shown promise in protecting against neurodegenerative diseases and ischemic brain injury.[7][16][17][18][19] Its neuroprotective mechanisms involve reducing oxidative stress, inflammation, and apoptosis in neuronal cells.[3][7] In a mouse model of Alzheimer's disease, eriodictyol was found to improve memory impairment, reduce neuronal damage, and decrease Aβ levels in the brain.[7]

Molecular Mechanisms and Signaling Pathways

Eriodictyol exerts its therapeutic effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Eriodictyol has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, leading to apoptosis and cell cycle arrest.[6]

PI3K_Akt_mTOR_Pathway Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K Inhibits Bcl2 Bcl-2 Eriodictyol->Bcl2 Downregulates Bax Bax Eriodictyol->Bax Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits (Inhibition promotes apoptosis) CellCycleArrest Cell Cycle Arrest (G2/M) mTOR->CellCycleArrest Promotes (Inhibition leads to arrest) Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Nrf2_ARE_Pathway Eriodictyol Eriodictyol Nrf2 Nrf2 Eriodictyol->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces transcription GCLC GCLC/GCLM ARE->GCLC Induces transcription NQO1 NQO1 ARE->NQO1 Induces transcription Cytoprotection Cytoprotection & Antioxidant Defense HO1->Cytoprotection GCLC->Cytoprotection NQO1->Cytoprotection NFkB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->InflammatoryGenes Induces transcription Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits Eriodictyol_Biosynthesis Tyrosine L-Tyrosine TAL TAL Tyrosine->TAL pCoumaricAcid p-Coumaric Acid C4H C4H pCoumaricAcid->C4H pCoumaroylCoA p-Coumaroyl-CoA _4CL 4CL pCoumaroylCoA->_4CL NaringeninChalcone Naringenin Chalcone CHS CHS NaringeninChalcone->CHS Naringenin Naringenin CHI CHI Naringenin->CHI Eriodictyol Eriodictyol F3H F3'H Eriodictyol->F3H TAL->pCoumaricAcid C4H->pCoumaroylCoA _4CL->NaringeninChalcone CHS->Naringenin CHI->Eriodictyol

References

Eriodictyol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a natural flavonoid predominantly found in citrus fruits and certain medicinal plants, has garnered significant scientific interest for its potent pharmacological activities.[1] This technical guide provides an in-depth examination of the antioxidant and anti-inflammatory properties of eriodictyol, focusing on its molecular mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. Eriodictyol exerts its effects through the modulation of key cellular signaling pathways, including the Nrf2/ARE, NF-κB, and MAPK pathways, thereby regulating the expression of a wide array of cytoprotective and anti-inflammatory genes.[1][2][3] This document consolidates quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.

Antioxidant Properties of Eriodictyol

Eriodictyol's antioxidant capacity is multifaceted, involving both direct radical scavenging and the indirect upregulation of endogenous antioxidant defense systems. Flavonoids are recognized for their ability to neutralize reactive oxygen species (ROS) by donating hydrogen ions.[4] Beyond this direct action, eriodictyol's more significant contribution to cellular protection lies in its ability to modulate signaling pathways that lead to the expression of phase II detoxifying and antioxidant enzymes.[2][4]

Mechanism of Action: The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[2] Upon exposure to oxidative stress or inducers like eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[2] In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous genes encoding phase II antioxidant enzymes.[2][5]

Studies have demonstrated that eriodictyol induces the nuclear translocation of Nrf2 in a dose-dependent manner.[4][6] This activation leads to the upregulated expression of several cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO-1).[2][4][7] The induction of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage-induced apoptosis.[2][7] The protective effects of eriodictyol have been shown to be dependent on Nrf2 activation, as knockdown of Nrf2 abolishes these effects.[4][5]

Eriodictyol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to PhaseII_Genes Phase II Enzyme Genes (HO-1, NQO-1, GCL) ARE->PhaseII_Genes Promotes transcription HO1_NQO1 HO-1, NQO-1, etc. PhaseII_Genes->HO1_NQO1 mRNA translation Protection Cellular Protection (Antioxidant Effects) HO1_NQO1->Protection Eriodictyol_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter ProInflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflam_Genes Promotes transcription Inflammation Inflammation ProInflam_Genes->Inflammation Eriodictyol_MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 Stimuli->p38 JNK JNK Stimuli->JNK ERK ERK Stimuli->ERK Eriodictyol Eriodictyol Eriodictyol->p38 Inhibits phosphorylation Eriodictyol->JNK Inhibits phosphorylation Eriodictyol->ERK Inhibits phosphorylation AP1 AP-1 p38->AP1 NFkB NF-κB p38->NFkB JNK->AP1 ERK->AP1 Inflammation Inflammatory Response (Cytokine Production) AP1->Inflammation NFkB->Inflammation Western_Blot_Workflow A 1. Protein Extraction (Cell/Tissue Lysis) B 2. Protein Quantification (BCA/Bradford Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Electrotransfer (Gel to PVDF Membrane) C->D E 5. Blocking (e.g., 5% Milk in TBST) D->E F 6. Primary Antibody Incubation (Specific to Target Protein) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection (ECL Substrate) G->H I 9. Imaging & Densitometry (Signal Quantification) H->I

References

Methodological & Application

Application Notes: In Vitro Antioxidant Assays for (+)-Eriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Eriodictyol is a polyphenolic flavanone commonly found in citrus fruits and various medicinal plants.[1] Its chemical structure, featuring multiple hydroxyl groups on its phenolic rings, allows it to act as a potent antioxidant by donating hydrogen atoms to neutralize unstable free radicals.[2][3] This ability to combat oxidative stress is fundamental to its potential therapeutic applications, including neuroprotection, cardioprotection, and skin health.[1][2][3] Evaluating the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Thiobarbituric Acid (TBA) assay for lipid peroxidation, as applied to this compound.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free radical scavenging ability of an antioxidant compound.[4] It relies on the reduction of the stable violet-colored DPPH radical to the light yellow-colored non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[4] The degree of discoloration, measured spectrophotometrically, is indicative of the compound's antioxidant activity.

Data Presentation

The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5] A lower IC50 value signifies higher antioxidant activity.[6][7]

CompoundIC50 (µM)Reference
This compound 19.9 ± 0.3[8]
Trolox (Standard)63.8 ± 8.3[8]

Table 1: DPPH radical scavenging activity of this compound compared to the standard antioxidant, Trolox.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Stock Solutions (this compound, Standard, DPPH) P2 Prepare Serial Dilutions of this compound & Standard P1->P2 R1 Mix Sample/Standard with DPPH Solution P2->R1 R2 Incubate in the Dark (e.g., 30 minutes) R1->R2 A1 Measure Absorbance (e.g., 517 nm) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: General workflow for the in vitro DPPH antioxidant assay.

DPPH Assay Protocol

This protocol is a standardized procedure for determining the DPPH radical scavenging capacity of this compound.[9][10]

A. Reagent Preparation

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.

  • This compound Stock Solution (1 mM): Dissolve 2.88 mg of this compound in 10 mL of methanol.

  • Standard Solution (e.g., Trolox or Ascorbic Acid, 1 mM): Prepare a 1 mM stock solution of the chosen standard antioxidant in methanol.

  • Serial Dilutions: From the stock solutions of this compound and the standard, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µM) in methanol.

B. Assay Procedure

  • Pipetting: In a 96-well microplate or 1.5 mL microcentrifuge tubes, add 100 µL of the DPPH solution to 100 µL of each sample dilution, standard dilution, or methanol (for the control).

  • Control and Blank:

    • Control: 100 µL of DPPH solution + 100 µL of methanol.

    • Blank: 100 µL of methanol + 100 µL of methanol (or the specific sample dilution without DPPH to correct for sample color).

  • Incubation: Mix the solutions gently and incubate the plate or tubes in the dark at room temperature for 30 minutes.[11]

  • Measurement: After incubation, measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[11]

C. Data Analysis

  • Calculate Percent Inhibition: The radical scavenging activity is calculated as a percentage of DPPH inhibition using the following formula:[12]

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determine IC50: Plot the percent inhibition against the concentration of this compound. The IC50 value is determined from the graph by identifying the concentration required to achieve 50% inhibition.

DPPH Assay Principle

G cluster_main DPPH_radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H H• donation Eriodictyol This compound (Antioxidant, Ar-OH) Eriodictyol_radical Eriodictyol• (Stable Radical, Ar-O•) Eriodictyol->Eriodictyol_radical H• donation G cluster_process Lipid Peroxidation & Detection Lipids Membrane Lipids (Polyunsaturated Fatty Acids) Peroxidation Lipid Peroxidation Lipids->Peroxidation ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Lipids MDA Malondialdehyde (MDA) + other aldehydes Peroxidation->MDA Adduct MDA-TBA2 Adduct (Pink Chromogen) MDA->Adduct TBA Thiobarbituric Acid (TBA) TBA->Adduct Eriodictyol This compound Eriodictyol->Peroxidation Inhibits

References

Application Notes and Protocols for Studying (+)-Eriodictyol Effects in ARPE-19 and HT-22 Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Eriodictyol, a natural flavonoid found predominantly in citrus fruits, has garnered significant interest for its potent antioxidant and cytoprotective properties. This document provides detailed application notes and experimental protocols for utilizing two distinct cell culture models, human retinal pigment epithelial cells (ARPE-19) and mouse hippocampal neuronal cells (HT-22), to investigate the therapeutic potential of this compound. The ARPE-19 cell line serves as a valuable in vitro model for studying retinal diseases, particularly age-related macular degeneration (AMD), where oxidative stress is a key pathological factor. The HT-22 cell line is a widely used model to explore mechanisms of neuronal cell death, especially glutamate-induced oxidative toxicity, which is relevant to various neurodegenerative disorders. These protocols offer a framework for assessing the efficacy and mechanism of action of this compound in protecting against cellular damage in these two critical in vitro systems.

Section 1: this compound Effects on ARPE-19 Cells

The ARPE-19 cell line is instrumental in modeling the effects of oxidative stress on the retinal pigment epithelium. This compound has been shown to confer significant protection to these cells, primarily through the activation of the Nrf2 signaling pathway.

Mechanism of Action: Nrf2-Mediated Antioxidant Response

This compound protects ARPE-19 cells from oxidative stress by inducing the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2][3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation. Key among these are Phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1).[1][2][3][4] This enzymatic upregulation enhances the cellular defense against reactive oxygen species (ROS). Furthermore, eriodictyol treatment leads to an increase in the intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[1][2]

Eriodictyol_ARPE19_Pathway cluster_membrane Eriodictyol This compound Nrf2_Keap1 Nrf2-Keap1 Complex Eriodictyol->Nrf2_Keap1 Enters Cell CellMembrane Nucleus Nucleus Cytoplasm Cytoplasm Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Translocation & Binding HO1_NQO1 HO-1, NQO-1 (Phase II Enzymes) ARE->HO1_NQO1 Upregulation GSH Glutathione (GSH) Synthesis ARE->GSH Upregulation Protection Cellular Protection (Reduced Oxidative Stress) HO1_NQO1->Protection GSH->Protection

Signaling pathway of this compound in ARPE-19 cells.
Data Presentation: Quantitative Effects of this compound on ARPE-19 Cells

ParameterConcentration of this compoundObservationReference
Nrf2 Nuclear Translocation 0-100 µMDose-dependent increase[1][4]
HO-1 Protein Expression 0-100 µMDose-dependent increase (significant at 50 µM)[1][4]
NQO-1 Protein Expression 0-100 µMModest but significant dose-dependent increase[1][4]
Total Glutathione (GSH) Levels 25, 50, 100 µM (24h treatment)Significant increase, nearly 100% at 50 µM[1][2]
Cell Viability (under t-BOOH induced oxidative stress) 50 µM (8h+ pretreatment)Approached 100% cell survival[2]
Experimental Protocols: ARPE-19 Cells

Protocol 1: Assessment of Nrf2, HO-1, and NQO-1 Expression by Western Blot

This protocol details the procedure for analyzing protein expression changes in ARPE-19 cells following treatment with this compound.

WB_Workflow cluster_prep Cell Preparation & Treatment cluster_extraction Protein Extraction cluster_wb Western Blotting A Seed ARPE-19 cells B Treat with this compound (0-100 µM) A->B C Incubate (2h for Nrf2, overnight for HO-1/NQO-1) B->C D Lyse cells and prepare nuclear/ cytoplasmic extracts C->D E Determine protein concentration (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with non-fat milk G->H I Incubate with primary antibodies (Nrf2, HO-1, NQO-1, β-actin) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect with ECL substrate J->K L Image and quantify band density K->L

Experimental workflow for Western blot analysis.
  • Materials:

    • ARPE-19 cells

    • DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin

    • This compound (stock solution in DMSO)

    • Lysis buffer (RIPA buffer with protease inhibitors)

    • Nuclear and cytoplasmic extraction kit

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (5% non-fat milk in TBST)

    • Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO-1, anti-β-actin

    • HRP-conjugated secondary antibody

    • ECL Western blotting substrate

  • Procedure:

    • Seed ARPE-19 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired duration (2 hours for Nrf2 nuclear translocation, overnight for HO-1 and NQO-1 induction).[1][4]

    • Harvest cells and prepare nuclear and cytoplasmic extracts for Nrf2 analysis, or whole-cell lysates for HO-1 and NQO-1.

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (e.g., 15 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the protective effect of this compound against oxidative stress-induced cell death.

  • Materials:

    • ARPE-19 cells

    • 96-well plates

    • This compound

    • tert-Butyl hydroperoxide (t-BOOH) or hydrogen peroxide (H₂O₂)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed ARPE-19 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for different durations (e.g., 2, 4, 8, 24 hours) to assess short-term versus long-term protection.[2]

    • Induce oxidative stress by adding an appropriate concentration of t-BOOH or H₂O₂ (e.g., 400 µM H₂O₂) and incubate for a further 6-24 hours.[5]

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Total Glutathione (GSH) Assay

This protocol measures the intracellular levels of total glutathione.

  • Materials:

    • ARPE-19 cells

    • 6-well plates

    • This compound

    • GSH assay kit

  • Procedure:

    • Seed ARPE-19 cells in 6-well plates.

    • Treat cells with this compound (e.g., 25, 50, 100 µM) for 24 hours.[1][2]

    • Harvest the cells and prepare deproteinated cell lysates according to the GSH assay kit manufacturer's instructions.

    • Perform the GSH assay as per the kit protocol.

    • Measure the absorbance and calculate the total GSH concentration, normalizing to protein content.

Section 2: this compound Effects on HT-22 Cells

The HT-22 mouse hippocampal cell line is a valuable tool for studying glutamate-induced oxidative toxicity, a non-receptor-mediated cell death pathway relevant to neurodegenerative diseases. While direct studies on this compound in this specific model are emerging, its known neuroprotective effects and antioxidant properties suggest a strong potential for mitigating glutamate-induced damage.

Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis

High concentrations of extracellular glutamate inhibit the cystine/glutamate antiporter system in HT-22 cells, leading to depletion of intracellular cysteine. This impairs the synthesis of glutathione (GSH), resulting in an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. This compound is hypothesized to protect HT-22 cells by scavenging ROS and potentially activating the Nrf2/HO-1 pathway, similar to its action in ARPE-19 cells, thereby restoring cellular redox balance and inhibiting the apoptotic cascade.

Eriodictyol_HT22_Pathway Glutamate High Extracellular Glutamate Antiporter Cystine/Glutamate Antiporter Glutamate->Antiporter Inhibits Cystine_in Cystine Uptake Antiporter->Cystine_in GSH_depletion GSH Depletion Cystine_in->GSH_depletion Leads to ROS ROS Accumulation (Oxidative Stress) GSH_depletion->ROS Apoptosis Apoptosis ROS->Apoptosis Eriodictyol This compound Nrf2_activation Nrf2 Pathway Activation Eriodictyol->Nrf2_activation ROS_scavenging ROS Scavenging Eriodictyol->ROS_scavenging Inhibits Protection Neuroprotection Nrf2_activation->Protection ROS_scavenging->Protection HT22_Viability_Workflow cluster_prep Cell Culture & Treatment cluster_assay Cell Viability Assay A Seed HT-22 cells in 96-well plates B Pre-treat with this compound for 1-2 hours A->B C Add Glutamate (e.g., 5 mM) to induce toxicity B->C D Incubate for 12-24 hours C->D E Perform MTT or CCK-8 assay D->E F Measure absorbance E->F G Calculate percent viability vs. control F->G

References

Application Notes and Protocols for (+)-Eriodictyol in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Eriodictyol, a natural flavonoid found in citrus fruits and certain medicinal herbs, has demonstrated significant neuroprotective properties.[1] Its potential therapeutic applications are being explored in the context of neurodegenerative diseases and ischemic brain injury. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound using two well-established animal models: the APP/PS1 transgenic mouse model for Alzheimer's Disease and the Middle Cerebral Artery Occlusion (MCAO) model for ischemic stroke.

Application Note 1: Investigating this compound in the APP/PS1 Mouse Model of Alzheimer's Disease

Background

The APPswe/PS1dE9 (APP/PS1) transgenic mouse model is a widely used tool in Alzheimer's Disease (AD) research.[2] These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques, neuroinflammation, and cognitive deficits that mimic key aspects of human AD pathology.[2][3] Research indicates that this compound can ameliorate these pathological changes and improve cognitive function in APP/PS1 mice.[1][4]

Neuroprotective Effects of this compound in APP/PS1 Mice

Studies have shown that treatment with this compound leads to significant improvements in the cognitive performance of APP/PS1 mice, as assessed by behavioral tests like the Y-maze.[1][5] The compound has been found to suppress the aggregation of Aβ and reduce the hyperphosphorylation of Tau protein in the brain.[1][4] Furthermore, this compound exerts an anti-ferroptosis effect, protecting neurons from this iron-dependent form of cell death.[1][6]

Mechanism of Action

The neuroprotective effects of this compound in the context of AD are multifaceted. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which is mediated by the Vitamin D Receptor (VDR).[1][6] This pathway is crucial for cellular defense against oxidative stress.[7][8] Additionally, this compound has been shown to inhibit the NLRP3 inflammasome signaling pathway in microglia, thereby reducing neuroinflammation.[9][10]

Data Presentation: Summary of Quantitative Findings
ParameterModelTreatment GroupControl Group (APP/PS1)OutcomeReference
Cognitive Function
Y-Maze Spontaneous AlternationAPP/PS1 MiceEriodictyolVehicleIncreased % of alternations[5]
Y-Maze Novel Arm EntriesAPP/PS1 MiceEriodictyolVehicleIncreased % of novel arm entries[5]
Pathology
Aβ Aggregation (Congo Red)APP/PS1 MiceEriodictyolVehicleSignificantly reduced Aβ plaques[1][5]
Tau Hyperphosphorylation (p-Tau)APP/PS1 MiceEriodictyolVehicleDecreased levels of p-Tau[1][4]
Biochemical Markers
Ferroptosis (Iron levels)APP/PS1 MiceEriodictyolVehicleReduced iron aggregation[6]
Nrf2/HO-1 Pathway ProteinsAPP/PS1 MiceEriodictyolVehicleIncreased expression[1][6]
NLRP3 Inflammasome Proteins5x-FAD MiceEriodictyolVehicleDecreased expression of NLRP3, Caspase-1, IL-1β[9]
Experimental Protocols
  • Animals: Use male APP/PS1 double transgenic mice and age-matched wild-type (C57BL/6) littermates.[11] House animals under standard laboratory conditions.

  • Grouping: Randomly divide animals into groups (e.g., Wild-Type Control, APP/PS1 Vehicle, APP/PS1 + Eriodictyol). A typical group size is n=10.[11]

  • Administration: Prepare this compound in a suitable vehicle (e.g., physiological saline). Administer daily via oral gavage. Dosing can range, but studies have used concentrations around 50 mg/kg for several months.

This test assesses spatial working memory based on the natural tendency of mice to explore novel environments.[11]

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries.

    • An alternation is defined as entries into all three arms on consecutive choices.

  • Analysis: Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.[11]

  • Tissue Preparation: Anesthetize mice and perform transcardial perfusion with PBS followed by 4% paraformaldehyde (PFA).[12] Post-fix the brain in 4% PFA and then cryoprotect in a 30% sucrose solution. Section the brain coronally at 30-40 µm using a cryostat.[12]

  • Congo Red Staining for Aβ Plaques:

    • Mount sections onto slides.

    • Stain with Congo red solution.

    • Under bright-field microscopy, amyloid deposits appear pink to red.[13]

    • Confirm the presence of amyloid by observing apple-green birefringence under polarized light.[13]

  • Immunohistochemistry (IHC) for Phosphorylated Tau (p-Tau):

    • Wash free-floating sections in PBS.

    • Perform antigen retrieval if required.

    • Block non-specific binding sites with a blocking solution.

    • Incubate sections with a primary antibody against p-Tau (e.g., AT8).

    • Wash and incubate with an appropriate secondary antibody conjugated to a fluorophore or enzyme.

    • Visualize using fluorescence microscopy or DAB staining.

  • Western Blotting:

    • Homogenize brain tissue (hippocampus and cortex) in RIPA lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies for proteins in the Nrf2/HO-1 and NLRP3 pathways.

    • Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.

  • Ferroptosis Assessment (Lipid Peroxidation):

    • Measure Malondialdehyde (MDA), a marker of lipid peroxidation, in brain homogenates.

    • Use a Thiobarbituric Acid Reactive Substances (TBARS) assay kit, which detects MDA colorimetrically (OD ~532 nm).

Visualizations

experimental_workflow_APP_PS1 cluster_setup Animal Setup cluster_treatment Treatment Phase (6 months) cluster_assessment Assessment APP_PS1 APP/PS1 Mice (3 months old) Eriodictyol This compound (Oral Gavage) APP_PS1->Eriodictyol Random Assignment Vehicle Vehicle Control APP_PS1->Vehicle Random Assignment WT Wild-Type Mice Behavior Behavioral Tests (Y-Maze) Eriodictyol->Behavior Post-treatment Vehicle->Behavior Post-treatment Biochem Biochemical Analysis (Western, ELISA, TBARS) Behavior->Biochem Histo Histology (Congo Red, IHC) Biochem->Histo

APP/PS1 Experimental Workflow

signaling_pathway_APP_PS1 cluster_Eriodictyol Neuroprotection by this compound cluster_AD_Pathology AD Pathology cluster_pathways Signaling Pathways Eriodictyol This compound VDR VDR Eriodictyol->VDR Activates NLRP3 NLRP3 Inflammasome Eriodictyol->NLRP3 Inhibits Abeta Aβ Aggregation Cognitive_Decline Cognitive Decline Abeta->Cognitive_Decline Leads to pTau Tau Hyperphosphorylation pTau->Cognitive_Decline Leads to Ferroptosis Ferroptosis Ferroptosis->Cognitive_Decline Leads to Neuroinflammation Neuroinflammation Neuroinflammation->Cognitive_Decline Leads to Nrf2 Nrf2/HO-1 Pathway VDR->Nrf2 Mediates Activation Nrf2->Ferroptosis Inhibits Nrf2->Cognitive_Decline Ameliorates NLRP3->Neuroinflammation Promotes NLRP3->Cognitive_Decline Ameliorates

This compound Signaling in AD Models

Application Note 2: Investigating this compound in the MCAO Model of Ischemic Stroke

Background

The Middle Cerebral Artery Occlusion (MCAO) model is the most frequently used animal model for inducing focal cerebral ischemia to study the pathophysiology of stroke.[14][15] The procedure involves temporarily or permanently blocking the MCA, which leads to brain infarction, neuronal loss, neurological deficits, inflammation, and apoptosis, closely mimicking the events following an ischemic stroke in humans.[15][16]

Neuroprotective Effects of this compound in MCAO

In rodent MCAO models, pretreatment or treatment with this compound has been shown to be highly effective. It significantly reduces the volume of brain infarction and improves neurological outcomes.[17] The protective effects include the inhibition of neuronal apoptosis and the suppression of post-ischemic inflammation.[17][18] Furthermore, this compound has been found to modulate autophagy, a cellular degradation process that can be dysfunctional after ischemic injury.[17][19][20]

Mechanism of Action

The neuroprotective mechanisms of this compound in ischemic stroke are linked to its potent anti-inflammatory and antioxidant activities.[17][21] It reduces the production of pro-inflammatory cytokines like TNF-α.[18] A key finding is that this compound can reverse autophagy dysfunction, potentially by inhibiting excessive autophagy that contributes to cell death post-ischemia.[17][19] This modulation of autophagy and apoptosis helps preserve neuronal integrity and function.[20]

Data Presentation: Summary of Quantitative Findings
ParameterModelTreatment GroupControl Group (MCAO)OutcomeReference
Infarct Volume
TTC StainingMCAO RatsEriodictyol (40 & 80 mg/kg)SalineSignificantly decreased infarct volume[17]
Neurological Deficit
Neurological ScoreMCAO RatsEriodictyol (20, 40, 80 mg/kg)SalineDose-dependent reduction in neurological score[17]
Cellular Markers
Neuronal Loss (Nissl Staining)MCAO RatsEriodictyol (80 mg/kg)SalineSignificantly reduced neuron loss[17]
Apoptosis (Cleaved Caspase-3)MCAO RatsEriodictyol (80 mg/kg)SalineDecreased expression[17]
Biochemical Markers
Inflammatory Cytokines (TNF-α)MCAO RatsEriodictyolSalineReduced levels[19]
Autophagy (LC3 conversion)MCAO RatsEriodictyol (80 mg/kg)SalineInhibited increase in LC3-II/LC3-I ratio[17]
Experimental Protocols

This protocol describes transient MCAO in rats or mice.[14][22]

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C.[15][23]

  • Surgical Exposure: Make a midline neck incision and carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]

  • Occlusion:

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce a silicon-coated monofilament (size appropriate for the species, e.g., 4-0 for rats, 6-0 for mice) through the ECA into the ICA to occlude the origin of the MCA.[16][23] The insertion depth is critical (e.g., 18-20 mm for rats).[23]

  • Reperfusion: After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.[23] Suture the neck incision.

  • Sham Operation: Perform the same surgical procedure without inserting the filament.[19]

  • Dosing: Administer this compound (e.g., 20, 40, 80 mg/kg) or vehicle (saline) by oral gavage.[17][19]

  • Timing: Treatment can be administered as a pretreatment for a period before MCAO (e.g., 14 days) or post-occlusion.[18][19]

Assess neurological function 24 hours after MCAO using a standardized scoring system (e.g., a 0-4 or 0-5 point scale).

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

  • Brain Sectioning: 24 hours post-MCAO, sacrifice the animal and remove the brain. Slice the brain into 2 mm coronal sections.[15]

  • Staining: Incubate the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[15]

  • Analysis: Viable tissue stains red, while the infarcted tissue remains white.[15] Capture images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

  • Nissl Staining: Use PFA-fixed brain sections to perform Nissl staining (with cresyl violet) to visualize and quantify surviving neurons in the ischemic penumbra.[17]

  • ELISA for Inflammatory Cytokines: Homogenize brain tissue and use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[20][24]

  • Western Blotting for Autophagy/Apoptosis: Use brain homogenates to perform Western blotting for key markers like LC3 (autophagy), Beclin-1 (autophagy), Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic).[17]

Visualizations

experimental_workflow_MCAO cluster_pretreatment Pre-treatment cluster_surgery Ischemia Induction cluster_assessment Post-Ischemia Assessment (24h) Drug_Admin Daily this compound or Vehicle Administration (14 days) MCAO_Surgery MCAO Surgery (90 min occlusion) Drug_Admin->MCAO_Surgery Reperfusion Reperfusion MCAO_Surgery->Reperfusion Neuro_Score Neurological Scoring Reperfusion->Neuro_Score Infarct_Volume Infarct Volume (TTC) Neuro_Score->Infarct_Volume Histo_Biochem Histology & Biochemistry (Nissl, ELISA, Western) Infarct_Volume->Histo_Biochem

MCAO Experimental Workflow

signaling_pathway_MCAO cluster_Eriodictyol Neuroprotection by this compound cluster_Ischemia Ischemic Cascade cluster_outcome Cellular Outcome Eriodictyol This compound Inflammation Inflammation (TNF-α, IL-1β) Eriodictyol->Inflammation Inhibits Apoptosis Apoptosis (↑Bax, ↓Bcl-2) Eriodictyol->Apoptosis Inhibits Autophagy Dysfunctional Autophagy (↑LC3-II) Eriodictyol->Autophagy Inhibits Neuro_Deficit Neurological Deficits Eriodictyol->Neuro_Deficit Improves Ischemia Cerebral Ischemia (MCAO) Ischemia->Inflammation Ischemia->Apoptosis Ischemia->Autophagy Infarction Brain Infarction & Neuronal Death Inflammation->Infarction Apoptosis->Infarction Autophagy->Infarction Infarction->Neuro_Deficit

This compound Signaling in MCAO Models

References

Application Notes and Protocols for the Quantification of (+)-Eriodictyol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eriodictyol is a flavonoid commonly found in citrus fruits and various medicinal plants, where it exists as a racemic mixture of (+)-Eriodictyol and (-)-Eriodictyol. The enantiomers of chiral compounds can exhibit different pharmacological and toxicological properties. Therefore, the stereospecific quantification of this compound is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of flavonoids. This document provides detailed application notes and protocols for the quantification of this compound using both chiral and reverse-phase HPLC methods.

Part 1: Chiral HPLC Method for this compound Enantioselective Quantification

This method allows for the separation and individual quantification of this compound and (-)-Eriodictyol.

Chromatographic Conditions

A summary of typical chromatographic conditions for the chiral separation of eriodictyol enantiomers is presented in Table 1. Polysaccharide-based chiral stationary phases are commonly employed for this purpose.[1]

Table 1: Chiral HPLC Method Parameters for Eriodictyol Enantioseparation

ParameterCondition 1Condition 2
HPLC System Standard HPLC with UV-Vis or DADStandard HPLC with UV-Vis or DAD
Chiral Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmChiralpak® OJ-RH, size not specified
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)[1]Not specified, but typically n-hexane/alcohol mixtures
Flow Rate 1.0 mL/min[1]0.7 mL/min
Column Temp. 25°C[1]Ambient (25 ± 1°C)
Detection UV at 288 nm[1]UV at 288 nm
Injection Vol. 10 µL[1]150 µL
Method Validation Data

The following table summarizes representative validation parameters for the chiral HPLC quantification of flavanones like eriodictyol.

Table 2: Quantitative Data for Chiral HPLC Method Validation

ParameterExpected Performance
Linearity Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.03 - 0.5 µg/mL[1]
Limit of Quantification (LOQ) 0.1 - 1.5 µg/mL[1]
Precision (%RSD) < 15%
Accuracy (% Recovery) 91.83 - 108.17%[1]
Extraction Efficiency > 98.8%

Part 2: Reverse-Phase HPLC Method for Total Eriodictyol Quantification

This method is suitable for quantifying the total amount of eriodictyol (both enantiomers) and is commonly used for the analysis of plant extracts and other matrices where enantiomeric separation is not required.

Chromatographic Conditions

Typical conditions for the reverse-phase HPLC analysis of eriodictyol are outlined in Table 3. C18 columns are the most common stationary phase for this application.

Table 3: Reverse-Phase HPLC Method Parameters for Total Eriodictyol Quantification

ParameterCondition 1Condition 2
HPLC System Standard HPLC with UV-Vis or DADStandard HPLC with UV-Vis or DAD
Column C18, 250mm × 4.6mm, 5µmInfinityLabPoroshell120 EC-C18, 250 x 4.6 mm, 4 µm[2]
Mobile Phase A: 0.1% formic acid in acetonitrile (20%)B: 0.1% formic acid in water (80%)A: 3% (v/v) acetic acid in waterB: Methanol[2]
Elution Mode IsocraticGradient[2]
Flow Rate 1.0 mL/min1.0 mL/min[2]
Column Temp. Ambient25°C[2]
Detection UV at 280 nmDAD at 280 nm and 292 nm[2]
Injection Vol. 10 µL2 µL[2]
Method Validation Data

The following table presents typical validation data for the reverse-phase HPLC quantification of flavonoids, which can be adapted for eriodictyol.

Table 4: Quantitative Data for Reverse-Phase HPLC Method Validation

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.4 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.2 µg/mL
Precision (%RSD) < 3.0%
Accuracy (% Recovery) 95.49% - 106.23%

Experimental Protocols

Protocol 1: Sample Preparation

A. Plant Material Extraction

  • Grind the dried plant material to a fine powder.

  • Accurately weigh a portion of the powdered material.

  • Extract the powder with methanol or ethanol using ultrasonication or Soxhlet extraction. To minimize the risk of racemization, maintain the temperature below 40°C.[1]

  • Filter the extract through a 0.45 µm filter.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in the mobile phase to a known concentration for HPLC analysis.[1]

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample cleanup.[1]

B. Urine Sample Preparation

  • To a urine sample, add an internal standard.

  • If quantifying total eriodictyol (including conjugated forms), perform enzymatic hydrolysis using β-glucuronidase.

  • Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte.

  • Evaporate the extraction solvent.

  • Reconstitute the residue in the mobile phase.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to an HPLC vial for injection.

Protocol 2: HPLC Analysis
  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol or the mobile phase (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples.

  • Calibration Curve: Inject the standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Material / Biological Fluid extraction Extraction (e.g., Sonication, LLE, SPE) sample->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation & Reconstitution filtration->concentration hplc_injection HPLC Injection concentration->hplc_injection separation Chromatographic Separation (Chiral or C18 Column) hplc_injection->separation detection UV/DAD Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Final Report quantification->report

Caption: Workflow for the quantification of this compound by HPLC.

References

Application Notes and Protocols for the Isolation of Eriodictyol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eriodictyol is a polyphenolic flavanone found in a variety of plants, including citrus fruits, Yerba Santa (Eriodictyon californicum), and rose hips (Rosa canina).[1][2][3] It has garnered significant scientific interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] These application notes provide a comprehensive overview of established protocols for the extraction and isolation of eriodictyol from various plant sources, intended to guide researchers in obtaining this compound for further study and development.

Data Presentation: Comparison of Extraction and Isolation Methods

The selection of an appropriate extraction and purification method is critical for maximizing the yield and purity of Eriodictyol. The following tables summarize quantitative data from various methods applied to different plant materials.

Table 1: Summary of Eriodictyol Extraction Methods and Yields

Plant SourceExtraction MethodSolvent(s)Key ParametersProductYieldPurity (by HPLC)Reference
Eriodictyon californicum (Yerba Santa)Soxhlet ExtractionEthyl Acetate10 hours extractionHomoeriodictyol Sodium Salt2.0% (by mass)96%[4]
Eriodictyon californicum (Yerba Santa)MacerationMethanolExhaustive (30 x 4L)Homoeriodictyol0.5% (by mass)Not Specified[4]
Eriodictyon californicum (Yerba Santa)Ultrasound-Assisted70% Ethanol25 min, 250 WTotal FlavonoidsNot SpecifiedNot Specified[4]
Afzelia africana (Bark)Maceration90% MethanolNot SpecifiedEriodictyol12% (from 500g bark)>98%[5][6][7]
Citrus sinensis (Orange Peel)Maceration & Column ChromatographyEthyl AcetateRoom Temperature, overnightEriocitrin**31.57 µg/mL52%[8]
Arachis hypogaea (Peanut Hulls)High-Performance Countercurrent Chromatographyn-hexane/ethyl acetate/methanol/water1.0/1.0/1.0/1.5 (v/v/v/v)Eriodictyol8 mg (from 1000 mg extract)>96%[9]

*Note: Homoeriodictyol is a closely related flavanone, and these protocols are adaptable for Eriodictyol. **Note: Eriocitrin is the 7-O-rutinoside glycoside of Eriodictyol.

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for Eriodictyol Analysis and Purification

ColumnMobile PhaseFlow RateDetectionReference
C18 reverse phase (250mm x 4.6mm, 5µM)A: 0.1% formic acid in acetonitrile (20%) B: 0.1% formic acid in HPLC water (80%)1 mL/min280 nm[8][10]
BDS Hypersil C18 reversed-phase (250 × 4.6 mm, 5 μm)Methanol-water-formic acid (40:60:1)1 mL/min254 nm[7]
Chiralpak OJ-RHNot Specified (for stereospecific determination)Not Specified288 nm[11]

Experimental Protocols

This section provides detailed methodologies for the key extraction and purification experiments.

Protocol 1: Maceration and Solvent Partitioning for Eriodictyol Isolation

This protocol is adapted from methods used for isolating flavanones from Eriodictyon californicum and Afzelia africana.[4][7]

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., leaves or bark) under shade to prevent degradation of phenolic compounds.
  • Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction by Maceration:

  • Place the powdered plant material in a large container (e.g., a large glass beaker or flask).
  • Add the extraction solvent (e.g., methanol or 70-90% ethanol) to fully submerge the powder. A common ratio is 1:10 to 1:30 (g/mL) of plant material to solvent.[4]
  • Allow the mixture to stand at room temperature for a specified period (e.g., 24 hours to 3 days), with occasional stirring or agitation to enhance extraction efficiency.[12]
  • For exhaustive extraction, the process can be repeated multiple times (e.g., 30 separate extractions with 4L of methanol for 2.0 kg of material) and the solvent extracts combined.[4]

3. Concentration:

  • Filter the mixture through cheesecloth or filter paper to separate the solid residue from the liquid extract.
  • Combine all liquid extracts and concentrate them using a rotary evaporator at a temperature below 40-50°C under reduced pressure to yield a crude extract.[4]

4. Solvent Partitioning and Purification:

  • Dissolve the dried crude extract in a 9:1 methanol-water solution.
  • Perform liquid-liquid partitioning by adding an immiscible non-polar solvent like n-hexane to remove lipids and waxes. Separate the layers using a separatory funnel and retain the methanol-water layer.
  • Evaporate the methanol-water layer to a thick tar-like consistency.
  • Partition the resulting tar with chloroform and water. A precipitate containing the flavanones may form.[4]
  • Wash the precipitate with a solvent like dichloromethane or ether to remove other less polar flavonoid impurities, leaving a residue of more purified Eriodictyol.[4][12]

5. Final Purification:

  • The resulting Eriodictyol can be further purified by recrystallization from a suitable solvent, such as aqueous alcohol, or by using chromatographic techniques as described in Protocol 4.[12]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is a rapid extraction method that can be adapted from general flavonoid extraction procedures.[4][5][6]

1. Plant Material Preparation:

  • Dry and powder the plant material as described in Protocol 1.

2. Extraction:

  • Mix the powdered plant material with the chosen solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel.[4]
  • Place the vessel in an ultrasonic bath.
  • Apply ultrasonic power (e.g., 250 W) for a short duration (e.g., 25 minutes) while maintaining a controlled temperature (e.g., 35-60°C).[4][5][6]

3. Isolation:

  • After sonication, separate the supernatant from the solid residue by centrifugation or filtration.
  • Collect the supernatant containing the extracted flavonoids.
  • The extract can then be concentrated using a rotary evaporator and purified using the methods described in Protocol 1 (Solvent Partitioning) or Protocol 4 (Chromatography).[4]

Protocol 3: Soxhlet Extraction

This protocol describes a continuous extraction method suitable for obtaining high yields of flavonoids.[4]

1. Plant Material Preparation:

  • Dry and grind the plant material into a coarse powder.

2. Soxhlet Extraction:

  • Place a known amount of the powdered material (e.g., 50-100 g) into a cellulose thimble.
  • Place the thimble inside the main chamber of the Soxhlet apparatus.
  • Fill the distillation flask with a suitable solvent, such as 95% ethanol or ethyl acetate (e.g., 1300 mL for 100 g of material).[4]
  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.
  • Allow the extraction to proceed for a set duration (e.g., 10-12 hours), during which the solvent will continuously cycle through the plant material.[4]

3. Dewaxing and Concentration:

  • After extraction, concentrate the extract to about 40% of its original volume using a rotary evaporator at a temperature below 40°C.[4]
  • Store the concentrated extract at 4°C overnight to precipitate waxes and other lipids.[4]
  • Filter the cold extract to remove the precipitated waxes.
  • The clarified extract can then be further concentrated and purified.

Protocol 4: Purification by Column Chromatography and HPLC

This is a general protocol for purifying Eriodictyol from a crude plant extract.

1. Column Chromatography (CC):

  • Prepare a stationary phase by packing a glass column with silica gel.[8]
  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethyl acetate) and load it onto the top of the silica gel column.[8]
  • Elute the column with a solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
  • Collect the eluate in fractions.
  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Eriodictyol by comparing with a standard.
  • Pool the fractions containing the compound of interest and evaporate the solvent.

2. High-Performance Liquid Chromatography (HPLC):

  • For final purification and analysis, use a preparative or semi-preparative HPLC system.
  • Dissolve the partially purified sample from CC in the HPLC mobile phase.
  • Inject the sample onto a suitable column, typically a C18 reversed-phase column.[7][8]
  • Elute the sample using an appropriate mobile phase, such as a gradient of methanol, water, and formic acid.[7]
  • Monitor the eluate at a specific wavelength (e.g., 280 nm or 288 nm) where Eriodictyol absorbs UV light.[8][11]
  • Collect the peak corresponding to Eriodictyol.
  • Evaporate the solvent to obtain the pure compound. Purity can be confirmed by analytical HPLC.[7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

G cluster_extraction Step 1: Extraction start Start: Dried Plant Material maceration Maceration (e.g., Methanol/Ethanol) start->maceration Select Method uae Ultrasound-Assisted (e.g., 70% Ethanol) start->uae Select Method soxhlet Soxhlet (e.g., Ethyl Acetate) start->soxhlet Select Method end_node Purified Eriodictyol filter_centrifuge Filtration / Centrifugation maceration->filter_centrifuge uae->filter_centrifuge concentrate Concentration (Rotary Evaporator) soxhlet->concentrate filter_centrifuge->concentrate crude_extract Crude Extract concentrate->crude_extract crude_extract->end_node Proceed to Purification

Caption: General workflow for the initial extraction of Eriodictyol.

G start Start: Crude Extract dissolve Dissolve in Methanol/Water (9:1) start->dissolve end_node Partially Purified Extract partition1 Liquid-Liquid Partitioning (with n-Hexane) dissolve->partition1 separate1 Separate Layers partition1->separate1 discard_hexane Discard Hexane Layer (Waxes, Lipids) separate1->discard_hexane collect_aq Collect Aqueous Layer separate1->collect_aq concentrate Concentrate to Tar collect_aq->concentrate partition2 Partitioning (with Chloroform/Water) concentrate->partition2 precipitate Collect Precipitate partition2->precipitate wash Wash with Ether or Dichloromethane precipitate->wash wash->end_node

Caption: Workflow for purification via solvent partitioning.

G cluster_cc Column Chromatography (CC) cluster_hplc HPLC Purification start Start: Partially Purified Extract load_sample Load Sample onto Silica Gel Column start->load_sample end_node Pure Eriodictyol elute Gradient Elution (e.g., Hexane -> Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc pool Pool Positive Fractions tlc->pool inject_hplc Inject onto Reversed-Phase HPLC pool->inject_hplc collect_peak Collect Eriodictyol Peak inject_hplc->collect_peak evaporate Evaporate Solvent collect_peak->evaporate evaporate->end_node

Caption: Workflow for final purification by chromatography.

References

Application Notes and Protocols for Determining Eriodictyol Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol, a flavonoid commonly found in citrus fruits and certain medicinal plants, has garnered significant interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Assessing the cytotoxic potential of Eriodictyol against various cell lines is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method to evaluate cell viability and cytotoxicity.[3] This document provides detailed application notes and protocols for utilizing the MTT assay to determine the cytotoxic effects of Eriodictyol.

The MTT assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in a suitable solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[4]

Data Presentation: Eriodictyol Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table summarizes the IC50 values of Eriodictyol against various cancer and non-cancerous cell lines as determined by the MTT assay in different studies.

Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
A549Human Lung Cancer4850[6][7]
FR2Non-cancerous4895[6][7]
SK-RC-45Human Renal Cancer72>200[8][9]
HeLaHuman Cervical Cancer72~150[8][9]
HCT-116Human Colorectal Carcinoma72>200[8][9]
MCF-7Human Breast Adenocarcinoma72~125[8][9]
4T1Mouse Breast Cancer72~100[9]
CT-26Mouse Colon Carcinoma72~150[9]
SNU-308Human Cholangiocarcinoma72Varies (dose-dependent reduction)[1]
SNU-478Human Cholangiocarcinoma72Varies (dose-dependent reduction)[1]
SNU-1079Human Cholangiocarcinoma72Varies (dose-dependent reduction)[1]
SNU-1196Human Cholangiocarcinoma72Varies (dose-dependent reduction)[1]
U87MGHuman Glioma48Varies (dose-dependent reduction)[10]
CHG-5Human Glioma48Varies (dose-dependent reduction)[10]
BJHuman Dermal Fibroblasts24Non-toxic up to 40 µM[11]

Note: IC50 values can vary depending on experimental conditions such as cell seeding density, treatment duration, and the specific protocol used.[12][13]

Experimental Protocols

This section provides a detailed, generalized protocol for performing the MTT assay to determine the cytotoxicity of Eriodictyol.

Materials and Reagents
  • Eriodictyol (stock solution prepared in a suitable solvent like DMSO and diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Solubilization solution (e.g., DMSO, acidified isopropanol with 4 mM HCl and 0.1% NP40)

  • 96-well flat-bottom sterile microplates

  • Selected cell line(s)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (ELISA reader)

  • Multichannel pipette

Protocol
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in fresh culture medium to a final concentration that will result in approximately 70-80% confluency at the end of the experiment. A typical seeding density is between 5 × 10³ and 1 × 10⁴ cells per well in a 96-well plate.[4]

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[15]

  • Treatment with Eriodictyol:

    • Prepare serial dilutions of Eriodictyol in fresh culture medium from a stock solution. It is advisable to use a range of concentrations (e.g., 0, 25, 50, 100, 200, 400 µM) to determine the dose-dependent effect.[10]

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of Eriodictyol to the respective wells. Include control wells with medium only (no cells) and wells with cells treated with vehicle control (medium with the same concentration of the solvent used to dissolve Eriodictyol, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][10]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][16]

    • Incubate the plate for 3-4 hours at 37°C.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • To ensure complete dissolution, the plate can be placed on an orbital shaker for about 15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of 630 nm or higher can be used to reduce background noise.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each Eriodictyol concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of Eriodictyol.

    • Determine the IC50 value, which is the concentration of Eriodictyol that causes a 50% reduction in cell viability, from the dose-response curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate incubation_24h 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_eriodictyol 3. Add Eriodictyol at various concentrations incubation_24h->add_eriodictyol incubation_treatment 4. Incubate for 24h, 48h, or 72h add_eriodictyol->incubation_treatment add_mtt 5. Add MTT solution (10-20 µL) incubation_treatment->add_mtt incubation_mtt 6. Incubate for 3-4h add_mtt->incubation_mtt solubilize 7. Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance 8. Read absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathways Modulated by Eriodictyol in Cancer Cells

Eriodictyol has been shown to exert its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and the intrinsic apoptosis pathway involving Bcl-2 family proteins.[2][6][7][10]

Eriodictyol_Signaling_Pathways Signaling Pathways Modulated by Eriodictyol cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Intrinsic Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria Mitochondria Bcl2->Mitochondria Bax Bax (Pro-apoptotic) Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Eriodictyol Eriodictyol Eriodictyol->PI3K Inhibition Eriodictyol->Bcl2 Downregulation Eriodictyol->Bax Upregulation

Caption: Eriodictyol's inhibitory effects on key cancer signaling pathways.

References

Application Note: High-Throughput Analysis of Eriodictyol and its Metabolites using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol, a flavonoid found in citrus fruits and medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development. This application note provides a detailed protocol for the quantitative analysis of eriodictyol and its primary metabolites, eriodictyol glucuronides and sulfates, in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology is essential for pharmacokinetic studies and for elucidating the molecular mechanisms underlying eriodictyol's biological activities.

Introduction

Eriodictyol is a bioactive flavanone known for its diverse pharmacological activities.[1] Upon ingestion, eriodictyol undergoes extensive phase II metabolism in the liver and intestines, leading to the formation of glucuronide and sulfate conjugates.[2][3][4] These metabolites are the predominant forms found in circulation and are crucial for understanding the compound's bioavailability and in vivo effects.[5] LC-MS/MS has emerged as the preferred analytical technique for the sensitive and specific quantification of eriodictyol and its metabolites in complex biological samples such as plasma and urine.[6][7] This document outlines a robust LC-MS/MS method for this purpose and explores the key signaling pathways modulated by eriodictyol.

Experimental Protocols

Sample Preparation

A critical step in the bioanalysis of eriodictyol and its metabolites is the effective removal of interfering substances from the biological matrix.[6][8][9] Protein precipitation is a common and straightforward method for plasma samples.

Protocol for Plasma Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (containing an appropriate internal standard, e.g., a structurally similar flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[8]

Protocol for Urine Sample Preparation:

  • Thaw urine samples at room temperature.

  • Centrifuge the urine sample to pellet any particulate matter.

  • For the analysis of total eriodictyol (aglycone + conjugates), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required to cleave the conjugate moieties.

  • Following hydrolysis, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analytes and remove salts.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions provide a general framework for the chromatographic separation and mass spectrometric detection of eriodictyol and its metabolites. Optimization may be required based on the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then re-equilibrate. A typical gradient might be 5-95% B over 5-10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Key MRM Transitions Eriodictyol: m/z 287 → 135, 151; Eriodictyol-glucuronide: m/z 463 → 287; Eriodictyol-sulfate: m/z 367 → 287

Data Presentation

The following tables summarize representative quantitative data for eriodictyol and its metabolites from pharmacokinetic studies. These values can serve as a reference for expected concentrations in preclinical and clinical research.

Table 2: Pharmacokinetic Parameters of Eriodictyol in Rats (Intravenous Administration) [5]

ParameterValue
Dose20 mg/kg
Cmax (Serum)Not Applicable (IV)
T½ (Serum)3-7 hours
T½ (Urine)12-48 hours
Renal Excretion (fe)3-7%

Table 3: Pharmacokinetic Parameters of Eriodictyol-6-C-β-D-glucoside (E6CG) in Mice (Oral Administration of Rooibos Extract) [10]

ParameterValue
Time to Peak (Tmax)19.3 minutes
DistributionDetected in submandibular, sublingual, parotid, and lacrimal glands, and sweat glands.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of eriodictyol and its metabolites from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Urine) extraction Extraction (Protein Precipitation/LLE/SPE) sample->extraction concentration Evaporation & Reconstitution extraction->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis nrf2_pathway cluster_nucleus Nuclear Events eriodictyol Eriodictyol keap1 Keap1 eriodictyol->keap1 inhibits ros Oxidative Stress (ROS) ros->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters nucleus Nucleus nrf2->nucleus translocates to are ARE ho1 HO-1 are->ho1 activates antioxidant_response Antioxidant Response ho1->antioxidant_response nfkb_pathway cluster_nucleus Nuclear Events eriodictyol Eriodictyol ikb_kinase IκB Kinase eriodictyol->ikb_kinase inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb sequesters nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Inflammatory Genes inflammation Inflammation inflammatory_genes->inflammation expression of

References

Application Notes and Protocols: Assessing Cognitive Improvement by Eriodictyol using the Morris Water Maze

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol, a flavonoid predominantly found in citrus fruits, has demonstrated significant neuroprotective properties, making it a compound of interest for mitigating cognitive decline associated with neurodegenerative diseases and ischemic brain injury. One of the gold-standard behavioral assays to evaluate the efficacy of such compounds on spatial learning and memory is the Morris water maze (MWM). This document provides detailed application notes and protocols for utilizing the MWM to assess the cognitive-enhancing effects of Eriodictyol, supported by quantitative data from preclinical studies and elucidation of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Eriodictyol on cognitive performance in the Morris water maze in two different animal models: an Alzheimer's disease mouse model (APP/PS1) and a rat model of cerebral ischemia (MCAO).

Table 1: Effect of Eriodictyol on Spatial Learning in APP/PS1 Mice

Treatment GroupDay 1 Escape Latency (s)Day 2 Escape Latency (s)Day 3 Escape Latency (s)Day 4 Escape Latency (s)Day 5 Escape Latency (s)
Wild-Type (WT)~38~28~22~18~15
APP/PS1 Control~45~38~35~32~30
APP/PS1 + Eriodictyol~42~32~25~20~18

Data are approximated from graphical representations in the source literature. Eriodictyol treatment significantly reduced the escape latency in APP/PS1 mice, indicating improved spatial learning.

Table 2: Effect of Eriodictyol on Memory Consolidation in APP/PS1 Mice (Probe Trial)

Treatment GroupTime in Target Quadrant (%)Number of Platform Crossings
Wild-Type (WT)~40~4
APP/PS1 Control~20~1.5
APP/PS1 + Eriodictyol~35~3.5

The probe trial was conducted on day 6. Eriodictyol treatment significantly increased the time spent in the target quadrant and the number of platform crossings for the APP/PS1 mice, suggesting enhanced memory retention.[1]

Table 3: Effect of Eriodictyol on Spatial Learning in MCAO Rats (Escape Latency)

Treatment GroupDay 1 Escape Latency (s)Day 2 Escape Latency (s)Day 3 Escape Latency (s)Day 4 Escape Latency (s)Day 5 Escape Latency (s)
Sham~35~25~20~15~12
MCAO Control~55~50~48~45~42
MCAO + Eriodictyol (20 mg/kg)~50~45~40~35~30
MCAO + Eriodictyol (40 mg/kg)~45~38~32~28~22
MCAO + Eriodictyol (80 mg/kg)~42~35~28~22~18

Data are approximated from graphical representations in the source literature. Eriodictyol treatment dose-dependently decreased the escape latency in rats following MCAO-induced brain injury.[2][3]

Table 4: Effect of Eriodictyol on Memory Consolidation in MCAO Rats (Probe Trial)

Treatment GroupTime in Target Quadrant (%)
Sham~45
MCAO Control~20
MCAO + Eriodictyol (20 mg/kg)~25
MCAO + Eriodictyol (40 mg/kg)~35
MCAO + Eriodictyol (80 mg/kg)~40

The probe trial data indicates that Eriodictyol treatment significantly improved memory recall in MCAO rats in a dose-dependent manner.[2][3]

Experimental Protocols

Morris Water Maze Protocol for APP/PS1 Mice

This protocol is adapted from studies evaluating Eriodictyol in a transgenic mouse model of Alzheimer's disease.[1]

1. Apparatus:

  • A circular pool (120 cm in diameter, 50 cm in height) filled with water (22 ± 2°C) to a depth of 30 cm.[1]

  • The water is made opaque using non-toxic white paint or milk powder.

  • A circular escape platform (10 cm in diameter) is submerged 1 cm below the water surface in the center of one of the four virtual quadrants.

  • The pool is surrounded by various distal visual cues.

  • An overhead camera connected to a video tracking system (e.g., ANY-maze) is used to record and analyze the swimming paths and performance of the mice.

2. Animal Model:

  • APPswe/PS1dE9 (APP/PS1) transgenic mice and wild-type (WT) littermates are used.

  • Studies have utilized aged mice (e.g., 9-12 months old) to ensure the development of cognitive deficits.

3. Eriodictyol Administration:

  • Eriodictyol is administered orally (e.g., by gavage) daily for a specified period (e.g., 4 weeks) prior to and during the behavioral testing.

  • Dosages can vary, but a typical effective dose in mice is around 50 mg/kg.

  • A vehicle control group (e.g., saline or 0.5% carboxymethylcellulose sodium) should be included.

4. Experimental Procedure:

  • Acquisition Phase (5 consecutive days):

    • Four trials are conducted per mouse per day.

    • For each trial, the mouse is gently placed into the water facing the pool wall at one of four quasi-randomly selected starting positions.

    • The mouse is allowed to swim and find the hidden platform. The time taken to find the platform is recorded as the escape latency.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to remain there for 15-30 seconds.[2]

    • The inter-trial interval is typically 60 seconds.[2]

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swimming path are recorded and analyzed.

5. Data Analysis:

  • Acquisition Phase: The escape latency for each trial is recorded. The average escape latency per day for each group is calculated and plotted to assess learning curves.

  • Probe Trial: The percentage of time spent in the target quadrant and the number of platform crossings are used as measures of spatial memory retention.

  • Statistical analysis (e.g., two-way ANOVA with repeated measures for acquisition data and one-way ANOVA for probe trial data) is used to determine significant differences between groups.

Morris Water Maze Protocol for MCAO Rats

This protocol is based on studies assessing the neuroprotective effects of Eriodictyol in a rat model of middle cerebral artery occlusion (MCAO).[2]

1. Apparatus:

  • A circular pool (160 cm in diameter, 55 cm in height) filled with water (24 ± 2°C) to a depth of 23 cm.[2]

  • The water is made opaque.

  • A Plexiglas platform (10 cm in diameter) is submerged 1 cm below the water surface in a designated quadrant.[2]

  • Distal cues are placed around the room.

  • A video tracking system is used for recording and analysis.

2. Animal Model:

  • Adult male Wistar or Sprague-Dawley rats are commonly used.

  • MCAO is surgically induced to create a model of focal cerebral ischemia. A sham-operated control group is essential.

3. Eriodictyol Administration:

  • Eriodictyol is typically administered orally once daily.

  • Treatment may begin before or after the MCAO surgery and continue throughout the behavioral testing period.

  • Dose-response studies are recommended, with dosages ranging from 20 mg/kg to 80 mg/kg having shown efficacy.[2][3]

4. Experimental Procedure:

  • Acquisition Phase (5 consecutive days):

    • The procedure is similar to that for mice, with four trials per day.

    • The maximum trial duration is 60 seconds. If the rat does not find the platform, it is guided to it and allowed to stay for 30 seconds.[2]

    • The inter-trial interval is 60 seconds.[2]

  • Probe Trial (Day 6):

    • The platform is removed, and the rat is allowed to swim for 60 seconds.

    • The time spent in the target quadrant is the primary measure of memory.

5. Data Analysis:

  • Similar to the mouse protocol, escape latencies during the acquisition phase and the percentage of time in the target quadrant during the probe trial are the key parameters for analysis.

  • Statistical comparisons are made between the sham, MCAO control, and Eriodictyol-treated groups.

Mandatory Visualizations

Experimental Workflow for Morris Water Maze

MWM_Workflow cluster_prep Preparation cluster_acq Acquisition Phase (Days 1-5) cluster_probe Probe Trial (Day 6) cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Eriodictyol_Admin Eriodictyol Administration (e.g., 4 weeks) Animal_Acclimatization->Eriodictyol_Admin Start_Trial Place mouse in water at random start position Eriodictyol_Admin->Start_Trial Swim_Phase Mouse swims to find hidden platform (max 60s) Start_Trial->Swim_Phase Platform_Found Mouse finds platform Swim_Phase->Platform_Found Success Guided Guide to platform (if not found) Swim_Phase->Guided Failure Rest_on_Platform Rest on platform (15-30s) Platform_Found->Rest_on_Platform Guided->Rest_on_Platform Inter_Trial_Interval Inter-trial interval (60s) Rest_on_Platform->Inter_Trial_Interval Repeat_Trials Repeat 4 times/day Inter_Trial_Interval->Repeat_Trials Repeat_Trials->Start_Trial Remove_Platform Remove platform Repeat_Trials->Remove_Platform Free_Swim Allow free swim (60s) Remove_Platform->Free_Swim Record_Metrics Record: - Time in target quadrant - Platform crossings Free_Swim->Record_Metrics Analyze_Latency Analyze Escape Latency (Learning Curve) Record_Metrics->Analyze_Latency Analyze_Probe Analyze Probe Trial Data (Memory Retention) Record_Metrics->Analyze_Probe

Caption: Workflow of the Morris water maze experiment.

Signaling Pathway of Eriodictyol in Cognitive Improvement

Eriodictyol_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Eriodictyol Eriodictyol VDR Vitamin D Receptor (VDR) Eriodictyol->VDR activates Nrf2_Keap1 Nrf2-Keap1 Complex VDR->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 sequesters Nrf2_free Nrf2 (free) Nrf2_Keap1->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds with Maf to Maf Maf HO1_gene HO-1 Gene ARE->HO1_gene activates transcription of HO1_protein Heme Oxygenase-1 (HO-1) HO1_gene->HO1_protein expresses Antioxidant_Response Increased Antioxidant Response HO1_protein->Antioxidant_Response leads to Neuroprotection Neuroprotection & Cognitive Improvement Antioxidant_Response->Neuroprotection results in

References

Application Notes: Investigating the Effect of Eriodictyol on Nrf2 and HO-1 Protein Expression via Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eriodictyol, a flavonoid commonly found in citrus fruits, has garnered significant attention for its antioxidant and anti-inflammatory properties.[1] One of the key mechanisms underlying these protective effects is its ability to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6] Upon stimulation by inducers like Eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[2][5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their increased expression.[5][7] The upregulation of HO-1 plays a crucial role in cellular defense against oxidative stress.[1][5] This document provides detailed protocols for utilizing Western blotting to quantify the effects of Eriodictyol on Nrf2 and HO-1 protein expression in cell culture models.

Data Presentation

The following tables summarize the dose-dependent and time-course effects of Eriodictyol on HO-1 and Nrf2 protein expression as observed in human umbilical vein endothelial cells (HUVECs) and ARPE-19 cells.

Table 1: Dose-Dependent Effect of Eriodictyol on HO-1 Protein Expression in HUVECs [5]

Eriodictyol Concentration (µM)Treatment Time (hours)Relative HO-1 Protein Level (Fold Change vs. Control)
0 (Control)181.0
518Increased
1018Further Increased
2018Markedly Increased

Table 2: Time-Course Effect of 10 µM Eriodictyol on HO-1 Protein Expression in HUVECs [5]

Treatment Time (hours)Relative HO-1 Protein Level (Fold Change vs. 0h)
01.0
6Increased
12Further Increased
18Peak Increase
24Sustained Increase

Table 3: Dose-Dependent Effect of Eriodictyol on Nrf2 Nuclear Translocation and HO-1 Expression in ARPE-19 Cells [2][8]

Eriodictyol Concentration (µM)Treatment TimeRelative Nuclear Nrf2 Level (Fold Change vs. Control)Relative HO-1 Protein Level (Fold Change vs. Control)
0 (Control)2h (Nrf2), Overnight (HO-1)1.0Not Detected
252h (Nrf2), Overnight (HO-1)IncreasedInduced
502h (Nrf2), Overnight (HO-1)Further IncreasedMarkedly Increased
1002h (Nrf2), Overnight (HO-1)Peak IncreaseStrong Induction

Signaling Pathway and Experimental Workflow Diagrams

Eriodictyol_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub_Proteasome Ubiquitin-Proteasome Degradation Nrf2_cyto->Ub_Proteasome basal degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Nrf2_cyto sequesters ARE ARE Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation

Caption: Eriodictyol-induced Nrf2/HO-1 signaling pathway.

Western_Blot_Workflow start Cell Culture & Eriodictyol Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-HO-1, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Western blotting experimental workflow.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Eriodictyol

  • Cell Seeding: Plate cells (e.g., HUVECs or ARPE-19) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Eriodictyol Preparation: Prepare a stock solution of Eriodictyol in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment:

    • Dose-Response: Replace the culture medium with media containing various concentrations of Eriodictyol or vehicle (DMSO) control. Incubate for a predetermined time (e.g., 18 hours for HO-1, 2 hours for Nrf2 nuclear translocation).[5][8]

    • Time-Course: Treat cells with a fixed concentration of Eriodictyol (e.g., 10 µM) and harvest cells at different time points (e.g., 0, 6, 12, 18, 24 hours).[5]

Protocol 2: Western Blotting for Nrf2 and HO-1

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[5]

    • Collect the supernatant containing the total cell lysate. For nuclear Nrf2 analysis, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.[2][8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 15-20 µg) per lane onto a 10-12% SDS-polyacrylamide gel.[5][8]

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 (e.g., 1:500-1:1000 dilution) and HO-1 (e.g., 1:500-1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[2][8] Also, probe a separate membrane or strip the current one to incubate with a loading control antibody such as GAPDH or β-actin (e.g., 1:1000-1:4000 dilution).[5][8]

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:2000-1:5000) for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[9][10] Normalize the protein of interest's band intensity to the corresponding loading control band intensity.

References

Application Notes and Protocols: Immunohistology Staining in Eriodictyol-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eriodictyol, a flavonoid found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] Preclinical studies in animal models are crucial for elucidating the mechanisms of action of Eriodictyol. Immunohistochemistry (IHC) is a powerful technique used in these studies to visualize and quantify the expression and localization of specific proteins within the tissue microenvironment. These application notes provide a summary of key findings from IHC staining in Eriodictyol-treated animal models and detailed protocols to guide researchers in this area.

Data Presentation: Summary of Immunohistochemical Findings

The following tables summarize the key findings from immunohistochemical staining in animal models treated with Eriodictyol.

Table 1: Proliferation and Apoptosis Markers

Animal ModelTissueTarget ProteinPrimary Antibody (Example)Key Findings
Xenograft Mouse Model (Gastric Cancer)TumorKi-67Anti-Ki-67 antibody (1:200, Abcam, ab92742)[5]Significant decrease in Ki-67-positive cells, indicating inhibition of proliferation.[5]
Xenograft Mouse Model (Glioma)TumorKi-67Not specifiedDose-dependent decrease in the number of Ki67-positive cells.[1]
Xenograft Mouse Model (Glioma)TumorTUNELNot specifiedIncreased number of TUNEL-positive cells, indicating induction of apoptosis.[1]

Table 2: Signaling Pathway-Related Proteins

Animal ModelTissueTarget ProteinPrimary Antibody (Example)Key Findings
Aβ₂₅₋₃₅-Induced Alzheimer's Disease Mouse ModelBrainNLRP3, Caspase-1, ASCNot specifiedReduced protein expression levels of NLRP3, Caspase-1, and ASC.[6]

Experimental Protocols

This section provides a detailed, generalized protocol for performing immunohistochemistry on paraffin-embedded tissue sections from Eriodictyol-treated animal models. This protocol is based on standard IHC procedures and information gathered from the cited literature.[5][7]

1. Tissue Preparation and Sectioning

  • Fixation: Immediately after euthanasia, dissect the target tissues (e.g., tumor, brain, liver) and fix them in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.[5]

  • Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.[5]

  • Sectioning: Cut the paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome. Mount the sections on positively charged slides.

2. Deparaffinization and Rehydration

  • Incubate the slides in an oven at 60°C for 1 hour to melt the paraffin.

  • Deparaffinize the sections by immersing them in two changes of xylene for 5 minutes each.

  • Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 5 minutes each, followed by a final wash in distilled water.

3. Antigen Retrieval

  • Heat-Induced Epitope Retrieval (HIER): This is a common method.[7]

    • Immerse slides in a staining jar containing a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).

    • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow the slides to cool down in the buffer for 20 minutes at room temperature.

    • Rinse the slides with PBS.

4. Immunohistochemical Staining

  • Peroxidase Blocking: To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.[1] Rinse with PBS.

  • Blocking: To prevent non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against the target protein to its optimal concentration in the blocking solution. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: After washing with PBS, incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Signal Amplification: Wash with PBS and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

  • Chromogenic Detection: Develop the signal by incubating the sections with a chromogen solution, such as 3,3'-diaminobenzidine (DAB), until the desired stain intensity is reached.[5] Monitor under a microscope.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.[5]

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

5. Imaging and Analysis

  • Examine the stained slides under a light microscope.

  • Capture images using a digital camera.

  • For quantitative analysis, count the number of positive cells in multiple high-power fields and express the data as a percentage of the total number of cells. Image analysis software can also be used for more objective quantification.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Eriodictyol as identified in the literature.

PI3K_AKT_Pathway cluster_activation Activation Steps Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K p_PI3K p-PI3K PI3K->p_PI3K Phosphorylation AKT AKT p_AKT p-AKT AKT->p_AKT Phosphorylation p_PI3K->AKT Proliferation Cell Proliferation p_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis p_AKT->Apoptosis_Inhibition

Eriodictyol inhibits the PI3K/AKT signaling pathway.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE HO1 HO-1 ARE->HO1 NQO1 NQO-1 ARE->NQO1

Eriodictyol activates the Nrf2/ARE antioxidant pathway.

NLRP3_Inflammasome_Pathway cluster_inflammasome NLRP3 Inflammasome Complex Eriodictyol Eriodictyol NLRP3 NLRP3 Eriodictyol->NLRP3 ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Cleavage Inflammation Neuroinflammation IL1b->Inflammation IHC_Workflow start Tissue Collection (Eriodictyol-treated animal) fixation Fixation (4% Paraformaldehyde) start->fixation embedding Dehydration & Paraffin Embedding fixation->embedding sectioning Microtome Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (HRP & DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantification mounting->analysis

References

Troubleshooting & Optimization

Solubility issues of (+)-Eriodictyol in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Eriodictyol, focusing on its solubility challenges in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a flavonoid with poor aqueous solubility. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but is sparingly soluble to insoluble in water. This low water solubility can lead to challenges when preparing solutions in aqueous experimental buffers such as Phosphate Buffered Saline (PBS) and cell culture media.

Q2: Why does my this compound precipitate when I add my DMSO stock solution to my aqueous buffer?

A2: This common phenomenon is known as "solvent shifting" or "crashing out." this compound is highly soluble in 100% DMSO. However, when this concentrated stock solution is diluted into an aqueous buffer, the overall solvent composition becomes predominantly aqueous. Since this compound has very low solubility in water, it precipitates out of the solution.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in most cell culture experiments should be kept as low as possible, typically below 0.5% (v/v), with an ideal concentration at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

Q4: Can I use heat or sonication to dissolve this compound in my aqueous buffer?

A4: Gentle heating (e.g., to 37°C) and brief sonication can aid in the initial dissolution of this compound. However, if the compound precipitates upon cooling to ambient temperature, the solution is likely supersaturated and unstable. This can lead to precipitation during your experiment, affecting the actual concentration of the compound and the reproducibility of your results.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (approx.)Reference
Water (20°C)0.07 mg/mL0.24 mM[1][2]
DMSO≥28.8 mg/mL to 125 mg/mL≥100 mM to 433.65 mM[3][4][5][6][7]
Ethanol15 mg/mL to 50 mM52 mM to 50 mM[3][5]

Note: The solubility in aqueous buffers like PBS and cell culture media (e.g., DMEM) is expected to be low and similar to that in water.

Troubleshooting Guide: Preventing Precipitation

Issue: this compound precipitates upon dilution of the DMSO stock solution into aqueous buffer.

Possible Cause Suggested Solution
Final concentration exceeds solubility limit. The aqueous solubility of this compound is very low. Ensure the final concentration in your aqueous buffer is below its solubility limit. For cell-based assays, typical working concentrations range from 5 µM to 100 µM.[8][9][10][11][12]
Improper mixing technique. Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer can cause localized high concentrations and immediate precipitation. Always add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This ensures rapid and even dispersion.
High concentration of DMSO stock. Using a very concentrated stock solution requires diluting a very small volume, which can be inaccurate and lead to poor mixing. Consider preparing an intermediate dilution of your stock in 100% DMSO before the final dilution into the aqueous buffer.
Final DMSO concentration is too low. While aiming for a low final DMSO concentration is important, a certain amount may be necessary to act as a co-solvent and maintain solubility. If precipitation persists at very low final DMSO concentrations, a slight, controlled increase (while remaining below cytotoxic levels) may be necessary.
Temperature effects. Solubility can be temperature-dependent. Pre-warming the aqueous buffer to 37°C before adding the this compound stock can sometimes help maintain solubility, especially for cell culture experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI) or PBS

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium or PBS.

  • While vigorously vortexing or gently swirling the medium/buffer, add the required volume of the this compound stock solution dropwise to the side of the tube.

  • Continue to mix the solution for a few seconds to ensure it is homogenous.

  • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

  • Use the freshly prepared working solution immediately in your experiment.

Example Dilution: To prepare a 50 µM working solution from a 50 mM stock solution (a 1:1000 dilution):

  • Add 10 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.

  • While vortexing, add 10 µL of the 50 mM this compound stock solution dropwise to the medium.

Visualizations

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw mix Add Stock to Vortexing Buffer thaw->mix prewarm Pre-warm Aqueous Buffer (37°C) prewarm->mix use Use Immediately mix->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: this compound Activation of the Nrf2/ARE Pathway

This compound is known to exert antioxidant effects through the activation of the Nrf2/ARE signaling pathway.[9][10] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by compounds like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Eriodictyol->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Caption: Activation of the Nrf2/ARE pathway by this compound.

References

Technical Support Center: Improving the Bioavailability of (+)-Eriodictyol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical information for improving the in vivo bioavailability of the flavonoid (+)-Eriodictyol.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low in in vivo studies?

A1: The low oral bioavailability of this compound, a common issue for many flavonoids, is multifactorial. Key contributing factors include:

  • Poor Aqueous Solubility: Eriodictyol is a lipophilic compound with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Upon ingestion, Eriodictyol undergoes significant metabolism in both the intestines and the liver (Phase I and Phase II metabolism). This metabolic conversion, primarily through glucuronidation and sulfation, transforms it into metabolites that may possess different or reduced bioactivity compared to the parent compound.

  • Rapid Clearance: Once absorbed, Eriodictyol and its metabolites are often quickly eliminated from the body, resulting in a short half-life.[1]

  • Gut Microbiota Transformation: Unabsorbed Eriodictyol that reaches the colon can be extensively metabolized by gut microbiota into smaller phenolic compounds, which may have different biological effects.

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of low solubility and extensive metabolism. These include:

  • Solid Dispersions: Dispersing Eriodictyol in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form has a higher dissolution rate compared to the crystalline form of the drug.

  • Nanoparticle Formulations: Reducing the particle size of Eriodictyol to the nanometer range significantly increases the surface area-to-volume ratio, thereby enhancing its dissolution rate and saturation solubility. Common types include polymeric nanoparticles and solid lipid nanoparticles (SLNs).

  • Lipid-Based Formulations: Encapsulating Eriodictyol in lipid-based systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and protect it from degradation in the GI tract. These formulations can also facilitate lymphatic absorption, bypassing first-pass metabolism in the liver.

  • Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of Eriodictyol by encapsulating the lipophilic molecule within the cyclodextrin cavity.

Q3: Can co-administration of other compounds improve Eriodictyol's bioavailability?

A3: Yes, co-administration with certain compounds can enhance the bioavailability of flavonoids. A notable example is piperine , an alkaloid from black pepper. Piperine can inhibit drug-metabolizing enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, in the liver and intestines. This inhibition reduces the first-pass metabolism of co-administered compounds, leading to increased plasma concentrations and bioavailability.[2][3][4]

Troubleshooting Guides

This section provides guidance for common issues encountered during in vivo studies with this compound.

Problem 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
Possible Cause Troubleshooting Steps
Poor Solubility and Dissolution 1. Formulation Enhancement: If using a simple suspension, consider formulating Eriodictyol as a solid dispersion, nanoparticle, or in a lipid-based system to improve its dissolution rate. 2. Particle Size Reduction: If preparing a suspension, ensure the particle size is minimized through techniques like micronization.
Extensive First-Pass Metabolism 1. Co-administration with Inhibitors: In preclinical models, co-administer Eriodictyol with piperine to inhibit metabolic enzymes and assess the impact on bioavailability. 2. Route of Administration Comparison: For mechanistic studies, compare oral administration with intraperitoneal (IP) or intravenous (IV) injection to quantify the extent of first-pass metabolism.
Analytical Method Sensitivity 1. Method Optimization: Ensure your analytical method (e.g., LC-MS/MS) is sufficiently sensitive to detect the expected low concentrations of Eriodictyol and its metabolites. 2. Metabolite Quantification: Expand your analytical method to include the major glucuronide and sulfate metabolites, as these may be the predominant forms in circulation.
Inadequate Dosing Vehicle 1. Solubility in Vehicle: Ensure Eriodictyol is fully dissolved or forms a stable, homogenous suspension in the dosing vehicle. Sonication or vortexing immediately before each dose is crucial. 2. Vehicle Compatibility: The chosen vehicle should be non-toxic and not interfere with GI absorption.
Problem 2: High Variability in Pharmacokinetic Data Between Animals
Possible Cause Troubleshooting Steps
Inconsistent Dosing 1. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize variability in administration. Use appropriate gavage needle sizes for the animal model. 2. Homogeneity of Formulation: Ensure the dosing formulation is consistently homogenous. For suspensions, mix thoroughly before each administration.
Food Effects 1. Fasting: Fast animals overnight before dosing to reduce variability in gastric emptying and food-drug interactions. Ensure free access to water. 2. Standardized Diet: If fasting is not possible, provide a standardized diet to all animals throughout the study.
Individual Differences in Metabolism 1. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variations in drug metabolism. 2. Genetically Uniform Animal Strains: Use well-defined, inbred animal strains to minimize genetic variability in metabolic enzyme activity.

Data Presentation: Bioavailability Enhancement of Structurally Similar Flavanones

While specific data for formulated this compound is limited, studies on the structurally similar flavanones, hesperetin and naringenin , demonstrate the potential for significant bioavailability enhancement through various formulation strategies.

Table 1: Improvement in Oral Bioavailability of Hesperetin with Different Formulations in Rats

Formulation TypeKey FindingsFold Increase in Bioavailability (AUC)Reference
Free Hesperetin Low oral bioavailability.1 (Baseline)[5]
TPGS Micelles Increased Cmax by 7.8-fold.16.2[5]
Phosphatidylcholine Complexes Increased Cmax by 12.5-fold.18.0[5]
Cocrystal with Piperine Enhanced dissolution and absorption.6.0[4]
Solid Dispersion with PVP K30 and INM Significantly increased solubility by up to 200-fold.In vivo bioavailability data not provided, but enhanced hepatoprotective effect suggests improved absorption.[6]

AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration, TPGS: D-α-tocopheryl polyethylene glycol 1000 succinate, PC: Phosphatidylcholine, INM: Isonicotinamide, PVP: Polyvinylpyrrolidone.

Table 2: Improvement in Oral Bioavailability of Naringenin with Different Formulations in Rodents

Formulation TypeAnimal ModelKey FindingsFold Increase in Bioavailability (AUC)Reference
Free Naringenin MiceLow oral bioavailability.1 (Baseline)[7]
Liposomal Nanoformulation MiceIncreased Cmax and AUC significantly.13.44[7]
Solid Lipid Nanoparticles (SLNs) RatsEnhanced absorption and reduced oxidative stress.9-12[1]
Eudragit E100 Nanoparticles MiceSignificant increase in cytotoxicity and bioavailability.96[2]
HPβCD Inclusion Complex RatsIncreased solubility by over 400-fold and Cmax by 14.6-fold.7.4[8][9]
Nanosuspension Not SpecifiedIncreased absorption rate compared to the pure drug.1.8-2.0[2]

HPβCD: Hydroxypropyl-β-cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or another suitable polymer carrier

  • Ethanol (or a suitable solvent in which both Eriodictyol and the polymer are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve this compound and PVP K30 in a suitable volume of ethanol in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w). Ensure complete dissolution with the aid of gentle heating or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the inner wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator to prevent moisture absorption and potential recrystallization.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of a novel this compound formulation and the unformulated compound after oral administration in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • This compound (unformulated)

  • Novel this compound formulation (e.g., solid dispersion)

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Group Allocation: Randomly divide the rats into two groups (n=5-6 per group):

    • Group 1: Control - receives unformulated this compound.

    • Group 2: Test - receives the novel this compound formulation.

  • Dose Preparation: Prepare a suspension of the unformulated Eriodictyol and a solution/suspension of the formulated Eriodictyol in the dosing vehicle at the desired concentration. Ensure homogeneity of suspensions by vortexing or sonicating immediately before administration.

  • Oral Administration: Administer a single oral dose of the respective formulations to each rat via oral gavage. The dose volume should be based on the animal's body weight (e.g., 10 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to labeled microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both groups using non-compartmental analysis software.

  • Data Comparison: Statistically compare the pharmacokinetic parameters between the control and test groups to determine the relative bioavailability of the novel formulation.

Visualizations

Signaling Pathways

eriodictyol_pi3k_akt_nfkb_pathway cluster_nucleus eriodictyol This compound pi3k PI3K eriodictyol->pi3k inhibits apoptosis Apoptosis eriodictyol->apoptosis induces akt Akt pi3k->akt activates ikb IκBα akt->ikb inhibits phosphorylation proliferation Cell Proliferation & Survival akt->proliferation promotes nfkb NF-κB nucleus Nucleus nfkb->nucleus translocation nfkb_n NF-κB inflammation Inflammation (Pro-inflammatory Cytokines) nfkb_n->inflammation promotes

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

eriodictyol_nrf2_ho1_pathway cluster_nucleus eriodictyol This compound keap1 Keap1 eriodictyol->keap1 promotes dissociation from Nrf2 ros Oxidative Stress (ROS) ros->keap1 modifies nrf2 Nrf2 keap1->nrf2 sequesters & degrades nucleus Nucleus nrf2->nucleus translocates nrf2_n Nrf2 are ARE (Antioxidant Response Element) ho1 HO-1 are->ho1 upregulates antioxidant_enzymes Other Antioxidant & Detoxifying Enzymes are->antioxidant_enzymes upregulates cytoprotection Cytoprotection ho1->cytoprotection antioxidant_enzymes->cytoprotection nrf2_n->are binds to

Caption: this compound promotes cytoprotection via the Nrf2/HO-1 pathway.

Experimental Workflow

bioavailability_workflow formulation Formulation Preparation (e.g., Solid Dispersion) dosing Oral Administration (Gavage) formulation->dosing animal_prep Animal Preparation (Fasting) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep analysis Bioanalysis (LC-MS/MS) plasma_sep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis results Bioavailability Determination pk_analysis->results

Caption: Workflow for an in vivo oral bioavailability study.

Troubleshooting Logic

troubleshooting_workflow start Low/No Plasma Concentration of this compound check_formulation Is the formulation optimized for solubility? start->check_formulation check_metabolism Is first-pass metabolism a likely issue? check_formulation->check_metabolism Yes improve_formulation Action: Develop advanced formulation (Solid Dispersion, Nanoparticles, etc.) check_formulation->improve_formulation No check_analytical Is the analytical method sensitive enough? check_metabolism->check_analytical No coadminister Action: Co-administer with piperine (preclinical) check_metabolism->coadminister Yes optimize_analytical Action: Optimize LC-MS/MS method and include metabolite analysis check_analytical->optimize_analytical No end Re-evaluate in vivo check_analytical->end Yes improve_formulation->end coadminister->end optimize_analytical->end

Caption: Troubleshooting low plasma concentrations of this compound.

References

Technical Support Center: (+)-Eriodictyol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing (+)-Eriodictyol in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its stability and use.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media?

A1: this compound, like many flavonoids, can be unstable in typical cell culture conditions. A key factor is its susceptibility to oxidative degradation, which can be influenced by the composition of the culture medium, pH, temperature, and light exposure. One study demonstrated that over 90% of Eriodictyol is lost from DMEM/F12 cell culture medium after an overnight incubation. This inherent instability is a critical consideration for experimental design and data interpretation.

Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?

A2: Several factors can lead to the degradation of this compound:

  • pH: Flavonoids are generally more stable in slightly acidic conditions and can degrade more rapidly at the neutral to alkaline pH (typically 7.2-7.4) of standard cell culture media.

  • Oxidation: The presence of dissolved oxygen and metal ions in the media can catalyze the oxidation of flavonoids.

  • Temperature: Incubation at 37°C can accelerate the degradation process.

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds like flavonoids.

Q3: How should I prepare and store this compound stock solutions?

A3: To ensure consistency and minimize degradation, follow these guidelines for preparing and storing this compound stock solutions:

  • Solvent: Dissolve this compound powder in an anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Storage: Aliquot the stock solution into single-use volumes in amber-colored tubes to protect from light and store at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Q4: I am observing inconsistent results in my experiments with this compound. What are the potential causes?

A4: Inconsistent results are a common challenge when working with flavonoids in cell culture. The primary reasons include:

  • Compound Instability: As mentioned, this compound can degrade over the course of your experiment, leading to a decrease in its effective concentration.

  • Variability in Stock Solution: Inconsistent preparation or storage of your stock solution can lead to variations in the actual concentration used in different experiments.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media batches can affect cellular responses.

  • Assay Interference: Some flavonoids can interfere with common cell-based assays (e.g., MTT assay). It is crucial to run appropriate controls.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Observed Biological Activity
Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh dilutions of this compound in media immediately before each experiment. For long-term experiments (>24 hours), consider replenishing the media with freshly prepared this compound at regular intervals.
Insufficient Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
Low Cellular Uptake The bioavailability of flavonoids can be low. Ensure the chosen concentration is relevant to what can be achieved in vivo if applicable.
Cell Line Insensitivity The target signaling pathway may not be active or responsive in your chosen cell line. Confirm the expression and functionality of the target pathway (e.g., Nrf2).
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent Compound Concentration Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and thoroughly mix solutions before application to cells.
Uneven Cell Seeding Ensure a uniform cell seeding density across all wells and plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

Data Presentation

Stability of this compound in Cell Culture Medium
Cell Culture Medium Incubation Time Remaining this compound
DMEM/F12Overnight (approx. 16-18 hours)<10%
Compositional Differences Between DMEM and RPMI-1640
Component DMEM (Low Glucose) RPMI-1640 Potential Impact on this compound Stability
Glucose 1 g/L2 g/LDifferences in cellular metabolism due to glucose concentration could indirectly affect the redox environment of the culture.
Calcium 1.8 mM0.42 mMMetal ions can catalyze flavonoid oxidation. The higher calcium concentration in DMEM could potentially increase the rate of degradation.
Phosphate 0.9 mM5.6 mMThe higher phosphate concentration in RPMI-1640 provides greater buffering capacity, which may help maintain a more stable pH.
Antioxidants NoneGlutathione (reduced)The presence of glutathione in RPMI-1640 may offer some protection against oxidative degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • Aliquot the stock solution into sterile, light-protected (amber) single-use tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Media by HPLC
  • Materials: Cell culture medium (e.g., DMEM or RPMI-1640), this compound stock solution, HPLC system with UV detector, C18 column, HPLC-grade solvents (e.g., methanol, acetonitrile, water with 0.1% formic acid).

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

    • Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.

    • Prepare the samples for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation to remove debris.

    • Analyze the supernatant by HPLC to quantify the remaining this compound.

    • Develop a standard curve using known concentrations of this compound to accurately determine its concentration in the samples.

Visualizations

Signaling Pathway

Eriodictyol_Nrf2_Pathway cluster_cell cluster_cytoplasm cluster_nucleus Eriodictyol This compound CellMembrane Cell Membrane in_cell Eriodictyol->in_cell Enters Cell Cytoplasm Cytoplasm Nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation in_nuc Nrf2_free->in_nuc Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to

Caption: this compound activates the Nrf2 signaling pathway.

Experimental Workflow

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->collect_samples prep_hplc Sample Preparation (e.g., Protein Precipitation) collect_samples->prep_hplc analyze_hplc Analyze by HPLC prep_hplc->analyze_hplc quantify Quantify Remaining This compound analyze_hplc->quantify end End quantify->end

Caption: Workflow for assessing this compound stability.

Technical Support Center: (+)-Eriodictyol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Eriodictyol experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered when working with this promising flavonoid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Handling and Preparation

Question 1: My this compound is not dissolving properly in my cell culture medium. What can I do?

Answer: This is a frequent challenge as this compound has low aqueous solubility (approximately 0.07 mg/mL at 20°C)[1]. Precipitation in aqueous media can lead to inconsistent and unreliable experimental results.

Troubleshooting Steps:

  • Primary Solvent: First, dissolve this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.

  • Final Solvent Concentration: When diluting the stock solution into your aqueous experimental medium (e.g., cell culture media), ensure the final concentration of the organic solvent is low, typically ≤0.5% for DMSO, to avoid solvent-induced cytotoxicity[2].

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the this compound.

  • Alternative Solubilization Strategies: For in vivo studies or specific in vitro assays where DMSO may be inappropriate, consider formulating this compound in vehicles such as a mixture of saline/PEG400/Tween80 (e.g., 75/20/5, v/v/v) or as a suspension in 1% sodium carboxymethylcellulose[3]. Be aware that the vehicle can significantly impact the compound's pharmacokinetics[3].

Question 2: I'm concerned about the stability of this compound in my experimental setup. How stable is it in solution and in cell culture?

Answer: Flavonoids like this compound can be susceptible to degradation in aqueous solutions, particularly in cell culture media over prolonged incubation periods. Factors such as pH, temperature, and exposure to light can influence its stability[4]. One study noted that over 90% of eriodictyol is lost from culture media after an overnight incubation[5].

Troubleshooting Steps:

  • Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment[2].

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light to minimize degradation[2].

  • Minimize Incubation Times: If experimentally feasible, reduce the duration of the compound's incubation with cells[2].

  • Stability Assessment: To confirm stability in your specific experimental conditions, you can incubate this compound in the cell culture medium for the duration of your experiment and then analyze its concentration using methods like High-Performance Liquid Chromatography (HPLC).

Category 2: Cell-Based Assay Pitfalls

Question 3: I am observing high variability in my cell viability assay results. What could be the cause?

Answer: High variability in cell-based assays with this compound can arise from several sources, including compound instability, inconsistent cell handling, and assay-specific interference[4].

Troubleshooting Steps:

  • Compound Stability & Solubility: Ensure consistent solubility and stability by following the steps outlined in Questions 1 and 2.

  • Cell Health and Passage Number: Use cells within a consistent and low passage number range. High passage numbers can alter cellular phenotypes and responses to treatment[4]. Ensure cells are healthy and not stressed from improper handling or contamination[6].

  • Seeding Density: Maintain a uniform cell seeding density across all wells and plates. Inconsistent cell numbers at the time of treatment can lead to significant variability[4][7].

  • Assay Interference: Some flavonoids can interfere with the chemical reactions of viability assays like the MTT assay. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent[2]. If interference is detected, consider using an alternative viability assay, such as an ATP-based luminescence assay or a crystal violet assay[2].

G A High Variability in Results B Check Compound Prep: - Fresh Dilutions? - Solubility Issues? A->B Start Here C Check Cell Culture: - Consistent Passage #? - Uniform Seeding? - Cell Health? A->C D Check Assay Method: - Assay Interference? - Reagent Issues? A->D E Optimize Compound Handling B->E If Issues Found F Standardize Cell Culture Protocol C->F If Issues Found G Validate Assay or Use Orthogonal Method D->G If Issues Found

Caption: this compound inhibits the TLR4/NF-κB inflammatory pathway.

References

Technical Support Center: Optimizing HPLC Parameters for Eriodictyol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Eriodictyol.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for reversed-phase HPLC analysis of Eriodictyol?

A common starting point for the analysis of Eriodictyol and similar flavonoids involves a C18 column. The mobile phase typically consists of a gradient elution using acetonitrile or methanol as the organic solvent (Mobile Phase B) and acidified water (e.g., with 0.1% formic or acetic acid) as the aqueous solvent (Mobile Phase A). Detection is commonly performed at approximately 288 nm.

Q2: My Eriodictyol peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Peak tailing for flavonoid compounds like Eriodictyol can arise from several factors:

  • Secondary Interactions: Unwanted interactions can occur between Eriodictyol and the stationary phase. Adding a small amount of acid (e.g., 0.1-0.5% acetic or formic acid) to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, thereby reducing these interactions.[1]

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites that lead to tailing.[1] Regular column washing according to the manufacturer's instructions is recommended to mitigate this.

  • Column Overload: Injecting an overly concentrated sample can distort the peak shape.[1] Try reducing the injection volume or diluting the sample.

  • Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of Eriodictyol and its interaction with the stationary phase. Optimizing the pH can significantly improve peak symmetry.[1]

Q3: I am observing poor resolution between Eriodictyol and an adjacent peak. What steps can I take to improve separation?

Improving peak resolution is a common challenge in chromatography. Here are several strategies to enhance the separation of Eriodictyol:

  • Optimize Mobile Phase Composition:

    • Mobile Phase Strength: Decrease the percentage of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase.[1] This will increase retention times for all components, which may lead to better separation between closely eluting peaks.

    • Mobile Phase Selectivity: Switch the organic modifier (e.g., from methanol to acetonitrile or vice versa). This alters the relative retention of analytes and can potentially resolve co-eluting peaks.[1]

    • Gradient Elution: If you are using a gradient, decrease the slope of the gradient to make it shallower.[1] This provides more time for closely eluting compounds to separate.

  • Adjust Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, leading to sharper peaks and potentially better resolution.[1]

  • Change Column Temperature: Lowering the column temperature can increase retention and alter selectivity, which may improve resolution.[1]

  • Switch Stationary Phase: Consider using a column with a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded phase) to provide a different separation mechanism and selectivity.[1]

Q4: How should I prepare and store Eriodictyol standards and samples to ensure their stability?

Proper handling and storage are crucial for maintaining the integrity of Eriodictyol samples. When dissolved in a solvent, Eriodictyol is more susceptible to degradation. For long-term storage, solutions should be kept at -80°C. For short-term storage, refrigeration or freezing at -20°C is suitable. To prevent degradation in biological samples, ultra-low temperatures (-80°C) or cryogenic preservation are recommended for long-term storage.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide will help you diagnose and resolve issues related to suboptimal peak shapes for Eriodictyol.

PoorPeakShape start Poor Peak Shape (Tailing or Fronting) tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting cause_tailing1 Secondary Interactions tailing->cause_tailing1 cause_tailing2 Column Overload tailing->cause_tailing2 cause_tailing3 Column Contamination tailing->cause_tailing3 cause_fronting1 Sample Solvent Stronger than Mobile Phase fronting->cause_fronting1 cause_fronting2 Column Overload (Less Common) fronting->cause_fronting2 solution_tailing1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) cause_tailing1->solution_tailing1 solution_tailing2 Reduce Sample Concentration or Injection Volume cause_tailing2->solution_tailing2 solution_tailing3 Flush Column with Strong Solvent cause_tailing3->solution_tailing3 solution_fronting1 Dissolve Sample in Initial Mobile Phase cause_fronting1->solution_fronting1 solution_fronting2 Reduce Sample Concentration or Injection Volume cause_fronting2->solution_fronting2

Caption: A decision tree for troubleshooting poor peak shape in HPLC.

Issue 2: Poor Resolution

This guide provides a systematic approach to improving the separation between Eriodictyol and other components in your sample.

PoorResolution start Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase instrument_params Adjust Instrument Parameters start->instrument_params column_change Change Column start->column_change mp_strength Decrease Organic Solvent % mobile_phase->mp_strength mp_selectivity Switch Organic Solvent mobile_phase->mp_selectivity mp_gradient Decrease Gradient Slope mobile_phase->mp_gradient ip_flow Decrease Flow Rate instrument_params->ip_flow ip_temp Decrease Temperature instrument_params->ip_temp cc_stationary Different Stationary Phase column_change->cc_stationary Eriodictyol_Biosynthesis cluster_pathway Eriodictyol Biosynthesis Tyrosine L-Tyrosine pCoumaric_Acid p-Coumaric Acid Tyrosine->pCoumaric_Acid TAL Coumaroyl_CoA 4-Coumaroyl-CoA pCoumaric_Acid->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS (+ 3x Malonyl-CoA) Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol (2S)-Eriodictyol Naringenin->Eriodictyol F3'H Experimental_Workflow cluster_workflow Extraction and Analysis Workflow Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Residue Crude Extract Residue Evaporation->Residue Cleanup Sample Cleanup (Optional - SPE) Residue->Cleanup Reconstitution Reconstitution in Mobile Phase Residue->Reconstitution Direct Cleanup->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis

References

Technical Support Center: Addressing Eriodictyol Degradation in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of eriodictyol degradation during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My eriodictyol stock solution appears to be changing color. Is this normal?

A1: A color change in your eriodictyol stock solution, particularly a yellowing or browning, is a common indicator of degradation. Eriodictyol is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. It is crucial to prepare and store stock solutions properly to minimize degradation.

Q2: I'm observing lower than expected activity of eriodictyol in my cell-based assays. Could this be due to degradation?

A2: Yes, significant degradation of eriodictyol in cell culture media is a known issue. Studies have shown that over 90% of eriodictyol can be lost after an overnight incubation in typical cell culture conditions (e.g., DMEM/F12 with 10% fetal bovine serum). This degradation will lead to a lower effective concentration of the compound, resulting in reduced biological activity.

Q3: What are the primary mechanisms of eriodictyol degradation in vitro?

A3: The main degradation pathway for eriodictyol in vitro is oxidation. The catechol group (the two hydroxyl groups on the B-ring) is particularly susceptible to oxidation, which can be catalyzed by enzymes like tyrosinase or by reactive oxygen species (ROS) present in the assay system. This oxidation can lead to the formation of o-quinones and subsequently, dimers and other degradation products. Heat, light, and alkaline pH can also contribute to the degradation of eriodictyol.

Q4: How can I minimize eriodictyol degradation in my experiments?

A4: To minimize degradation, it is recommended to:

  • Protect from light: Store stock solutions and conduct experiments in the dark or using amber-colored tubes and plates.

  • Limit oxygen exposure: Prepare solutions fresh and consider de-gassing buffers.

  • Control pH: Maintain a slightly acidic to neutral pH (around 6-7) in your assay buffer, if compatible with your experimental system.

  • Use stabilizers: Incorporate antioxidants like ascorbic acid or chelating agents like EDTA into your experimental setup.

  • Minimize incubation time: Reduce the duration of experiments whenever possible.

  • Prepare fresh dilutions: Dilute your stock solution to the final working concentration immediately before use.

Q5: Can the phenol red in my cell culture medium interfere with my eriodictyol experiment?

A5: Yes, phenol red can have weak estrogenic effects and may also act as a redox-active compound, potentially generating reactive oxygen species, especially when exposed to light. This could contribute to the degradation of eriodictyol and interfere with assays measuring oxidative stress. For sensitive assays, using phenol red-free medium is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in eriodictyol bioassays.
Possible Cause Troubleshooting Step
Eriodictyol Degradation Prepare fresh dilutions of eriodictyol for each experiment from a properly stored stock solution. Minimize the time between adding eriodictyol to the assay and the final measurement.
Variability in Stock Solution Ensure the stock solution is homogenous before use by vortexing. Prepare a new stock solution if degradation is suspected (e.g., color change).
Inconsistent Incubation Times Standardize all incubation times precisely across all experiments.
Light Exposure Protect plates and solutions from light during incubation and processing by covering them with aluminum foil or using a dark incubator.
Issue 2: Rapid loss of eriodictyol's antioxidant effect over time in cell-free assays.
Possible Cause Troubleshooting Step
Oxidation by Air Use de-gassed buffers and consider performing the assay under a nitrogen atmosphere if possible.
Incompatible Buffer pH Check the pH of your buffer. Eriodictyol is generally more stable at slightly acidic pH. Adjust the buffer pH if your assay allows.
Presence of Metal Ions Metal ions can catalyze the oxidation of flavonoids. Add a chelating agent like EDTA (final concentration 0.1-1 mM) to your buffer to sequester metal ions.
High Temperature If the assay is performed at an elevated temperature, consider if a lower temperature could be used without compromising the assay's performance.

Quantitative Data on Eriodictyol Stability

While comprehensive quantitative data on eriodictyol stability under a wide range of in vitro conditions is still an area of active research, the following table summarizes key findings from the literature.

Condition Observation Reference
Cell Culture Media (DMEM/F12, 10% FBS) >90% loss after overnight incubation at 37°C
General Sensitivity Sensitive to heat, light, and oxygen

Further quantitative studies are needed to establish precise degradation kinetics at various pH levels, temperatures, and in the presence of different stabilizers.

Experimental Protocols

Protocol 1: Preparation and Storage of Eriodictyol Stock Solution
  • Solvent Selection: Dissolve eriodictyol in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to a high concentration (e.g., 10-50 mM).

  • Preparation: Prepare the stock solution in a sterile, amber-colored glass vial or a tube wrapped in aluminum foil to protect it from light.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable if the solution is protected from light.

Protocol 2: General Workflow for In Vitro Assays with Eriodictyol

This protocol outlines a general workflow designed to minimize eriodictyol degradation during a typical cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare fresh eriodictyol working solution from frozen stock prep_media Prepare assay medium (consider phenol red-free) prep_stock->prep_media Dilute into add_stabilizers Optional: Add stabilizers (e.g., 0.1% Ascorbic Acid) prep_media->add_stabilizers add_erio Add eriodictyol working solution to cells add_stabilizers->add_erio seed_cells Seed cells in microplate seed_cells->add_erio incubate Incubate for desired time (protect from light) add_erio->incubate perform_assay Perform endpoint assay (e.g., MTT, gene expression) incubate->perform_assay analyze_data Analyze and interpret data perform_assay->analyze_data

Caption: A generalized workflow for in vitro experiments using eriodictyol, emphasizing steps to minimize degradation.

Protocol 3: Stabilization of Eriodictyol in In Vitro Assays

Using Ascorbic Acid (Antioxidant):

  • Prepare a fresh stock solution of ascorbic acid (e.g., 100 mM in sterile water).

  • Immediately before starting your experiment, add ascorbic acid to your assay buffer or cell culture medium to a final concentration of 0.1-1% (w/v). The optimal concentration may need to be determined empirically for your specific assay.

  • Add the eriodictyol to the ascorbic acid-supplemented medium.

  • Proceed with your experiment, ensuring all solutions are protected from light.

Using EDTA (Chelating Agent):

  • Prepare a stock solution of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.5 M, pH 8.0).

  • Add EDTA to your assay buffer to a final concentration of 0.1-1 mM.

  • Ensure the pH of the final buffer is compatible with your experimental system.

  • Add eriodictyol to the EDTA-containing buffer and proceed with your assay.

Signaling Pathway and Logical Relationships

Eriodictyol and the Nrf2 Signaling Pathway

Eriodictyol has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This is a key cellular defense mechanism against oxidative stress. Understanding this pathway can be crucial for interpreting experimental results, as some of the observed effects of eriodictyol may be indirect and mediated by the induction of antioxidant enzymes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes ubiquitination Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription

Caption: Activation of the Nrf2 signaling pathway by eriodictyol, leading to the expression of antioxidant enzymes.

Logical Relationship for Troubleshooting Eriodictyol Degradation

The following diagram illustrates the logical steps a researcher can take when troubleshooting issues related to eriodictyol degradation.

troubleshooting_logic cluster_stabilizers Stabilization Options start Inconsistent/Low Bioactivity of Eriodictyol check_stock Check Stock Solution: - Color change? - Stored properly? start->check_stock check_protocol Review Experimental Protocol: - Light protection? - Incubation time? - Fresh dilutions? start->check_protocol implement_stabilizers Implement Stabilization Strategies check_stock->implement_stabilizers check_protocol->implement_stabilizers use_antioxidant Add Antioxidant (e.g., Ascorbic Acid) implement_stabilizers->use_antioxidant use_chelator Add Chelating Agent (e.g., EDTA) implement_stabilizers->use_chelator change_media Use Phenol Red-Free Media implement_stabilizers->change_media re_evaluate Re-evaluate Eriodictyol Activity use_antioxidant->re_evaluate use_chelator->re_evaluate change_media->re_evaluate

Caption: A logical flowchart for troubleshooting common issues related to eriodictyol degradation in in vitro assays.

Technical Support Center: Quantifying Eriodictyol Metabolites in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of eriodictyol and its metabolites in serum.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of eriodictyol found in serum?

A1: Following administration, eriodictyol is primarily metabolized in the liver and intestines into more polar compounds to facilitate excretion. The major metabolites found in serum are glucuronide and sulfate conjugates.[1][2] LC-MS/MS analysis has identified two monoglucuronide metabolites of eriodictyol.[1] Additionally, a methoxylated metabolite, homoeriodictyol, and its conjugates can also be present.[3]

Q2: What is the most suitable analytical method for quantifying eriodictyol and its metabolites in serum?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of eriodictyol and its metabolites in serum.[4][5] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in complex biological matrices like serum.[4]

Q3: How should serum samples be collected and stored to ensure the stability of eriodictyol and its metabolites?

A3: Eriodictyol and its metabolites are susceptible to degradation. To ensure sample integrity, it is recommended to process blood samples promptly to obtain serum. For long-term storage, serum samples should be kept at -80°C.[4] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.[4] One study on the flavonoid eriodictyol in cell culture media found that over 90% of the compound was lost after an overnight incubation, highlighting the importance of proper storage and timely analysis.[6]

Q4: What are the key challenges in developing an LC-MS/MS method for eriodictyol metabolites?

A4: Key challenges include:

  • Availability of authentic standards: Pure standards for each glucuronide and sulfate metabolite may not be commercially available, making absolute quantification difficult.[7]

  • Metabolite instability: Some glucuronide conjugates, particularly acyl glucuronides, can be unstable.[7]

  • Chromatographic separation: Baseline separation of the parent compound and its various conjugated metabolites is necessary to prevent in-source fragmentation and ensure accurate quantification.[8]

  • Matrix effects: Components in the serum matrix can interfere with the ionization of the analytes, leading to ion suppression or enhancement.

Q5: Is it necessary to quantify both the parent eriodictyol and its metabolites?

A5: It depends on the research question. If the goal is to understand the overall exposure to eriodictyol, then quantifying both the parent compound and its major metabolites is crucial, as the metabolites can be present at significantly higher concentrations than the parent compound.[1] Some studies have shown that the biological activity of the metabolites may differ from the parent eriodictyol.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Analyte Recovery Inefficient protein precipitation.Optimize the type and volume of organic solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation time and speed.
Incomplete elution from Solid-Phase Extraction (SPE) cartridge.Optimize the elution solvent composition and volume. Ensure the cartridge is not allowed to dry out before sample loading.
Analyte degradation during sample preparation.Keep samples on ice or at 4°C throughout the process.[4] Minimize the time between extraction and analysis.[4] Avoid extreme pH conditions.[4]
Poor Peak Shape in Chromatogram Inappropriate mobile phase composition.For reversed-phase chromatography, use a mobile phase of water and an organic solvent (acetonitrile or methanol) with an acid additive like 0.1% formic acid to improve peak shape.[4]
Column contamination or degradation.Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent.
High Variability in Results Inconsistent sample preparation technique.Ensure precise and consistent pipetting, vortexing times, and evaporation steps.[4] Automation can improve reproducibility.[4]
Instability of analytes in processed samples.Analyze samples as soon as possible after preparation. If storage is necessary, store extracts at -80°C.
Low Signal Intensity in Mass Spectrometer Suboptimal ionization source parameters.Infuse a standard solution of the analyte directly into the mass spectrometer to optimize parameters like spray voltage, gas flows, and temperature.[4]
Incorrect MS/MS transitions (MRM).Perform a product ion scan to identify the most abundant and stable fragment ions for your analytes.[4]
Instrument Carryover Residual analyte from a high-concentration sample adsorbing to the injector or column.Optimize the needle wash method with a strong organic solvent. Inject a blank sample after a high-concentration sample to check for carryover.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of eriodictyol and its related compounds. Data for eriodictyol in human serum is limited; therefore, data from animal studies and for structurally similar compounds are provided for reference.

Table 1: LC-MS/MS Method Parameters and Performance for Eriodictyol and its Metabolites

AnalyteMatrixLinear RangeLLOQRecoveryReference
Homoeriodictyol (enantiomers)Rat Serum0.5 - 100.0 µg/mL0.5 µg/mL>88.0%[3]
Eriodictyol-8-C-β-d-glucopyranosideRat Plasma-0.20 ng/mL>80%[5]
Cirsimarin (flavonoid)Rat Plasma1 - 3000 ng/mL1 ng/mL>84.2%[9]
Mycophenolic AcidHuman Serum0.5 - 30.0 µg/mL--[10]
Mycophenolic Acid GlucuronideHuman Serum4.7 - 300 µg/mL--[10]

Table 2: Pharmacokinetic Parameters of Eriodictyol and Related Compounds

CompoundSpeciesAdministration RouteTmax (h)Cmax (ng/mL)t1/2 (h)Reference
CirsimarinRatIntravenous (1 mg/kg)--1.1 ± 0.4[9]
OrelabrutinibRatOral (10 mg/kg)1.510003.0[11]
ParsaclisibRatGavage (2.0 mg/kg)2.0508.0[12]

Experimental Protocols

Protocol 1: Serum Sample Preparation by Protein Precipitation

This protocol is a general guideline for the precipitation of proteins from serum samples prior to LC-MS/MS analysis.

Materials:

  • Serum samples

  • Internal Standard (IS) working solution

  • Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 13,000 x g and 4°C

Procedure:

  • Thaw serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of serum.

  • Add 10 µL of the IS working solution and vortex for 30 seconds.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate the proteins.[11]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to dissolve the residue and centrifuge to pellet any remaining particulates.

  • Transfer the clear solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Serum Sample Preparation by Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of eriodictyol and its metabolites from serum using a C18 reversed-phase SPE cartridge.

Materials:

  • Serum samples

  • Internal Standard (IS) working solution

  • 0.1% Formic acid in water

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw serum samples on ice.

    • To 200 µL of serum, add 20 µL of the IS working solution and vortex briefly.

    • Add 600 µL of 0.1% formic acid in water to precipitate proteins.[4]

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

    • Transfer the clear supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of MeOH.

    • Equilibrate the cartridges with 1 mL of 0.1% formic acid in water. Do not allow the cartridges to go dry.[4]

  • Sample Loading:

    • Load the pre-treated serum supernatant onto the conditioned SPE cartridges.

  • Washing:

    • Wash the cartridges with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of ACN or MeOH into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Signaling Pathways

Eriodictyol_Signaling_Pathways cluster_antioxidant Antioxidant & Anti-inflammatory Response Eriodictyol Eriodictyol Nrf2 Nrf2 Activation Eriodictyol->Nrf2 MAPK_NFkB MAPK/NF-κB Pathway Eriodictyol->MAPK_NFkB PI3K_Akt PI3K/Akt Pathway Eriodictyol->PI3K_Akt ARE Antioxidant Response Element Nrf2->ARE PhaseII_Enzymes Phase II Enzymes (HO-1, NQO1) ARE->PhaseII_Enzymes Antioxidant_Effect Antioxidant Effect PhaseII_Enzymes->Antioxidant_Effect Inflammation Inflammation MAPK_NFkB->Inflammation PI3K_Akt->MAPK_NFkB

Caption: Eriodictyol's antioxidant and anti-inflammatory signaling pathways.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation Options start Serum Sample Collection storage Storage at -80°C start->storage prep Sample Preparation storage->prep ppt Protein Precipitation prep->ppt spe Solid-Phase Extraction prep->spe lcms LC-MS/MS Analysis ppt->lcms spe->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant end Results quant->end

Caption: General experimental workflow for quantifying eriodictyol metabolites in serum.

Troubleshooting Logic

troubleshooting_logic problem Low Analyte Signal check_recovery Check Sample Prep Recovery? problem->check_recovery low_recovery Low Recovery check_recovery->low_recovery Yes good_recovery Good Recovery check_recovery->good_recovery No optimize_prep Optimize Protein Precipitation or SPE Protocol low_recovery->optimize_prep check_ms Check MS Parameters? good_recovery->check_ms optimize_ms Optimize Ion Source & MRM Transitions check_ms->optimize_ms Yes check_stability Check Analyte Stability? check_ms->check_stability No degradation Degradation Confirmed check_stability->degradation Yes modify_handling Modify Sample Handling (e.g., temperature, time) degradation->modify_handling

References

Selecting appropriate internal standards for Eriodictyol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of eriodictyol.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for eriodictyol quantification?

The "gold standard" for an internal standard in quantitative mass spectrometry is a stable isotope-labeled (SIL) version of the analyte, such as deuterated eriodictyol (d-eriodictyol) or carbon-13 labeled eriodictyol (¹³C-eriodictyol). SIL internal standards have nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, which corrects for variations during sample preparation and analysis.[1]

Q2: Are there commercially available stable isotope-labeled eriodictyol internal standards?

As of late 2025, commercially available deuterated or ¹³C-labeled eriodictyol is not commonly listed in the catalogs of major chemical suppliers. Researchers may need to consider custom synthesis of these compounds. Several academic and commercial entities specialize in the synthesis of deuterated compounds.

Q3: If a stable isotope-labeled internal standard is unavailable, what are the best alternatives?

When a SIL internal standard is not available, a structural analog can be used. The chosen analog should have physicochemical properties as close as possible to eriodictyol. Key properties to consider are:

  • Structural Similarity: The internal standard should belong to the same chemical class (flavanone) and have a similar core structure.

  • Solubility and Polarity: Similar solubility and polarity ensure comparable behavior during extraction and chromatographic separation.

  • Ionization Efficiency: In mass spectrometry-based methods, the internal standard should ionize similarly to eriodictyol.

  • Chromatographic Resolution: The internal standard's peak should be well-resolved from the eriodictyol peak and other matrix components.

  • Absence in Samples: The selected internal standard must not be naturally present in the samples being analyzed.

Q4: What are some specific structural analogs that can be considered as internal standards for eriodictyol?

Based on structural similarity, the following compounds are strong candidates for use as an internal standard for eriodictyol quantification:

  • Homoeriodictyol: This is a methylated derivative of eriodictyol and is structurally very similar. It is commercially available.

  • Naringenin: Another flavanone with a high degree of structural similarity to eriodictyol. It is also commercially available.

  • Isoquercitrin: While a flavonoid glycoside, isoquercitrin has been successfully used as an internal standard for the simultaneous quantification of several flavonoids, including eriodictyol, in a validated UHPLC-Q-Trap-MS/MS method.[2]

Q5: What are the key steps in validating an analytical method for eriodictyol quantification?

Method validation is crucial to ensure the accuracy and reliability of your results. Key validation parameters include:

  • Specificity and Selectivity: The method's ability to differentiate and quantify eriodictyol in the presence of other components.

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of eriodictyol that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of sample components on the ionization of eriodictyol and the internal standard.

  • Stability: The stability of eriodictyol in the sample and in solution under various storage conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for Eriodictyol - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid).- Replace the analytical column.- Dilute the sample.
High Variability in Internal Standard Response - Inconsistent addition of the internal standard.- Degradation of the internal standard.- Ion suppression/enhancement.- Use a calibrated pipette and add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process.- Check the stability of the internal standard in the sample matrix and solvent.- Evaluate and minimize matrix effects by optimizing sample cleanup or chromatographic separation.
Poor Recovery of Eriodictyol - Inefficient extraction solvent.- Suboptimal extraction pH.- Analyte degradation during extraction.- Test different extraction solvents or solvent mixtures.- Adjust the pH of the sample before extraction.- Minimize extraction time and temperature.
Co-elution of Eriodictyol and Internal Standard - Inadequate chromatographic separation.- Optimize the mobile phase gradient.- Try a different stationary phase (column).- Adjust the flow rate.
Significant Matrix Effect - Co-eluting endogenous compounds from the sample matrix interfering with ionization.- Improve sample preparation to remove interfering substances (e.g., solid-phase extraction).- Optimize the chromatographic method to separate eriodictyol and the internal standard from matrix components.- If using a SIL-IS, the matrix effect should be compensated for. If using a structural analog, ensure it experiences a similar matrix effect to eriodictyol.

Experimental Protocols

Protocol 1: Quantification of Eriodictyol and its Metabolites using UHPLC-Q-Trap-MS/MS with Isoquercitrin as Internal Standard

This protocol is adapted from a method for the simultaneous determination of naringin and its primary metabolites, including eriodictyol.[2]

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, fecal fermentation sample), add 200 µL of cold acetonitrile containing the internal standard, isoquercitrin, at a concentration of 1 µg/mL.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • System: UHPLC system (e.g., Shimadzu XR).

    • Column: Details should be optimized, but a C18 column is a common choice for flavonoid analysis.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: To be optimized based on the column dimensions.

    • Column Temperature: To be optimized.

  • Mass Spectrometry Conditions:

    • System: A triple quadrupole or Q-Trap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Eriodictyol: m/z 287.0 → 135.0 (quantifier), other transitions can be used as qualifiers.

      • Isoquercitrin (IS): m/z 463.1 → 299.9

Protocol 2: General Validated HPLC-DAD Method for Flavonoid Quantification

This protocol provides a general framework for developing an HPLC-DAD method.

  • Preparation of Standard Solutions:

    • Prepare stock solutions of eriodictyol and the chosen internal standard in methanol or another suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solutions.

  • Chromatographic Conditions:

    • System: HPLC with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength of eriodictyol (around 288 nm).

Quantitative Data Summary

Table 1: Potential Internal Standards for Eriodictyol Quantification

Internal StandardRationaleCommercial Availability
Deuterated/¹³C-Eriodictyol "Gold Standard" - identical physicochemical properties.Custom synthesis generally required.
Homoeriodictyol High structural similarity (methylated eriodictyol).Yes.
Naringenin High structural similarity (flavanone).Yes.
Isoquercitrin Demonstrated use in a validated method for eriodictyol quantification.[2]Yes.

Table 2: Exemplary Mass Spectrometry Parameters for Eriodictyol and a Potential Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Eriodictyol 287.0135.0Negative ESI
Isoquercitrin (IS) 463.1299.9Negative ESI

Note: These are example values and should be optimized on the specific instrument used.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to Quantify Eriodictyol is_sil_available Is a Stable Isotope-Labeled (SIL) Eriodictyol Available? start->is_sil_available use_sil Use SIL-Eriodictyol (e.g., d-Eriodictyol) is_sil_available->use_sil Yes select_analog Select a Structural Analog is_sil_available->select_analog No validate_method Perform Full Method Validation use_sil->validate_method consider_homo Consider Homoeriodictyol select_analog->consider_homo consider_naringenin Consider Naringenin select_analog->consider_naringenin consider_isoquercitrin Consider Isoquercitrin select_analog->consider_isoquercitrin consider_homo->validate_method consider_naringenin->validate_method consider_isoquercitrin->validate_method end Quantification Complete validate_method->end

Caption: Workflow for selecting an appropriate internal standard for eriodictyol quantification.

Method_Validation_Pathway start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq recovery Recovery lod_loq->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability validated_method Validated Method stability->validated_method

Caption: Key parameters to be assessed during the validation of an analytical method.

References

Preventing racemization of Eriodictyol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of Eriodictyol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Eriodictyol and why is its stereochemistry important?

Eriodictyol is a natural flavanone compound found in various plants, including citrus fruits and medicinal herbs like Yerba Santa (Eriodictyon californicum).[1][2][3] Its chemical structure is (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one.[4] Eriodictyol possesses a chiral carbon atom at the C-2 position of its C-ring, meaning it can exist as two non-superimposable mirror images called enantiomers: (S)-Eriodictyol and (R)-Eriodictyol.[5][6]

The specific spatial arrangement (stereochemistry) of molecules can significantly influence their biological activity, including their pharmacokinetic and pharmacodynamic profiles.[7] Although some studies have shown that (R)- and (S)-Eriodictyol may exhibit comparable antioxidant effects in certain cell lines[6], the stereoselectivity of flavonoids is often a critical factor in their therapeutic efficacy and toxicity. Therefore, preserving the natural enantiomeric ratio during analysis is crucial for accurate research and drug development.

Q2: What is racemization and what causes it in Eriodictyol?

Racemization is the process of converting an enantiomerically pure or enriched mixture into a mixture where both enantiomers are present in equal amounts (a 50:50 mixture), called a racemate.[8] For Eriodictyol, this involves the interconversion between the (S) and (R) forms.

The primary mechanism for racemization in flavanones like Eriodictyol is the opening of the heterocyclic C-ring. This process is often catalyzed by factors such as pH (both acidic and basic conditions), elevated temperatures, and the type of solvent used during extraction and sample preparation.[9][10] Flavanones with a free hydroxyl group at position 4 are particularly susceptible to this ring-opening, which leads to the loss of chirality at the C-2 position.[9]

Q3: How can I detect if racemization has occurred in my sample?

Standard High-Performance Liquid Chromatography (HPLC) using an achiral stationary phase cannot distinguish between enantiomers; they will co-elute as a single peak. To detect racemization, you must use a chiral separation method. Chiral HPLC is the most common and effective technique for separating and quantifying the enantiomers of Eriodictyol.[7] This is typically achieved using a polysaccharide-based chiral stationary phase (CSP), such as an amylose-based column (e.g., Chiralpak® AD-RH, Chiralpak® AD-H).[5][7] If a sample that is supposed to be enriched in one enantiomer shows two peaks of similar area on a chiral column, racemization has likely occurred.

Troubleshooting Guide

Problem: My chiral HPLC analysis shows a nearly 1:1 ratio of (S)- and (R)-Eriodictyol, but I expected the natural (S)-enantiomer to be dominant. What could have gone wrong?

This is a classic sign that racemization has occurred during your sample preparation or extraction process. Here are the most likely causes and solutions:

Potential Cause Explanation Recommended Solution
High Temperature Heat can provide the energy needed to overcome the activation barrier for ring-opening and closing, leading to racemization. Flavonoids are known to be sensitive to thermal degradation and conversion.[10]Maintain low temperatures throughout the entire process. Use methods like ultrasound-assisted extraction with a cooling water bath (e.g., 35 ± 5 °C)[1][11]. Evaporate solvents under reduced pressure at low temperatures (e.g., < 40°C).
Inappropriate pH Both strongly acidic and alkaline conditions can catalyze the keto-enol tautomerism that facilitates C-ring opening and subsequent racemization. The stability of phenolic compounds is often pH-dependent.[12]Maintain a near-neutral pH during extraction and processing. If pH adjustment is necessary, use buffered solutions and minimize exposure time. Avoid prolonged storage in solvents that are not pH-neutral.
Solvent Choice The polarity and protic nature of the solvent can influence the stability of the flavanone structure.Use HPLC-grade solvents like ethanol or methanol for extraction.[1] For HPLC analysis, mobile phases such as n-hexane/isopropanol are common for amylose-based columns.[7] Ensure the final sample is dissolved in a solvent compatible with the mobile phase to prevent on-column issues.
Extended Processing Time The longer the sample is exposed to suboptimal conditions (high temperature, non-neutral pH), the greater the extent of racemization.Streamline your sample preparation workflow to minimize processing time. Store extracts at low temperatures (e.g., -20°C or -80°C) and protect them from light if they cannot be analyzed immediately.[13]
Problem: I am seeing poor peak shape and resolution on my chiral HPLC column.

Poor chromatography can obscure the results of your enantiomeric separation. Consider these factors:

Potential Cause Explanation Recommended Solution
Incorrect Mobile Phase The separation of enantiomers on a chiral stationary phase is highly sensitive to the mobile phase composition.Optimize the mobile phase composition. For Chiralpak® AD-H, a common mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 80:20, v/v).[7] Systematically vary the ratio to improve resolution.
Low Column Temperature While high temperatures are detrimental during sample prep, HPLC column temperature affects separation efficiency.Control the column temperature using an oven, typically around 25°C.[7] Consistency is key for reproducible retention times and resolution.
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks that are difficult to resolve.Reduce the injection volume or dilute the sample. Prepare a standard solution of racemic Eriodictyol at a known concentration (e.g., 1 mg/mL) to establish optimal loading conditions.[7]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the final extract or standard in the mobile phase itself.[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Temperature Control

This protocol is adapted from methods designed to extract flavonoids while minimizing thermal degradation.[1][11]

  • Sample Preparation: Grind the dried plant material (e.g., leaves, peel) to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 1 g of the powdered sample into a 50 mL conical flask.

    • Add 20 mL of 90% methanol.[1]

    • Place the flask in an ultrasonic bath equipped with a temperature controller.

    • Set the temperature to 35°C and maintain it using an external water circulator.[11]

    • Sonicate for 30 minutes.

  • Isolation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet one more time and combine the supernatants.

    • Filter the combined supernatant through a 0.45 µm syringe filter.

  • Concentration:

    • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 40°C.

    • Redissolve the dried residue in the HPLC mobile phase for analysis.

Protocol 2: Chiral HPLC Separation of Eriodictyol Enantiomers

This protocol is based on established methods for separating flavanone enantiomers.[5][7]

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Prepare a 1 mg/mL solution of the extracted sample (from Protocol 1) and a racemic Eriodictyol standard in the mobile phase.

Chromatographic Conditions:

Parameter Condition
Chiral Stationary Phase Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 288 nm
Injection Volume 10 µL

Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers by comparing them to the racemic standard. The elution order can be confirmed using an online circular dichroism (CD) detector if available.[5][6] Calculate the percentage of each enantiomer to determine the enantiomeric excess and assess the extent of racemization.

Visualizations

Racemization_Mechanism S_Eriodictyol S-Enantiomer Intermediate Achiral Intermediate (Open C-Ring) S_Eriodictyol->Intermediate Ring Opening (Heat, pH) R_Eriodictyol R-Enantiomer R_Eriodictyol->Intermediate Ring Opening (Heat, pH) Intermediate->S_Eriodictyol Ring Closing Intermediate->R_Eriodictyol Ring Closing

Caption: Mechanism of Eriodictyol racemization via an achiral open-ring intermediate.

Workflow Start Plant Material Grinding Grinding Start->Grinding Extraction Ultrasound-Assisted Extraction (≤ 40°C, Neutral pH) Grinding->Extraction Key Control Step Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (< 40°C, Reduced Pressure) Filtration->Evaporation Key Control Step Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Chiral HPLC Analysis Reconstitution->Analysis

Caption: Recommended workflow for sample preparation to minimize Eriodictyol racemization.

Troubleshooting_Tree Start Unexpected Racemate (1:1 Peak Ratio) Observed in Chiral HPLC CheckTemp Were extraction & evaporation temperatures kept below 40°C? Start->CheckTemp CheckpH Was the sample exposed to strong acid or base? CheckTemp->CheckpH Yes Result1 High temperature is the likely cause. Implement cooling. CheckTemp->Result1 No CheckTime Was the processing time minimized? CheckpH->CheckTime No Result2 pH-induced racemization is likely. Use buffered/neutral solvents. CheckpH->Result2 Yes Result3 Prolonged exposure is a factor. Streamline the protocol. CheckTime->Result3 No Result4 Review other factors: solvent purity, column integrity. CheckTime->Result4 Yes

Caption: Decision tree for troubleshooting the cause of Eriodictyol racemization.

References

Validation & Comparative

Validating the Neuroprotective Effects of (+)-Eriodictyol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of (+)-Eriodictyol against other well-known neuroprotective flavonoids: Quercetin, Resveratrol, and Naringenin. The information presented is collated from various in vitro studies, with a focus on quantitative data and detailed experimental methodologies to assist in the validation and further development of these compounds as potential neurotherapeutics.

Comparative Analysis of Neuroprotective Efficacy

This compound, a natural flavonoid found in citrus fruits, has demonstrated significant neuroprotective properties in a variety of in vitro models of neurodegenerative diseases.[1] Its primary mechanism of action involves the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of endogenous antioxidant enzymes, thereby protecting neuronal cells from oxidative stress and inflammation.[2][3] This guide compares its efficacy with other prominent neuroprotective flavonoids.

Cell Viability Assays

Cell viability assays are crucial for determining the protective effects of a compound against a neurotoxic insult. The most common assays are the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.

Table 1: Comparison of Flavonoid-Mediated Neuroprotection on Cell Viability

FlavonoidCell LineNeurotoxin (Concentration)Flavonoid ConcentrationIncrease in Cell Viability (%) / ProtectionReference
This compound PC12H₂O₂ (200 µM)20, 40, 80 µMDose-dependent inhibition of cell death[2]
SH-SY5YH₂O₂ (200 µM)0.1, 1, 10 µMSignificant suppression of cell death[4]
HT-22Amyloid β₁₋₄₂ (20 µM)< 32 µMAttenuated cytotoxicity[5]
Quercetin P19 neuronsH₂O₂ (150 µM, 1.5 mM)Not specifiedImproved viability[6]
SH-SY5YAmyloid β₁₋₄₂ (10 µM)150 µM35.84% increase[7]
Resveratrol AstrocytesH₂O₂ (0.5 mM)75, 100 µM~50% reduction in cytotoxicity[8]
Embryonic Neural Stem CellsH₂O₂100, 150, 250 µM35% decrease in cell death[9]
Naringenin HT22OGD/RNot specifiedMitigated cytotoxicity and apoptosis
SH-SY5Y6-OHDA5-25 µg/mLEnhanced neuroprotection (in nanoparticles)[10]

Note: Direct comparison of percentage increases is challenging due to variations in experimental conditions across studies.

Antioxidant and Anti-inflammatory Effects

The neuroprotective effects of these flavonoids are largely attributed to their ability to mitigate oxidative stress and neuroinflammation. Key markers for these effects include the reduction of reactive oxygen species (ROS) and the suppression of pro-inflammatory cytokines.

Table 2: Comparison of Antioxidant and Anti-inflammatory Effects

FlavonoidCell LineInducer (Concentration)Flavonoid ConcentrationEffectReference
This compound SH-SY5YH₂O₂ (200 µM)1, 10 µMSignificant reduction in intracellular ROS[4]
BV2 microgliaLPS10, 50, 100 µMInhibition of IL-1β, CXCL8, IL-6, and MMP-9 release[11]
Quercetin Hippocampal neuronsH₂O₂ (1, 10 nM)Not specifiedReduced superoxide levels[12]
Resveratrol Embryonic Neural Stem CellsH₂O₂100, 150, 250 µMReduced intracellular ROS accumulation[9]
Naringenin HT22OGD/RNot specifiedReversal of ROS generation and lipid peroxidation

Signaling Pathways and Mechanisms of Action

The primary neuroprotective mechanism of this compound and the compared flavonoids involves the modulation of key signaling pathways related to cellular stress and survival.

G cluster_stress Cellular Stressors cluster_flavonoids Neuroprotective Flavonoids cluster_pathway Signaling Pathway cluster_effects Neuroprotective Outcomes H2O2 H₂O₂ Nrf2 Nrf2 Activation Abeta Amyloid-β LPS LPS Eriodictyol This compound Eriodictyol->Nrf2 Quercetin Quercetin Quercetin->Nrf2 Resveratrol Resveratrol Resveratrol->Nrf2 Naringenin Naringenin Naringenin->Nrf2 ARE ARE Binding Nrf2->ARE Translocation Inflammation_reduction Reduced Neuroinflammation Nrf2->Inflammation_reduction Inhibits NF-κB AntioxidantEnzymes Expression of HO-1, NQO1, γ-GCS ARE->AntioxidantEnzymes Transcription ROS_reduction Reduced Oxidative Stress AntioxidantEnzymes->ROS_reduction Apoptosis_inhibition Inhibition of Apoptosis ROS_reduction->Apoptosis_inhibition Inflammation_reduction->Apoptosis_inhibition Cell_viability Increased Cell Viability Apoptosis_inhibition->Cell_viability

Caption: Neuroprotective signaling pathway of flavonoids.

Experimental Workflows and Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key in vitro assays are provided below.

G cluster_assays Assessment of Neuroprotection cluster_viability Cell Viability cluster_oxidative_stress Oxidative Stress cluster_protein Protein Expression start Start: Neuronal Cell Culture treatment Treatment: 1. Pre-treat with Flavonoid 2. Induce Neurotoxicity (e.g., H₂O₂) start->treatment MTT MTT Assay (Metabolic Activity) treatment->MTT LDH LDH Assay (Membrane Integrity) treatment->LDH DCFH_DA DCFH-DA Assay (Intracellular ROS) treatment->DCFH_DA WesternBlot Western Blot (Nrf2, HO-1, NQO1) treatment->WesternBlot analysis Data Analysis and Comparison MTT->analysis LDH->analysis DCFH_DA->analysis WesternBlot->analysis

Caption: General experimental workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12, HT-22)

  • 96-well cell culture plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound or other flavonoids for a specified duration (e.g., 2-24 hours).

    • Introduce the neurotoxin (e.g., H₂O₂, Amyloid-β) and co-incubate for the desired time (e.g., 24 hours). Include appropriate vehicle and positive controls.

  • MTT Incubation:

    • Remove the treatment medium and wash the cells once with PBS.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Oxidative Stress Assessment: DCFH-DA Assay

This protocol measures intracellular reactive oxygen species (ROS) levels.

Materials:

  • Neuronal cells

  • 24-well or 96-well plates (black, clear bottom for microscopy)

  • Serum-free culture medium

  • PBS

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • DCFH-DA Loading:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration (e.g., 10-20 µM).

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity immediately using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm). Alternatively, visualize and capture images using a fluorescence microscope.[13]

Protein Expression Analysis: Western Blot for Nrf2, HO-1, and NQO1

This protocol details the detection of key proteins in the Nrf2 signaling pathway.

Materials:

  • Treated neuronal cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin or GAPDH).[14][15]

This guide provides a foundational comparison of the in vitro neuroprotective effects of this compound and other flavonoids. The presented data and protocols are intended to support further research and development in the field of neurotherapeutics. It is important to note that while in vitro studies are invaluable, in vivo validation is a critical next step in determining the therapeutic potential of these compounds.

References

A Comparative Analysis of the Antioxidant Capacities of (+)-Eriodictyol and Hesperetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eriodictyol and hesperetin are structurally similar flavanones predominantly found in citrus fruits. Both compounds are recognized for their potential health benefits, largely attributed to their antioxidant properties. This guide provides an objective comparison of their in vitro antioxidant capacities, supported by available experimental data. The information presented herein is intended to assist researchers and professionals in the fields of pharmacology, nutrition, and drug development in understanding the nuanced differences between these two flavonoids.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flavonoids can be evaluated through various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the available IC50 values for this compound and hesperetin from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that direct head-to-head comparative studies are limited, and the data presented below are compiled from different studies. Variations in experimental conditions can influence IC50 values, and therefore, these values should be considered as indicative of the relative antioxidant potential of each compound.

Antioxidant AssayThis compound IC50 (µM)Hesperetin IC50 (µM)Reference CompoundReference Compound IC50 (µM)
DPPH Radical Scavenging 19.9 ± 0.3[1]70[2]Trolox63.8 ± 8.3[1]
ABTS Radical Scavenging Not Available276[2]Ascorbic AcidNot specified in the same study

Note: Data for Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays with direct or individual comparable values for both this compound and hesperetin were not available in the reviewed literature.

Based on the available DPPH assay data, this compound exhibits a significantly lower IC50 value compared to hesperetin, suggesting a more potent radical scavenging activity in this specific assay.[1][2]

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is crucial for the comparative evaluation of compounds. Below are detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare stock solutions of the test compounds (this compound and hesperetin) and a positive control (e.g., Trolox or ascorbic acid) in the same solvent.

    • Prepare a series of dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the diluted test compound or positive control.

    • Add a fixed volume of the DPPH working solution to each well/tube.

    • A blank sample containing the solvent and the DPPH solution is also prepared.

    • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control.

  • Assay Procedure:

    • Add a small volume of the diluted test compound or positive control to a fixed volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using a formula similar to the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

    • Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard curve prepared with a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (e.g., 75 mM, pH 7.4).

    • Prepare a solution of the peroxyl radical generator (AAPH).

    • Prepare solutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe, the test compound or standard, and the buffer.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes).

    • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) compared to that of a Trolox standard curve. The results are expressed as Trolox equivalents.

Signaling Pathway Modulation

Both this compound and hesperetin have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis, thereby enhancing the cell's overall antioxidant defense system.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Flavonoids This compound / Hesperetin Flavonoids->Keap1 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection & Antioxidant Defense Antioxidant_Genes->Cytoprotection

Caption: The Nrf2-ARE signaling pathway modulated by flavonoids.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro antioxidant capacity assay, using the DPPH assay as an example.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) prep_dilutions Create Serial Dilutions prep_samples Prepare Test Compounds (this compound, Hesperetin) & Positive Control (e.g., Trolox) prep_samples->prep_dilutions add_samples Add Diluted Samples/ Control to 96-well Plate prep_dilutions->add_samples add_dpph Add DPPH Solution to all wells add_samples->add_dpph incubation Incubate in Dark (e.g., 30 min at RT) add_dpph->incubation measure_abs Measure Absorbance at ~517 nm incubation->measure_abs calc_scavenging Calculate % Scavenging Activity measure_abs->calc_scavenging determine_ic50 Determine IC50 Value calc_scavenging->determine_ic50

References

A Comparative Analysis of the Anti-inflammatory Effects of (+)-Eriodictyol and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two prominent flavonoids, (+)-Eriodictyol and Quercetin. The information presented is curated from preclinical research to assist in evaluating their potential as therapeutic agents. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details common experimental protocols for their evaluation, and visualizes key cellular signaling pathways.

Overview of Anti-inflammatory Mechanisms

Both this compound and Quercetin are flavonoids recognized for their potent antioxidant and anti-inflammatory activities.[1][2] They exert their effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. While both compounds share common mechanisms, subtle differences in their molecular interactions may influence their therapeutic potential in different inflammatory contexts.

This compound , a flavanone abundant in citrus fruits, has demonstrated significant anti-inflammatory effects.[1] Its mechanisms of action include the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3] By targeting these pathways, eriodictyol can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] Furthermore, eriodictyol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the endogenous antioxidant response, which helps to mitigate oxidative stress, a known contributor to inflammation.[6][7]

Quercetin , a flavonol found in a wide variety of fruits and vegetables, is one of the most extensively studied flavonoids for its anti-inflammatory properties.[2] Similar to eriodictyol, quercetin is a potent inhibitor of the NF-κB and MAPK signaling pathways.[8][9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, including TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for the production of the inflammatory mediator nitric oxide (NO).[10][11] Quercetin's strong antioxidant activity also plays a crucial role in its anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that can act as signaling molecules in inflammatory pathways.

Data Presentation: Comparative Efficacy

The following tables summarize the inhibitory effects of this compound and Quercetin on key inflammatory markers.

Disclaimer: The data presented below is compiled from various independent studies. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as experimental conditions such as cell type, stimulus, and assay methods may vary between studies.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell TypeStimulusInhibition/EffectReference
This compound TNF-α, IL-6, IL-1βMouse MacrophagesLPSSignificant reduction in cytokine production[3][4]
TNF-α, IL-6, IL-1βMouse LiverLPS/D-GalNSignificant reduction in cytokine release[5]
Quercetin TNF-α, IL-6, IL-1βHuman Endothelial CellsCytokine MixtureSignificant inhibition of expression[12]
TNF-α, IL-6Human Gingival FibroblastsLPSSignificant reduction in production[12]
TNF-αHepatic CellsTNF-αInhibition of TNF-α induced inflammation[9]

Table 2: Inhibition of Inflammatory Mediators

CompoundMediatorCell TypeStimulusIC50 Value / EffectReference
This compound Nitric Oxide (NO)Mouse MacrophagesLPSSignificant suppression of NO production[3]
COX-2Mouse MacrophagesLPS39.6% inhibition of expression[3]
Quercetin Nitric Oxide (NO)Mouse MacrophagesLPSConcentration-dependent inhibition[13]
iNOSMouse MacrophagesLPSInhibition of gene expression[13]
COX-2Human Endothelial CellsCytokine MixtureStronger inhibition than Kaempferol at 5-50 µmol/l[12]

Table 3: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound ORACLower relative ORAC compared to Quercetin after oxidation[14]
Quercetin H2O2 scavenging65.68 ± 0.72 µg/ml[15]
Hypo-saline induced hemolysis75.91 ± 0.57 µg/ml[15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of this compound and Quercetin.

Cell Culture and Induction of Inflammation
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compound (this compound or Quercetin) for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

    • After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • RAW 264.7 cells are cultured and treated as described in section 3.1.

    • After the incubation period, the cell culture supernatant is collected.

    • Commercially available ELISA kits for the specific cytokine of interest are used according to the manufacturer's instructions.

    • Briefly, a capture antibody specific for the cytokine is coated onto the wells of a 96-well plate.

    • The collected supernatants and standards are added to the wells and incubated.

    • After washing, a biotinylated detection antibody is added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution is added, and the color development is measured spectrophotometrically.

    • The cytokine concentration in the samples is determined by comparison with the standard curve.

Western Blot Analysis of Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • RAW 264.7 cells are treated with the test compounds and/or LPS for the appropriate duration.

    • The cells are lysed to extract total protein. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their total protein counterparts.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and Quercetin and a typical experimental workflow for their evaluation.

Caption: Key inflammatory signaling pathways modulated by this compound and Quercetin.

experimental_workflow cluster_analysis 5. Analysis start Start cell_culture 1. Cell Culture (RAW 264.7 Macrophages) start->cell_culture treatment 2. Treatment - this compound / Quercetin - LPS Stimulation cell_culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation harvest 4. Harvest - Supernatant - Cell Lysate incubation->harvest elisa ELISA (TNF-α, IL-6) harvest->elisa Supernatant griess Griess Assay (Nitric Oxide) harvest->griess Supernatant western_blot Western Blot (NF-κB, MAPK proteins) harvest->western_blot Cell Lysate end End elisa->end griess->end western_blot->end

Caption: Experimental workflow for assessing anti-inflammatory effects.

Conclusion

Both this compound and Quercetin demonstrate significant anti-inflammatory properties through the modulation of critical cellular signaling pathways, primarily NF-κB and MAPKs, and by reducing the production of pro-inflammatory mediators. While both flavonoids are potent, the selection of one over the other for further drug development may depend on the specific inflammatory condition being targeted, as well as pharmacokinetic and bioavailability considerations. The lack of direct comparative studies with standardized methodologies highlights a gap in the current research and underscores the need for future side-by-side investigations to definitively delineate their relative potencies. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future comparative analyses.

References

Unveiling the Multifaceted Activity of (+)-Eriodictyol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of (+)-Eriodictyol's activity across various cell lines. We present a comparative analysis of its anti-cancer effects alongside other flavonoids and conventional chemotherapy, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate informed research decisions.

This compound, a naturally occurring flavonoid found in citrus fruits and medicinal plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3] This guide synthesizes experimental data to offer an objective comparison of its performance in different cellular contexts.

Comparative Anti-Cancer Activity of this compound

The cytotoxic effects of this compound have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized below.

Cell LineCancer TypeThis compound IC50 (µM)Alternative CompoundAlternative Compound IC50 (µM)
A549 Lung Carcinoma50[4][5]Quercetin8.65 (24h), 7.96 (48h), 5.14 (72h)[6]
FR2 (non-cancerous) Normal Fibroblast95[4][5]--
AGS Gastric Cancer~150 (48h)[7]QuercetinLess effective than Eriodictyol[7]
TaxifolinLess effective than Eriodictyol[7]
KaempferolLess effective than Eriodictyol[7]
HGC-27 Gastric Cancer~150 (48h)[7]QuercetinLess effective than Eriodictyol[7]
TaxifolinLess effective than Eriodictyol[7]
KaempferolLess effective than Eriodictyol[7]
MKN-45 Gastric Cancer>200 (48h)[7]CisplatinEffective as a positive control[7]
U87MG GlioblastomaSignificant inhibition at 25-400 µM[8][9]LuteolinIC50 > 100 µg/ml (24h)
TemozolomideMore potent than Eriodictyol[8][9]
CHG-5 GliomaSignificant inhibition at 25-400 µM[8]--
PC-3 Prostate CancerDose-dependent inhibitionCisplatinEnhanced effect in combination with Eriodictyol[10]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions such as incubation time.

Studies have shown that this compound exhibits selective cytotoxicity, being less toxic to non-cancerous cells like the FR2 cell line compared to cancer cells such as A549.[4][5] In gastric cancer cell lines, this compound demonstrated a more potent inhibitory effect on cell viability compared to other common flavonoids like quercetin, taxifolin, and kaempferol.[7] Furthermore, in prostate cancer cells, this compound has been shown to enhance the anti-proliferative and apoptotic activity of the conventional chemotherapy drug, cisplatin.[10] In a glioma xenograft model, while effective, this compound's anti-cancer effects were reported to be weaker than the standard chemotherapy agent temozolomide.[8][9]

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Eriodictyol_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Inhibits CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Regulates Bcl2 Bcl-2 NFkB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Caspase Caspases Bax->Caspase Bax->Apoptosis Promotes Caspase->Apoptosis Nrf2 Nrf2 ARE ARE Nrf2->ARE Keap1 Keap1 Keap1->Nrf2 Inhibits HO1 HO-1 ARE->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse Eriodictyol This compound Eriodictyol->PI3K Inhibits Eriodictyol->Nrf2 Activates

Figure 1: Key signaling pathways modulated by this compound in cancer cells.

In many cancer cell lines, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[3] This inhibition leads to cell cycle arrest and the induction of apoptosis.[4][5] The compound also modulates the expression of Bcl-2 family proteins, downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, further promoting programmed cell death.[4] Additionally, this compound is a known activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[11]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on different cell lines.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, U87MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-400 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-Bcl-2, anti-Bax, anti-Nrf2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Apoptosis_Assay_Workflow A 1. Treat cells with this compound B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Conclusion

This compound demonstrates significant and selective anti-cancer activity in a variety of cell lines, often through the modulation of critical signaling pathways like PI3K/Akt and Nrf2. Its ability to synergize with conventional chemotherapeutics like cisplatin highlights its potential as an adjuvant therapy. However, its efficacy can vary compared to other flavonoids and standard-of-care drugs, underscoring the importance of cell-line-specific validation. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound in oncology and other disease areas.

References

Eriodictyol: A Comparative Analysis of its Therapeutic Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic effects of Eriodictyol across various animal models of disease. The data presented is compiled from multiple preclinical studies, offering an objective overview of its potential as a therapeutic agent. Experimental data is summarized for clear comparison, and detailed methodologies are provided for key cited experiments.

Therapeutic Efficacy of Eriodictyol: A Comparative Summary

Eriodictyol, a natural flavonoid, has demonstrated promising therapeutic effects in a range of animal models, including those for cancer, neurodegenerative disorders, inflammatory conditions, and metabolic diseases. The following tables summarize the key quantitative outcomes from these studies.

Table 1: Anti-Tumor Effects of Eriodictyol in a Glioma Xenograft Model[1][2][3][4]
Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21
Control-~1800~1.8
Eriodictyol50 mg/kg/day~1200~1.2
Eriodictyol100 mg/kg/day~800~0.8
Eriodictyol200 mg/kg/day~500~0.5
Temozolomide (Positive Control)50 mg/kg/day~300~0.3

Data is approximated from graphical representations in the cited studies.

Table 2: Neuroprotective Effects of Eriodictyol in an Alzheimer's Disease Mouse Model (APP/PS1)[5][6]
Treatment GroupEscape Latency (s) in Morris Water MazeTime in Target Quadrant (%)
Wild-Type Control~20~40
APP/PS1 Control~50~25
APP/PS1 + Eriodictyol (50 mg/kg/day)~30~35

Data is approximated from graphical representations in the cited studies.

Table 3: Anti-Inflammatory Effects of Eriodictyol in a Collagen-Induced Arthritis Rat Model[7][8][9]
Treatment GroupPaw Swelling Score (Arbitrary Units) at Day 42
Control0
CIA Control~10
CIA + Eriodictyol (20 mg/kg/day)~6
CIA + Eriodictyol (40 mg/kg/day)~4
CIA + Diclofenac Sodium (5 mg/kg/day)~3

Data is approximated from graphical representations in the cited studies.

Table 4: Protective Effects of Eriodictyol in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model[10][11]
Treatment GroupTNF-α Levels in BALF (pg/mL)IL-6 Levels in BALF (pg/mL)
Control< 50< 20
LPS Control~400~300
LPS + Eriodictyol (30 mg/kg)~150~100

BALF: Bronchoalveolar Lavage Fluid. Data is approximated from graphical representations in the cited studies.

Table 5: Metabolic Effects of Eriodictyol in a Diet-Induced Obesity Mouse Model[12][13]
Treatment GroupBody Weight Gain (g) after 16 weeksTotal Cholesterol (mg/dL)
Normal Diet~5~100
High-Fat Diet (HFD)~20~200
HFD + Eriodictyol (0.005% w/w)~18~150

Data is approximated from textual descriptions and graphical representations in the cited studies.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Glioma Xenograft Mouse Model[1][2][3][4]
  • Animal Model: Male nude mice (athymic), 4-6 weeks old.

  • Cell Line: Human glioma U87MG cells.

  • Tumor Induction: 5 x 10^6 U87MG cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reached a volume of approximately 50-100 mm³, mice were randomly assigned to treatment groups. Eriodictyol (50, 100, or 200 mg/kg) or Temozolomide (50 mg/kg) was administered daily via intraperitoneal injection for 21 consecutive days. The control group received vehicle (e.g., DMSO and saline).

  • Efficacy Evaluation: Tumor volume was measured every 3 days using a caliper and calculated using the formula: (length × width²)/2. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Alzheimer's Disease Mouse Model (APP/PS1)[5][6]
  • Animal Model: Male APP/PS1 transgenic mice, 9 months old.

  • Treatment Protocol: Eriodictyol (50 mg/kg) was administered daily via oral gavage for 28 consecutive days. The control group received the vehicle.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Mice were trained to find a hidden platform in a circular pool of water for 5 consecutive days, with four trials per day. Escape latency (time to find the platform) was recorded.

    • Probe Trial: On day 6, the platform was removed, and mice were allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.

  • Biochemical Analysis: After behavioral testing, brain tissues were collected for analysis of amyloid-β plaques and tau protein phosphorylation.

Collagen-Induced Arthritis (CIA) Rat Model[7][8][9]
  • Animal Model: Male Sprague-Dawley rats, 6-8 weeks old.

  • Disease Induction: On day 0, rats were immunized with an intradermal injection of bovine type II collagen emulsified in complete Freund's adjuvant at the base of the tail. A booster injection was given on day 21.

  • Treatment Protocol: Eriodictyol (20 or 40 mg/kg) or Diclofenac Sodium (5 mg/kg) was administered daily via oral gavage from day 22 to day 42. The control group received the vehicle.

  • Efficacy Evaluation: Paw swelling was measured periodically using a plethysmometer. Arthritis severity was scored based on a scale of 0-4 for each paw, assessing erythema and swelling.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model[10][11]
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Disease Induction: Mice were anesthetized and intratracheally instilled with LPS (5 mg/kg) in saline to induce acute lung injury.

  • Treatment Protocol: Eriodictyol (30 mg/kg) was administered via oral gavage 1 hour before LPS challenge. The control group received the vehicle.

  • Efficacy Evaluation: 6 hours after LPS administration, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected to measure the levels of inflammatory cytokines (TNF-α, IL-6) using ELISA. Lung tissue was also collected for histological analysis.

Diet-Induced Obesity Mouse Model[12][13]
  • Animal Model: Male C57BL/6J mice, 4 weeks old.

  • Diet Regimen: Mice were fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 16 weeks to induce obesity. The control group was fed a normal chow diet.

  • Treatment Protocol: Eriodictyol was mixed into the HFD at a concentration of 0.005% (w/w) throughout the 16-week period.

  • Efficacy Evaluation: Body weight was monitored weekly. At the end of the study, blood samples were collected to measure plasma levels of total cholesterol and other lipids.

Visualizing the Mechanisms of Action

To illustrate the experimental processes and the molecular pathways influenced by Eriodictyol, the following diagrams are provided.

experimental_workflow_glioma cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_evaluation Efficacy Evaluation U87MG Cells U87MG Cells Tumor Induction Tumor Induction U87MG Cells->Tumor Induction Nude Mice Nude Mice Nude Mice->Tumor Induction Tumor Growth Tumor Growth Tumor Induction->Tumor Growth Randomization Randomization Tumor Growth->Randomization Control Group Control Group Randomization->Control Group Eriodictyol Groups Eriodictyol Groups Randomization->Eriodictyol Groups Temozolomide Group Temozolomide Group Randomization->Temozolomide Group Tumor Volume Measurement Tumor Volume Measurement Control Group->Tumor Volume Measurement Eriodictyol Groups->Tumor Volume Measurement Temozolomide Group->Tumor Volume Measurement Tumor Weight Measurement Tumor Weight Measurement Tumor Volume Measurement->Tumor Weight Measurement

Caption: Workflow for the Glioma Xenograft Model.

signaling_pathway_pi3k_akt Eriodictyol Eriodictyol PI3K PI3K Eriodictyol->PI3K inhibits Akt Akt PI3K->Akt activates NF-κB NF-κB Akt->NF-κB activates Apoptosis Apoptosis Akt->Apoptosis inhibits Inflammation Inflammation NF-κB->Inflammation promotes Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation promotes

Caption: Eriodictyol's Inhibition of the PI3K/Akt/NF-κB Pathway.

signaling_pathway_nrf2 Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 inhibits Nrf2 Nrf2 Nrf2->Keap1 binding ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds HO-1 HO-1 ARE->HO-1 activates transcription Antioxidant Enzymes Antioxidant Enzymes HO-1->Antioxidant Enzymes upregulates Oxidative Stress Oxidative Stress Antioxidant Enzymes->Oxidative Stress reduces

Caption: Activation of the Nrf2/HO-1 Pathway by Eriodictyol.

Eriodictyol vs. Its Glycosides: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol is a naturally occurring flavanone found in citrus fruits and various medicinal plants, recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3] In nature, eriodictyol often exists in its glycosidic forms, such as eriocitrin and eriodictyol-7-O-glucoside, where a sugar molecule is attached to the eriodictyol aglycone. The presence of this sugar moiety can significantly influence the bioavailability, metabolism, and ultimately, the biological efficacy of the compound. This guide provides an objective comparison of the efficacy of eriodictyol and its glycosides, supported by experimental data, to aid researchers and drug development professionals in their work with these promising natural compounds.

Comparative Efficacy: A Data-Driven Overview

The biological activities of eriodictyol and its glycosides are multifaceted, with the aglycone generally exhibiting higher potency in in vitro assays. However, the in vivo efficacy of the glycosides is often comparable, attributed to their metabolic conversion to the active aglycone by the gut microbiota.[1][4][5]

Antioxidant Activity

Eriodictyol demonstrates robust antioxidant activity by neutralizing reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms through the activation of the Nrf2 signaling pathway.[3][6][7][8][9] Comparative studies on the free radical scavenging activity of eriodictyol and its glycosides are summarized below.

CompoundAssayIC50 ValueReference
Eriodictyol DPPH Radical ScavengingData not available in direct comparison
Eriodictyol-7-O-glucoside Hydroxyl Radical Scavenging0.28 mM[10]
Eriodictyol-7-O-glucoside Superoxide Anion Scavenging0.30 mM[10]

Note: IC50 is the half maximal inhibitory concentration.

Anti-inflammatory Activity

Both eriodictyol and its glycosides exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, most notably the NF-κB pathway.[11][12][13][14][15]

CompoundAssayKey FindingsReference
Eriodictyol LPS-stimulated macrophagesSuppressed NO, TNF-α, IL-6, and IL-1β production.[13]
Eriocitrin Mouse model of periodontal diseaseReduced TNF-α and IL-1β, increased IL-10.[16]
Enzyme Inhibition

Eriodictyol and its glycosides have been investigated for their potential to inhibit various enzymes implicated in disease, such as α-glucosidase and xanthine oxidase, which are relevant to diabetes and gout, respectively.

CompoundEnzymeIC50 ValueReference
Eriodictyol α-GlucosidaseStronger inhibitor than acarbose (qualitative)[17]
Flavonoid Glycosides (General) Xanthine OxidaseGenerally show inhibitory activity.[18]

Bioavailability and Metabolism: The Decisive Factor

The primary difference in the in vivo efficacy between eriodictyol and its glycosides lies in their bioavailability and metabolic fate. Eriodictyol itself has low bioavailability due to extensive phase II metabolism in the liver, leading to the formation of glucuronide and sulfate conjugates.[2][19]

Eriodictyol glycosides, such as eriocitrin, are typically not absorbed in their intact form. Instead, they travel to the colon where gut microbiota hydrolyze the sugar moiety, releasing the eriodictyol aglycone.[1][4][5] This delayed release can result in a more sustained presence of the active aglycone in circulation. A comparative human pharmacokinetic study showed that plasma and urinary concentrations of eriodictyol metabolites were higher after the intake of eriocitrin-rich lemon extract compared to a hesperidin (a related flavanone glycoside) extract.

Key Signaling Pathways

The therapeutic effects of eriodictyol and its metabolites are largely mediated through the modulation of two critical signaling pathways: Nrf2 and NF-κB.

Nrf2 Signaling Pathway

Eriodictyol and its glycoside, eriodictyol-7-O-glucoside, are potent activators of the Nrf2 pathway.[1][6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_0 Nucleus Eriodictyol Eriodictyol / Eriodictyol-7-O-glucoside Keap1 Keap1 Eriodictyol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription of Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Eriodictyol-mediated activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

Eriodictyol has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is a key regulator of the expression of numerous genes involved in inflammation.

NFkB_Pathway cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Eriodictyol Eriodictyol Eriodictyol->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by Eriodictyol.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Workflow:

DPPH_Workflow Prepare_Solutions Prepare DPPH solution and test compound dilutions Mix Mix DPPH solution with test compound Prepare_Solutions->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure absorbance (e.g., at 517 nm) Incubate->Measure_Absorbance Calculate Calculate % inhibition and IC50 value Measure_Absorbance->Calculate

Caption: General workflow for the DPPH radical scavenging assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound (Eriodictyol or its glycosides) in methanol.

    • A methanol blank and a positive control (e.g., ascorbic acid) are also prepared.

  • Reaction:

    • In a 96-well plate, add a specific volume of the test compound dilutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature in the dark for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Procedure:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and culture until confluent.

  • Treatment:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the test compound and the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Induction of Oxidative Stress:

    • After incubation, wash the cells and add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to induce the generation of peroxyl radicals.

  • Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time.

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the fluorescence kinetics.

    • The CAA value is calculated based on the reduction in fluorescence in the presence of the antioxidant.

Conclusion

Both eriodictyol and its glycosides demonstrate significant therapeutic potential, primarily through their antioxidant and anti-inflammatory activities. While the aglycone, eriodictyol, generally exhibits higher potency in in vitro assays, its glycosidic forms benefit from improved stability and bioavailability due to their metabolic conversion by the gut microbiota. This conversion allows for a sustained release of the active aglycone in vivo.

For researchers, the choice between eriodictyol and its glycosides will depend on the specific application. For in vitro studies aimed at elucidating molecular mechanisms, the aglycone may be more appropriate. For in vivo studies and potential therapeutic applications, the glycosides, particularly eriocitrin, offer a promising approach to deliver the active compound effectively. Further direct comparative studies, especially on enzyme inhibition and across a wider range of glycosides, are warranted to fully elucidate their relative efficacies.

References

A Comparative Guide to the Structure-Activity Relationship of Eriodictyol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Eriodictyol, a flavanone found abundantly in citrus fruits and medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of eriodictyol and its analogs, focusing on their antioxidant, anti-inflammatory, and enzyme inhibitory properties. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.

Core Biological Activities and Structure-Activity Relationships

The biological efficacy of eriodictyol and its analogs is intrinsically linked to their chemical structure. The presence and position of hydroxyl (-OH) groups on the A and B rings of the flavanone skeleton are critical determinants of their activity.

Antioxidant Activity: The potent antioxidant activity of eriodictyol is largely attributed to the catechol (3',4'-dihydroxy) moiety on the B-ring, which is an excellent hydrogen donor and can effectively scavenge free radicals.[4] Analogs with modifications to this catechol group, such as methylation or glycosylation, generally exhibit reduced antioxidant capacity. For instance, the glycoside form, eriocitrin, is considered to have lower in-vitro antioxidant activity than its aglycone counterpart, eriodictyol.[5][6]

Anti-inflammatory Activity: Eriodictyol exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the inhibition of pro-inflammatory enzymes and transcription factors. The catechol structure is also important for this activity. Studies have shown that eriodictyol can inhibit the production of nitric oxide (NO), a key inflammatory mediator, and modulate the activity of cyclooxygenase (COX) enzymes.[7][8]

Enzyme Inhibitory Activity: Eriodictyol and its analogs have been shown to inhibit various enzymes implicated in disease pathogenesis. A notable example is xanthine oxidase, an enzyme involved in the production of uric acid, a key factor in gout. The planar structure of the flavanone and the presence of specific hydroxyl groups are crucial for binding to the active site of these enzymes.[7][9]

Comparative Quantitative Data

The following tables summarize the available quantitative data for the biological activities of eriodictyol and its selected analogs. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Antioxidant Activity of Eriodictyol and its Analogs

CompoundAssayIC50 (µM)Source
Eriodictyol DPPH radical scavengingData not available in a comparative context
ABTS radical scavengingData not available in a comparative context
Sigmoidin A Radical scavengingComparable to Eriodictyol[1]
Homoeriodictyol DPPH radical scavengingData not available in a comparative context
Eriocitrin DPPH radical scavengingGenerally higher than Eriodictyol (aglycone)[5][6]
Naringenin DPPH radical scavengingData not available in a comparative context

Table 2: Anti-inflammatory Activity of Eriodictyol and its Analogs

CompoundAssayIC50 (µM) / InhibitionSource
Eriodictyol NO Inhibition (LPS-stimulated RAW 264.7 cells)Complete inhibition at 20 µM[10]
COX-2 InhibitionLess active than other flavonoids in one study[11]
Homoeriodictyol Acetic acid-induced writhing52.4% inhibition at 200 µg/kg[12]
Naringenin Protein denaturation inhibition410 µg/ml[9]
Proteinase inhibition368 µg/ml[9]

Table 3: Enzyme Inhibitory Activity of Eriodictyol and its Analogs

CompoundEnzymeIC50 (µM)Source
Eriodictyol Xanthine OxidaseGood binding affinity suggested[13]
Various Flavonoids Xanthine Oxidase0.40 - 5.02[7][9]

Key Signaling Pathways

Eriodictyol and its analogs modulate several key signaling pathways to exert their biological effects. The diagrams below, generated using Graphviz, illustrate these pathways.

Nrf2-ARE Signaling Pathway Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to PhaseIIEnzymes Phase II Enzymes (e.g., HO-1, NQO1) ARE->PhaseIIEnzymes Induces Transcription

Caption: Nrf2-ARE signaling pathway activation by Eriodictyol.

NF-kB Signaling Pathway cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB ProinflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits ProinflammatoryGenes_n Pro-inflammatory Genes NFkB_n->ProinflammatoryGenes_n Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by Eriodictyol.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in methanol or DMSO.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound to the wells.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is used as a positive control.

    • The percentage of scavenging activity is calculated, and the IC50 value is determined.[14]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Trolox is typically used as a standard.

    • Calculate the percentage of inhibition and determine the IC50 value.[14]

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

    • Determine the percentage of NO inhibition and calculate the IC50 value.[15][16][17]

Enzyme Inhibition Assay

1. Xanthine Oxidase (XO) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The inhibition is monitored by measuring the decrease in the rate of uric acid formation, which absorbs light at 295 nm.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.

    • Initiate the reaction by adding xanthine oxidase enzyme.

    • Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

    • Allopurinol is used as a positive control inhibitor.

    • Calculate the percentage of inhibition and determine the IC50 value.[1][5]

Conclusion

Eriodictyol and its analogs represent a promising class of natural compounds with significant therapeutic potential. Their biological activities are intricately linked to their chemical structures, particularly the hydroxylation pattern of the flavonoid skeleton. While this guide provides a comparative overview, further research with standardized assays is crucial to establish a more definitive structure-activity relationship and to fully elucidate the therapeutic potential of these compounds. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this exciting field of drug discovery.

References

A Comparative Analysis of Eriodictyol Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of eriodictyol, a flavanone with significant therapeutic potential, is a critical first step. This guide provides an objective comparison of various extraction methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.

Eriodictyol, a flavonoid found in a variety of plants such as lemons, peanuts, and the traditional medicinal herb Yerba Santa (Eriodictyon californicum), has garnered attention for its potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[1][2] The effectiveness of isolating this high-value compound is heavily dependent on the extraction methodology employed. This guide explores several common techniques, from traditional solvent-based methods to modern, technologically advanced approaches.

Comparative Performance of Extraction Methods

The choice of an extraction method is a trade-off between yield, purity, processing time, cost, and environmental impact. The following table summarizes quantitative data from various studies to provide a clear comparison of the performance of different eriodictyol extraction techniques.

Extraction MethodPlant SourceSolventKey ParametersYieldPurity (by HPLC)Reference
Soxhlet Extraction Eriodictyon californicumEthyl Acetate10 hours extraction2.0% (by mass)96%[3]
Soxhlet Extraction Eriodictyon californicum95% Ethanol12 hours, 60-80°C6.76 ± 0.003 µg QE/mg (Total Flavonoids)Not Specified[3]
Maceration Afzelia africana Bark90% Methanol3 days with agitation12% (w/w)Not Specified[1][4][5]
Maceration Eriodictyon californicumMethanolExhaustive (30 x 4L)0.5% (by mass)Not Specified[3]
Ultrasound-Assisted Eriodictyon californicum70% Ethanol25 min, 250 W, 40-60°CNot SpecifiedNot Specified[3]
Enzymatic Hydrolysis Lemon ProductsWater / Ethyl Acetate3 days, room temp.5g from 100g glycoside mixHigh (Crystalline)[6]
Microwave-Assisted Syzygium nervosumNot Specified38 min, 350 W, 1:35 g/mL ratio1409 ± 24 µg/g (DMC Flavonoid)Not Specified[7][8]
Supercritical Fluid (SC-CO₂) Spearmint LeavesCO₂ with 70% Ethanol60 min, 60°C, 200 bar60.57 mg/g (Crude Extract)Higher than Soxhlet[9]

In-Depth Analysis of Extraction Techniques

Maceration

Maceration is a traditional, simple, and cost-effective method involving the soaking of plant material in a solvent over a period. While straightforward, it often requires long extraction times and large solvent volumes, and may result in lower yields compared to more advanced techniques.[10] One study on Afzelia africana bark, however, reported a high yield of 12% w/w using 90% methanol over three days.[4]

Soxhlet Extraction

A classical and exhaustive extraction method, Soxhlet extraction uses a smaller volume of solvent that is continuously recycled, making it more efficient than simple maceration.[9] The primary disadvantages are the long duration and the high temperatures required, which can degrade thermally sensitive compounds like some flavonoids.[9] Studies on Eriodictyon californicum have demonstrated yields of 2.0% with 96% purity using ethyl acetate.[3]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and accelerating the extraction process.[11] This modern technique significantly reduces extraction time and solvent consumption.[2][3] It is considered more efficient than conventional methods for extracting flavonoids from various sources.[11]

Microwave-Assisted Extraction (MAE)

MAE is a green extraction technique that uses microwave energy to heat the solvent and plant matrix directly.[12] This rapid, localized heating creates pressure that ruptures plant cells, releasing the target compounds quickly and efficiently. MAE is noted for its reduced extraction time, lower solvent usage, and often higher yields compared to conventional methods like maceration and Soxhlet.[7]

Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (SC-CO₂), is a highly selective and environmentally friendly "green" technology.[13][14] By manipulating temperature and pressure, the solvating properties of CO₂ can be finely tuned to extract specific compounds.[14][15] SC-CO₂ is non-toxic, non-flammable, and easily removed from the final product.[16] While the initial equipment cost is high, it is ideal for extracting heat-sensitive compounds and producing high-purity extracts.[10]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducibility. The following sections provide protocols for the key extraction methods discussed.

Maceration Protocol (Afzelia africana)
  • Preparation : Air-dry the plant material (e.g., bark) under shade and pulverize it into a coarse powder.

  • Extraction : Macerate 500 g of the powdered material in 90% methanol for three days, ensuring periodic agitation.[4]

  • Filtration : Filter the mixture to separate the extract from the solid plant residue.

  • Concentration : Concentrate the filtered extract using a rotary evaporator at 50°C to remove the methanol.

  • Drying : Dry the concentrated extract completely to yield the final product.[4]

G cluster_protocol Maceration Workflow A Pulverize Plant Material B Macerate in 90% Methanol (3 days with agitation) A->B C Filter Mixture B->C D Concentrate Extract (Rotary Evaporator) C->D E Dry Concentrate D->E F Final Eriodictyol Rich Extract E->F

Workflow for Maceration Extraction.
Soxhlet Extraction Protocol (Eriodictyon californicum)

  • Preparation : Grind dried plant leaves into a coarse powder.

  • Loading : Place 100 g of the powdered material into a porous thimble.

  • Extraction : Position the thimble in a Soxhlet apparatus with 1300 mL of ethyl acetate in the boiling flask. Heat the solvent to its boiling point and perform the extraction continuously for 10 hours.[3]

  • Concentration : After extraction, concentrate the ethyl acetate extract to approximately 40% of its original volume using a rotary evaporator at a temperature below 40°C.[3]

  • Purification (Dewaxing) : Store the concentrated extract at 4°C overnight to precipitate waxes, then filter the cold extract to remove them.[3]

G cluster_protocol Soxhlet Extraction Workflow A Grind Dried Plant Leaves B Load Powder into Soxhlet Thimble A->B C Extract with Ethyl Acetate (10 hours) B->C D Concentrate Extract (Rotary Evaporator) C->D E Dewax by Cooling & Filtration D->E F Purified Extract E->F

Workflow for Soxhlet Extraction.
Ultrasound-Assisted Extraction Protocol (Eriodictyon californicum)

  • Preparation : Mix powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel.[3]

  • Sonication : Place the vessel in an ultrasonic bath. Apply ultrasonic power of 250 W for 25 minutes, maintaining a controlled temperature (e.g., 40-60°C).[3]

  • Separation : After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collection : Collect the supernatant which contains the extracted eriodictyol.

  • Post-Processing : The collected extract can then be concentrated and further purified as required.[3]

G cluster_protocol Ultrasound-Assisted Extraction Workflow A Mix Powdered Plant Material with 70% Ethanol B Apply Ultrasonic Power (250 W, 25 min) A->B C Centrifuge Mixture B->C D Collect Supernatant C->D E Concentrate & Purify D->E F Final Eriodictyol Rich Extract E->F

Workflow for Ultrasound-Assisted Extraction.

Eriodictyol's Mechanism of Action: Anti-inflammatory Signaling

Eriodictyol exerts many of its therapeutic effects by modulating key cellular signaling pathways. Its anti-inflammatory properties are partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Eriodictyol can interfere with this cascade, suppressing the inflammatory response.

G cluster_pathway Eriodictyol's Anti-inflammatory Action via NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK Activates IkBa IκBα Degradation IKK->IkBa NFkB_complex NF-κB / IκBα Complex (Inactive) NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Transcription Promotes Inflammation Inflammation Transcription->Inflammation Eriodictyol Eriodictyol Eriodictyol->IKK Inhibits

Inhibition of the NF-κB signaling pathway by Eriodictyol.

Conclusion

The optimal method for extracting eriodictyol depends on the specific goals of the research.

  • Maceration and Soxhlet extraction are well-established but may be less suitable for large-scale or high-throughput applications due to time and solvent consumption.

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer a significant leap in efficiency, providing rapid extraction with reduced environmental impact, making them excellent choices for most laboratory settings.

  • Supercritical Fluid Extraction (SFE) represents the pinnacle of green extraction technology, offering unparalleled selectivity and purity, which is ideal for producing high-grade extracts for pharmaceutical and nutraceutical applications, despite the higher initial investment.

By understanding the principles, advantages, and practical protocols of each method, researchers can make an informed decision to maximize the yield and purity of eriodictyol for their scientific investigations.

References

A Comparative Analysis of Eriodictyol Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of Eriodictyol, a flavonoid found in citrus fruits and medicinal plants.[1] Understanding its metabolic fate is crucial for evaluating its therapeutic potential and potential drug interactions.[2] Eriodictyol exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects, which are largely influenced by its biotransformation and bioavailability.[1][3]

Cross-Species Pharmacokinetic Comparison

Eriodictyol undergoes extensive metabolism after ingestion, primarily in the liver and intestines.[2] Its bioavailability is generally limited by rapid metabolic processes. The primary metabolic routes involve Phase I (cytochrome P450-mediated modifications) and Phase II (conjugation) reactions.[2] Significant variations in metabolic profiles and pharmacokinetic parameters are observed across different species.

Table 1: Pharmacokinetic Parameters of Eriodictyol and its Metabolites

SpeciesCompound AdministeredDose & RouteKey Metabolites DetectedCmaxTmaxKey FindingsReference
Human Eriocitrin-rich Lemon Extract (yields Eriodictyol)Single oral dose (260 mg eriocitrin)Eriodictyol glucuronides, Hesperetin glucuronides, NaringeninHigher for all metabolites vs. Orange Extract6.0 ± 0.4 h (Total Plasma Metabolites)Higher solubility of eriocitrin enhances metabolite bioavailability. Interconversion between hesperetin and eriodictyol observed.[4]
Rat EriocitrinOralEriodictyol, Homoeriodictyol, Hesperetin, Glucuronidated metabolites--Metabolites widely distributed in tissues. Bioavailability < 1%. Half-life of metabolites: 3-3.2 h.[5][6]
Rat EriodictyolOral (25 mg/kg)Eriodictyol glucuronides, Homoeriodictyol glucuronides, Hesperetin glucuronides, Ring-fission metabolites--No free aglycones detected in whole blood. Pharmacokinetics depend on the vehicle used.[7]
Mouse EriodictyolIntraperitoneal vs. IntragastricEriodictyol monoglucuronidesHigher in plasma after intragastric route-Glucuronidation by UGT1A enzymes reduces hepatoprotective activity. Parenteral administration is more effective.[8]

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. Data presented as reported in the studies; direct comparison should be made with caution due to differing experimental designs.

Metabolic Pathways Overview

Eriodictyol is metabolized through several key pathways that differ in prominence between species. In humans, after oral ingestion, Eriodictyol is primarily conjugated with glucuronic acid and sulfate in Phase II metabolism.[2] In rodents, metabolites such as homoeriodictyol and hesperetin are also prominently identified, alongside glucuronidated forms.[5][6]

Eriodictyol_Metabolism cluster_ingestion Ingestion & Absorption cluster_phase1 Phase I Metabolism (Liver - CYP450) cluster_phase2 Phase II Metabolism (Liver, Intestine) cluster_excretion Excretion Eriodictyol Eriodictyol Homoeriodictyol Homoeriodictyol (Methylation) Eriodictyol->Homoeriodictyol Human, Rodent Hesperetin Hesperetin (Demethylation) Eriodictyol->Hesperetin Human, Rodent Oxidized Oxidized/Hydroxylated Metabolites Eriodictyol->Oxidized Human, Rodent Glucuronides Eriodictyol Glucuronides Eriodictyol->Glucuronides Human, Rodent Sulfates Eriodictyol Sulfates Eriodictyol->Sulfates Human Urine Urine & Bile Homoeriodictyol->Urine Hesperetin->Urine Oxidized->Urine Glucuronides->Urine Sulfates->Urine

Caption: Generalized metabolic pathways of Eriodictyol.

Key Signaling Pathways Modulated by Eriodictyol

Eriodictyol exerts its biological effects by modulating several critical cellular signaling pathways. Its antioxidant and anti-inflammatory actions are often attributed to the activation of the Nrf2/ARE pathway and the inhibition of the PI3K/Akt/NF-κB pathway.[1][3][9]

Eriodictyol_Signaling cluster_stress Cellular Stress (e.g., ROS, LPS) cluster_pi3k PI3K/Akt/NF-κB Pathway cluster_nrf2 Nrf2/ARE Pathway Stress Oxidative Stress / Inflammatory Stimuli PI3K PI3K Stress->PI3K Keap1 Keap1 Stress->Keap1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Inflammation NFkB->Inflammation translocation to nucleus Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocation to nucleus Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant translocation to nucleus Eriodictyol Eriodictyol Eriodictyol->PI3K Inhibits Eriodictyol->Akt Inhibits Eriodictyol->Keap1 Inhibits Eriodictyol->Nrf2 Activates

Caption: Eriodictyol's modulation of key signaling pathways.

Experimental Protocols

The study of Eriodictyol metabolism involves a combination of in vivo and in vitro experimental models.

In Vivo Pharmacokinetic Studies (Rodent Model)

This protocol outlines a typical procedure for assessing the pharmacokinetics and biodistribution of Eriodictyol in a rat model.[6]

  • Animal Model: Male Sprague-Dawley rats are commonly used.[10] Animals are housed in controlled conditions and fasted overnight before the experiment.

  • Administration: Eriodictyol or a precursor like Eriocitrin is administered orally (via gavage) or intravenously.[8] The vehicle can significantly affect absorption and pharmacokinetics.[7]

  • Sample Collection: Blood, urine, and feces are collected at multiple time points over 24 hours.[6] At the end of the study, tissues such as the liver, kidneys, and intestines may be harvested to assess biodistribution.[5]

  • Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Samples undergo extraction (e.g., solid-phase extraction) to isolate metabolites. Enzymatic hydrolysis (using β-glucuronidase/sulfatase) may be used to deconjugate metabolites and measure total aglycone concentration.

  • Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the primary analytical technique used for the identification and quantification of Eriodictyol and its metabolites.[6][8]

In Vitro Metabolism Studies

In vitro systems are used to identify the specific enzymes and pathways involved in Eriodictyol metabolism.

  • System: Common models include liver microsomes (containing Phase I enzymes) and hepatocytes from different species (e.g., human, rat, dog, monkey).[8][10] Intestinal microsomes can also be used to study first-pass metabolism.[8]

  • Incubation: Eriodictyol is incubated with the microsomal or cellular fractions in the presence of necessary cofactors (e.g., NADPH for CYP450 enzymes, UDPGA for UGT enzymes).

  • Analysis: After incubation, the reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify the metabolites formed.[8]

  • Enzyme Identification: Recombinant human UGT isoforms or specific chemical inhibitors can be used to identify the key enzymes responsible for glucuronidation (e.g., UGT1A1, UGT1A9).[8]

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_common Sample Processing & Analysis Admin Compound Administration (Oral / IV) SampleCollect Sample Collection (Blood, Urine, Tissues) Admin->SampleCollect Extraction Extraction & Preparation SampleCollect->Extraction Incubate Incubation (Microsomes, Hepatocytes) MetaboliteGen Metabolite Generation Incubate->MetaboliteGen MetaboliteGen->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis ID_Quant Metabolite ID & Quantification Analysis->ID_Quant Pk_Model Pk_Model ID_Quant->Pk_Model Pharmacokinetic Modeling (for In Vivo) Pathway_ID Pathway_ID ID_Quant->Pathway_ID Metabolic Pathway ID (for In Vitro)

Caption: Workflow for studying Eriodictyol metabolism.

Conclusion

The metabolism of Eriodictyol is complex and varies significantly across species. In humans, it is rapidly conjugated, primarily to glucuronides, while in rodents, methylation and demethylation to form homoeriodictyol and hesperetin are also significant pathways.[2][4][5] This extensive metabolism results in low bioavailability of the parent compound, a critical consideration for the development of Eriodictyol as a therapeutic agent.[5][6] The biological activity observed in vivo is likely due to the combined effects of the parent compound and its various metabolites. Further research, particularly using harmonized protocols for direct cross-species comparison, is necessary to fully elucidate these differences and their implications for human health.

References

Safety Operating Guide

Proper Disposal of (+)-Eriodictyol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of (+)-Eriodictyol, a naturally occurring flavanone. While some safety data sheets (SDS) do not classify Eriodictyol as a hazardous substance, it is prudent to handle all chemical waste with care and adhere to established safety protocols.[1] All materials contaminated with this compound should be treated as chemical waste.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the safety information for this compound. Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Key Safety Information:

  • Hazards: May cause skin and eye irritation.[2]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and inhalation.[2][3] Use in a well-ventilated area.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

Personal Protective Equipment (PPE) and Waste Handling Summary

For easy reference, the following table summarizes the necessary PPE and waste handling equipment for the disposal of this compound.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.To prevent eye contact with dust or splashes.[2]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).To prevent skin contact.[1][4]
Body Protection Standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To protect against inhalation of dust particles.
Waste Container Designated, sealed, and clearly labeled chemical waste container.For safe collection and storage of contaminated materials.[2]

Operational Disposal Plan

The disposal of this compound and its contaminated materials should follow a structured procedure to ensure the safety of laboratory personnel and prevent environmental contamination. Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect waste this compound powder, unused compound, and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated and compatible chemical waste container.[5]

    • Ensure the waste container is properly sealed to prevent leakage or spillage.[2][5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2]

  • Disposal Route:

    • Arrange for the disposal of the chemical waste through your institution's approved hazardous waste management vendor.[2][4]

    • Do not dispose of this compound down the drain or in the regular trash.[2] It should not be released into the environment.[2]

  • Accidental Spills:

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3][4]

    • Avoid dust formation.[2][4]

    • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Eriodictyol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Process PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect_Waste Collect Waste this compound & Contaminated Materials PPE->Collect_Waste Seal_Container Seal in a Designated Waste Container Collect_Waste->Seal_Container Label_Container Label Container Clearly 'Hazardous Waste - Eriodictyol' Seal_Container->Label_Container Store_Waste Store in Secure Waste Accumulation Area Label_Container->Store_Waste Contact_EHS Arrange Pickup via Approved Waste Vendor Store_Waste->Contact_EHS Final_Disposal Dispose via Approved Waste Disposal Plant Contact_EHS->Final_Disposal

References

Personal protective equipment for handling (+)-Eriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (+)-Eriodictyol in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers and maintaining a secure work environment. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, a cautious approach with standard laboratory safety protocols is recommended.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure risks.

Protection TypeSpecific EquipmentStandard/MaterialPurpose
Eye/Face Protection Safety goggles with side-shieldsEN 166 or 29 CFR 1910.133To prevent eye contact with dust or splashes.[1][3]
Hand Protection Chemical-resistant glovesEN 374 (Nitrile rubber, >0.11 mm thickness)To prevent skin contact.[1]
Respiratory Protection Dust mask or respiratorN95 (US) or EN 143/149 (EU)Necessary when dust formation is likely, to protect against inhalation.[1][3]
Body Protection Laboratory coat / Impervious clothingNot ApplicableTo prevent contamination of personal clothing and skin.[1][5]

Operational Plan: Safe Handling Workflow

Proper handling techniques are essential to minimize exposure and maintain the integrity of the compound. Operations should be conducted in a well-ventilated area, preferably within a fume hood, to control dust.[1]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh this compound Carefully to Avoid Dust prep_workspace->weigh dissolve Dissolve or Use in Experiment weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your workspace in a well-ventilated area or a chemical fume hood.[1][4]

  • Handling : When weighing or transferring the compound, do so carefully to avoid the formation of dust.[2][3][4]

  • Spill Response : In the event of a spill, evacuate personnel from the immediate area.[1][4] Ensure adequate ventilation and wear appropriate PPE.[1][4] Avoid generating dust.[2][3][4] Sweep up the spilled material and place it in a suitable, closed, and labeled container for disposal.[1][3] Clean the spill area thoroughly.[1]

  • First Aid :

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4]

    • In case of skin contact : Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2][4][5] If skin irritation occurs, get medical help.[2][4]

    • In case of eye contact : Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2][3]

    • If swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][4][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for environmental safety.

  • Waste Collection : All waste materials contaminated with this compound, including unused compound, gloves, and weighing papers, should be collected in a designated, sealed, and clearly labeled waste container.[1][3]

  • Disposal Route : Dispose of the chemical waste through an approved waste disposal facility, adhering to all local, state, and federal regulations.[1][2]

  • Environmental Precautions : Do not allow the chemical to enter drains or the environment.[1][2][4] Prevent further leakage or spillage if it is safe to do so.[1][2][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.